Eserine salicylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H27N3O5 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
[(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate;2-hydroxybenzoic acid |
InChI |
InChI=1S/C15H21N3O2.C7H6O3/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2;8-6-4-2-1-3-5(6)7(9)10/h5-6,9,13H,7-8H2,1-4H3,(H,16,19);1-4,8H,(H,9,10)/t13?,15-;/m0./s1 |
InChI Key |
HZOTZTANVBDFOF-LDCKTULKSA-N |
Isomeric SMILES |
C[C@@]12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.C1=CC=C(C(=C1)C(=O)O)O |
Canonical SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.C1=CC=C(C(=C1)C(=O)O)O |
solubility |
>62 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Foundational & Exploratory
Eserine Salicylate in the Central Nervous System: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eserine salicylate (B1505791), a salt of the physostigmine (B191203) alkaloid, is a well-established reversible inhibitor of acetylcholinesterase (AChE) that readily crosses the blood-brain barrier. Its primary mechanism of action in the central nervous system (CNS) is the potentiation of cholinergic neurotransmission through the inhibition of acetylcholine's enzymatic degradation. This guide provides a comprehensive technical overview of the molecular mechanisms, downstream signaling cascades, and broader neurochemical effects of eserine salicylate within the CNS. It includes quantitative data on its inhibitory activity, detailed experimental protocols for its study, and visual representations of its core mechanisms of action.
Core Mechanism of Action: Acetylcholinesterase Inhibition
This compound's principal effect in the CNS is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid in the synaptic cleft.[1] By binding to the active site of AChE, eserine prevents the breakdown of ACh, leading to its accumulation in the synapse and enhanced activation of postsynaptic cholinergic receptors.[2]
This inhibition is competitive and reversible, involving the carbamylation of a serine residue within the AChE active site.[2] This covalent modification is temporary, and the subsequent decarbamylation restores enzyme function.[2] The kinetics of this interaction are complex, often described as a three-step carbamylenzyme mechanism.
Quantitative Data on Acetylcholinesterase Inhibition
The inhibitory potency of physostigmine (eserine) against AChE has been quantified in various studies, with IC50 and Ki values varying depending on the enzyme source and experimental conditions.
| Parameter | Species/Source | Value | Reference(s) |
| IC50 | Human Acetylcholinesterase | 0.117 ± 0.007 µM | [3][4] |
| Recombinant Human AChE (HEK293 cells) | 0.16 µM | [3] | |
| Ki | Rat Brain Acetylcholinesterase | Not explicitly found, but regional inhibition varies. | [5][6] |
| Human Erythrocyte Acetylcholinesterase | Not explicitly found for physostigmine, but related compounds have been studied. | [5] |
Downstream Signaling Pathways
The accumulation of acetylcholine in the synaptic cleft due to AChE inhibition by eserine leads to the enhanced activation of two main types of cholinergic receptors in the CNS: muscarinic and nicotinic receptors. Each receptor class triggers distinct intracellular signaling cascades.
Muscarinic Receptor Signaling
Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) that are broadly classified into two major signaling pathways.[7][8]
-
M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins.[7][8] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[7][9]
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8]
Nicotinic Receptor Signaling
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels.[10][11][12] Upon binding of acetylcholine, the channel opens, allowing the influx of cations, primarily sodium (Na+) and calcium (Ca2+).[10][11] The influx of these ions leads to depolarization of the neuronal membrane and the initiation of an action potential. The increased intracellular Ca2+ can also act as a second messenger, activating various downstream signaling cascades, including calcium/calmodulin-dependent protein kinase (CaMK) pathways and influencing gene expression through transcription factors like CREB.[13]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Effect of physostigmine on cholinesterase activity in different parts of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Muscarinic Receptors: Their Roles in Disorders of the Central Nervous System and Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acetylcholine signaling pathway via muscarinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]
- 10. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. β2 Subunit-Containing Nicotinic Receptors Mediate Acute Nicotine-Induced Activation of Calcium/Calmodulin-Dependent Protein Kinase II-Dependent Pathways in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Eserine Salicylate vs. Physostigmine: A Technical Guide for Researchers
Introduction
In the realm of cholinergic research, the terms "eserine" and "physostigmine" are often used interchangeably, leading to potential confusion for researchers and drug development professionals. This technical guide clarifies the relationship between these compounds and provides an in-depth comparison to inform experimental design and application. Physostigmine (B191203), also known as eserine, is a parasympathomimetic alkaloid naturally occurring in the Calabar bean.[1] Eserine salicylate (B1505791) is the salicylate salt form of physostigmine.[1][2][3] Therefore, the choice is not between two distinct active molecules but between the free base alkaloid (physostigmine) and its more commonly used salt form (physostigmine salicylate). This guide will delineate the chemical, pharmacological, and practical differences to aid scientists in selecting the appropriate compound for their research needs.
Core Mechanism of Action: Reversible Cholinesterase Inhibition
Both physostigmine and its salicylate salt function as potent, reversible inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh).[1][4][5] By preventing the breakdown of ACh in the synaptic cleft, physostigmine increases the concentration and prolongs the action of the neurotransmitter.[4][5] This leads to enhanced stimulation of both nicotinic and muscarinic acetylcholine receptors in the central and peripheral nervous systems.[1][4][6] The tertiary amine structure of physostigmine allows it to cross the blood-brain barrier, enabling its effects on the central nervous system (CNS).[6][7][8][9]
The inhibition mechanism involves the transfer of a carbamate (B1207046) group from physostigmine to a serine residue within the AChE active site, forming a temporarily inactive, carbamylated enzyme.[5] This bond hydrolyzes much more slowly than the acetylated enzyme formed with acetylcholine, resulting in effective inhibition.[5]
Figure 1: Signaling pathway of acetylcholinesterase inhibition by physostigmine.
I. Chemical and Physical Properties
The primary differences between physostigmine and eserine salicylate lie in their physical properties, which directly impact their handling, stability, and formulation in a research setting. This compound is formed by neutralizing the physostigmine alkaloid with salicylic (B10762653) acid, resulting in a salt that is generally more stable and water-soluble.[2][10]
Table 1: Comparison of Chemical and Physical Properties
| Property | Physostigmine (Eserine) | This compound (Physostigmine Salicylate) |
| Synonyms | Eserine, Physostol, Fysostigmin[7] | Physostigmine Salicylate[2] |
| Molecular Formula | C₁₅H₂₁N₃O₂[1][7] | C₂₂H₂₇N₃O₅ (C₁₅H₂₁N₃O₂ • C₇H₆O₃)[2][3][11] |
| Molecular Weight | 275.35 g/mol [7][12] | 413.47 g/mol [3][11] |
| Appearance | White, odorless, microcrystalline powder[7] | White, shining, odorless crystals or white powder[10] |
| Melting Point | 105-106 °C (stable form); 86-87 °C (unstable form)[12] | 181-187 °C[11][12] |
| Solubility | Slightly soluble in water; Soluble in alcohol, chloroform, benzene[8][12] | 1 g in 75 mL water; 1 g in 16 mL alcohol[10][12] |
| Stability | Solid and solutions turn red on exposure to heat, light, air, and metals[7][12] | Crystals turn red on prolonged exposure to air and light; aqueous solutions are more stable than the free base but still degrade[10] |
| pKa | pKa1 6.12; pKa2 12.24[12] | Not specified, but aqueous solution pH is ~5.8[12] |
Data compiled from multiple sources.[1][2][3][7][8][10][11][12]
For most research applications, especially those requiring aqueous solutions for in vivo or in vitro work, this compound is the preferred form due to its enhanced water solubility and relative stability.[10][12] The degradation of physostigmine, indicated by a red coloration, results in a loss of activity.[10]
Figure 2: Relationship between physostigmine and its salicylate salt form.
II. Pharmacological and Toxicological Data
The active moiety is physostigmine; therefore, the core pharmacological activity is identical regardless of the form used. However, the formulation (free base vs. salt) can influence pharmacokinetics, such as absorption.
Table 2: Pharmacodynamic and Pharmacokinetic Data for Physostigmine
| Parameter | Value | Species/Condition |
| IC₅₀ (AChE Inhibition) | ~0.03–0.1 µM | Rat brain homogenates[13] |
| EC₅₀ (nAChR Activation) | 3 µM | Locusta migratoria neurons[14] |
| Onset of Action (IV) | 3-8 minutes | Human[6] |
| Duration of Action (IV) | 30-90 minutes | Human[6][15] |
| Elimination Half-Life | ~22 minutes (range 12-40) | Human[6] |
| Oral Bioavailability (F) | 0.02 (2%) | Rat[16] |
| LD₅₀ (Oral) | 4.5 mg/kg | Mouse[12] |
| LD₅₀ (Intraperitoneal) | 0.64 mg/kg | Mouse[12] |
| Probable Oral Lethal Dose | < 5 mg/kg | Human (for salicylate salt)[10] |
Data compiled from multiple sources.[6][10][12][13][14][15][16]
The extremely low oral bioavailability of physostigmine is due to a significant first-pass metabolism effect.[16] This necessitates parenteral (e.g., intravenous, subcutaneous) or topical administration in research to achieve consistent systemic or CNS concentrations.
III. Experimental Protocols and Methodologies
Physostigmine is widely used in preclinical and clinical research. Below are generalized protocols for common experimental applications.
A. In Vitro Acetylcholinesterase Inhibition Assay
This protocol outlines a method to determine the inhibitory potency (e.g., IC₅₀) of physostigmine using a modified Ellman's method.
Methodology:
-
Reagent Preparation : Prepare solutions of acetylthiocholine (B1193921) (ATCh) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and purified acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Compound Dilution : Prepare a stock solution of physostigmine salicylate in the buffer. Create a series of dilutions to test a range of concentrations.
-
Assay Procedure :
-
In a 96-well plate, add the AChE enzyme solution to each well.
-
Add the various dilutions of physostigmine salicylate or vehicle control to the wells and pre-incubate for a defined period (e.g., 15 minutes) to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding DTNB and the substrate (ATCh).
-
The enzyme hydrolyzes ATCh to thiocholine, which reacts with DTNB to produce a yellow-colored compound (5-thio-2-nitrobenzoate).
-
-
Data Acquisition : Measure the change in absorbance over time at 412 nm using a microplate reader. The rate of color change is proportional to AChE activity.
-
Analysis : Calculate the percentage of enzyme inhibition for each physostigmine concentration relative to the vehicle control. Plot the inhibition percentage against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.
B. In Vivo Assessment of Cognitive Enhancement
This protocol provides a framework for evaluating the ability of physostigmine to reverse memory deficits in an animal model, such as the Tg2576 mouse model of Alzheimer's disease.[17]
Methodology:
-
Animal Model : Utilize transgenic mice (e.g., Tg2576) that exhibit age-dependent cognitive deficits, with non-transgenic littermates as controls.
-
Drug Preparation and Administration :
-
Behavioral Testing :
-
Contextual and Cued Fear Conditioning : Train mice to associate a specific context (the conditioning chamber) and a cue (e.g., a tone) with a mild footshock.
-
Testing : On subsequent days, re-expose the mice to the original context and to a novel context with the auditory cue. Measure "freezing" behavior as an index of memory.
-
Procedure : Administer physostigmine salicylate or vehicle control prior to the testing phase to assess its effect on memory retrieval.
-
-
Data Analysis : Compare the percentage of time spent freezing between the physostigmine-treated group and the vehicle-treated group. A significant increase in freezing in the physostigmine group suggests a reversal of memory deficits.
Figure 3: A generalized experimental workflow for in vivo research.
The choice between this compound and physostigmine is a practical one based on experimental requirements, not pharmacological differences.
-
Physostigmine (Eserine) : As the active free base, it is the fundamental compound. However, its poor water solubility and lower stability make it less convenient for preparing aqueous solutions.[7][12] It may be suitable for specific formulations using organic solvents or for certain analytical standards.
-
This compound (Physostigmine Salicylate) : This salt form is the compound of choice for most research applications. Its superior water solubility and enhanced stability facilitate the preparation of solutions for both in vitro assays and in vivo administration via injection.[10][12]
References
- 1. Physostigmine - Wikipedia [en.wikipedia.org]
- 2. This compound [himedialabs.com]
- 3. scbt.com [scbt.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 7. Physostigmine | C15H21N3O2 | CID 5983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PHYSOSTIGMINE | 57-47-6 [chemicalbook.com]
- 9. physostigmine [drugcentral.org]
- 10. PHYSOSTIGMINE SALICYLATE | 57-64-7 [chemicalbook.com]
- 11. chembk.com [chembk.com]
- 12. Physostigmine [drugfuture.com]
- 13. medkoo.com [medkoo.com]
- 14. Physostigmine and acetylcholine differentially activate nicotinic receptor subpopulations in Locusta migratoria neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PHARMACOLOGY PRESENTATION- TOPIC- PHYSOSTIGMINE | PPTX [slideshare.net]
- 16. Pharmacokinetics and pharmacodynamics of physostigmine in the rat after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
The Cholinergic Hypothesis and Eserine Salicylate: A Technical Guide for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cholinergic hypothesis has been a cornerstone of Alzheimer's disease (AD) research for decades, positing that a deficit in the neurotransmitter acetylcholine (B1216132) is a key contributor to the cognitive decline observed in the disease.[1][2] This hypothesis has led to the development of cholinesterase inhibitors as a primary therapeutic strategy. Eserine salicylate (B1505791), also known as physostigmine (B191203) salicylate, is a potent, reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine.[3][4] By inhibiting AChE, eserine salicylate increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[3] This technical guide provides an in-depth review of the cholinergic hypothesis, the mechanism of action of this compound, a summary of key quantitative data from clinical trials, and detailed experimental protocols relevant to its study.
The Cholinergic Hypothesis of Alzheimer's Disease
The cholinergic hypothesis of Alzheimer's disease proposes that the degeneration of cholinergic neurons in the basal forebrain, and the subsequent loss of cholinergic transmission in the cerebral cortex and hippocampus, are fundamental to the memory and attention deficits characteristic of the disease.[1][2] Key aspects of this hypothesis include:
-
Neurotransmitter Deficit: A primary feature is the reduction in acetylcholine (ACh), a neurotransmitter crucial for learning, memory, and other cognitive processes.
-
Enzyme Activity: The activity of choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for synthesizing ACh, is significantly reduced in the brains of AD patients.
-
Neuronal Loss: There is a well-documented loss of cholinergic neurons in the nucleus basalis of Meynert, a key component of the basal forebrain cholinergic system that projects to the neocortex.
While the cholinergic deficit is a consistent finding in AD, it is now understood to be one component of a more complex pathological cascade that includes amyloid-beta plaques and tau neurofibrillary tangles. However, enhancing cholinergic function remains a valid and clinically proven therapeutic approach for the symptomatic treatment of AD.[5]
This compound: Mechanism of Action
This compound is a parasympathomimetic agent that functions as a reversible inhibitor of acetylcholinesterase (AChE).[3][4] Its mechanism of action can be detailed as follows:
-
Competitive Inhibition: this compound competes with acetylcholine for the active site of the AChE enzyme.[3]
-
Reversible Binding: It forms a carbamoylated, but reversible, complex with the enzyme, temporarily inactivating it.
-
Increased Acetylcholine Levels: This inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, prolonging its availability to bind to postsynaptic muscarinic and nicotinic receptors.[3]
-
Enhanced Cholinergic Neurotransmission: The increased concentration and duration of acetylcholine at the synapse result in enhanced cholinergic signaling, which can partially ameliorate the cognitive symptoms associated with the cholinergic deficit in AD.
Signaling Pathway of Cholinergic Neurotransmission and this compound Intervention
Caption: Cholinergic synapse and the inhibitory action of this compound on AChE.
Quantitative Data from Clinical Trials
A significant body of clinical research has evaluated the efficacy and safety of this compound, particularly in a controlled-release formulation, for the treatment of mild-to-moderate Alzheimer's disease. The following tables summarize key quantitative data from a large multicenter, double-blind, placebo-controlled study.
Table 1: Efficacy of Controlled-Release Physostigmine Salicylate in Alzheimer's Disease (6-Week Double-Blind Phase)
| Outcome Measure | Placebo Group (n=183) | Physostigmine Group (n=183) | Mean Difference (Physostigmine vs. Placebo) | p-value | Reference |
| ADAS-Cog Change from Baseline | -0.63 (worsening) | +1.12 (improvement) | 1.75 points | 0.003 | [6][7] |
| CGIC Score | --- | --- | 0.26 points higher | 0.012 | [6][7] |
ADAS-Cog: Alzheimer's Disease Assessment Scale-Cognitive subscale (lower scores indicate better cognitive function). CGIC: Clinical Global Impression of Change.
Table 2: Patient Disposition and Dosing in a Controlled-Release Physostigmine Salicylate Trial
| Parameter | Value | Reference |
| Total Enrolled in Titration Phase | 1,111 | [6] |
| Patients Identified as Responders | 366 (33%) | [6] |
| Best Dose (Responders) | ||
| 18 mg/day | 105 | [6] |
| 24 mg/day | 137 | [6] |
| 30 mg/day | 124 | [6] |
| Patients Randomized in Double-Blind Phase | 366 | [6] |
Table 3: Common Adverse Events in Controlled-Release Physostigmine Salicylate Trials
| Adverse Event | Frequency in Physostigmine Group | Frequency in Placebo Group | Reference |
| Nausea | Common | Less Frequent | [7][8] |
| Vomiting | Common | Less Frequent | [7][8] |
| Diarrhea | Common | Less Frequent | [7][8] |
| Anorexia | Common | Less Frequent | [7][8] |
| Dizziness | Reported | Reported | [8] |
| Stomach Pain | Reported | Reported | [8] |
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for determining the inhibitory potential of compounds like this compound on AChE activity.
Principle: The assay measures the activity of AChE by quantifying the rate of production of thiocholine (B1204863). Acetylthiocholine, the substrate, is hydrolyzed by AChE to produce thiocholine and acetate. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion, which is quantified spectrophotometrically at 412 nm.
Materials:
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) substrate solution (10 mM in deionized water)
-
Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel or human erythrocytes)
-
This compound stock solution (in a suitable solvent like DMSO) and serial dilutions
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare fresh working solutions of all reagents.
-
Assay Plate Setup: In a 96-well plate, add the following to each well:
-
Blank: 200 µL phosphate buffer.
-
Control (No Inhibitor): 160 µL phosphate buffer + 20 µL enzyme solution.
-
Inhibitor Samples: 140 µL phosphate buffer + 20 µL of the respective this compound dilution + 20 µL enzyme solution.
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: To each well (except the blank), add 20 µL of the 10 mM ATCI substrate solution to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes).
-
Data Analysis: Calculate the rate of reaction (V) for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow for In Vitro AChE Inhibition Assay
Caption: Workflow for the in vitro acetylcholinesterase (AChE) inhibition assay.
Clinical Trial Protocol for Controlled-Release Physostigmine Salicylate in Alzheimer's Disease
The following provides a generalized protocol based on the design of major clinical trials of controlled-release physostigmine salicylate.
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
Phases:
-
Screening Phase: Assess patient eligibility based on inclusion and exclusion criteria (e.g., diagnosis of probable AD, age, baseline cognitive scores).
-
Dose Titration/Enrichment Phase (e.g., 4 weeks):
-
Patients receive escalating doses of controlled-release physostigmine salicylate (e.g., 18, 24, 30 mg/day) and placebo in a randomized, double-blind manner.[6]
-
The purpose is to identify each patient's best tolerated and most effective dose.
-
-
Placebo Washout Phase (e.g., 2 weeks): All patients receive a placebo to establish a stable baseline before the double-blind treatment phase.
-
Double-Blind Treatment Phase (e.g., 6-12 weeks):
-
Patients identified as "responders" during the titration phase are randomized to receive either their best-identified dose of physostigmine salicylate or a placebo.
-
Patients identified as "non-responders" may be entered into a separate arm of the study or discontinued.
-
-
Follow-up Phase: Monitor patients for any long-term effects or withdrawal symptoms.
Primary Efficacy Measures:
-
Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog): A standardized tool to assess the severity of cognitive impairment.
-
Clinical Global Impression of Change (CGIC): A clinician's rating of the patient's overall change in clinical status.
Secondary Efficacy Measures:
-
Mini-Mental State Examination (MMSE)
-
Activities of Daily Living (ADL) scales
Safety Assessments:
-
Monitoring of vital signs
-
Physical examinations
-
Electrocardiograms (ECGs)
-
Laboratory tests (including liver function tests)
-
Recording of all adverse events
Logical Flow of a Controlled-Release Physostigmine Clinical Trial
Caption: Logical flow of a dose-enrichment clinical trial for physostigmine.
Conclusion
The cholinergic hypothesis remains a significant framework for understanding and treating the cognitive symptoms of Alzheimer's disease. This compound, as a potent acetylcholinesterase inhibitor, directly addresses the cholinergic deficit outlined in this hypothesis. Clinical trial data, while showing modest efficacy, have demonstrated statistically significant improvements in cognitive and global measures in a subset of patients. The provided experimental protocols for both in vitro and clinical evaluation offer a foundation for further research and development in this area. A thorough understanding of the mechanism of action, quantitative effects, and appropriate experimental design is crucial for professionals working to advance therapeutics for Alzheimer's disease and other neurodegenerative disorders characterized by cholinergic dysfunction.
References
- 1. Role of Cholinergic Signaling in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Revisiting the Cholinergic Hypothesis in Alzheimer's Disease: Emerging Evidence from Translational and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurology.org [neurology.org]
- 7. A multicenter double-blind study of controlled-release physostigmine for the treatment of symptoms secondary to Alzheimer's disease. Physostigmine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physostigmine for dementia due to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Eserine Salicylate's Dual Impact on Nicotinic and Muscarinic Receptors: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the effects of eserine salicylate (B1505791), also known as physostigmine (B191203), on nicotinic and muscarinic acetylcholine (B1216132) receptors. Eserine salicylate is a well-established reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (ACh).[1] By inhibiting AChE, eserine increases the concentration and prolongs the presence of ACh in the synaptic cleft, leading to enhanced stimulation of both nicotinic and muscarinic receptors.[1] Beyond this primary mechanism, emerging evidence reveals that eserine also exerts direct effects on these receptors, acting as an agonist, allosteric modulator, and channel blocker. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's complex pharmacology, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.
Core Mechanism of Action: Beyond Acetylcholinesterase Inhibition
Eserine's principal pharmacological action is the reversible inhibition of AChE through the carbamylation of a serine residue in the enzyme's active site. This transient inactivation of AChE leads to an accumulation of acetylcholine at cholinergic synapses, thereby amplifying its effects on both nicotinic and muscarinic receptors. However, a growing body of research indicates that eserine's interaction with these receptors is more intricate than previously understood.
Direct Effects on Nicotinic Acetylcholine Receptors (nAChRs)
Eserine has been shown to directly interact with nAChRs in a multifaceted manner, independent of its AChE inhibitory activity. These interactions include:
-
Direct Activation: Studies have demonstrated that eserine can directly, albeit weakly, activate muscle-type nAChRs. This activation occurs at a binding site distinct from the conventional acetylcholine binding site.
-
Allosteric Modulation: Eserine acts as an allosteric modulator of nAChRs, meaning it binds to a site other than the agonist-binding site to influence receptor function.[2] This can lead to a potentiation of the receptor's response to low concentrations of acetylcholine. At human α4β2 nAChRs, physostigmine has been shown to be a competitive ligand that enhances ion currents at low acetylcholine concentrations.[3]
-
Channel Blockade: At higher concentrations, eserine can act as a channel blocker of nAChRs. For instance, in mouse adult-type muscle nAChRs, physostigmine-induced channel block has been characterized with a dissociation constant (KD) of 23 µM.[4]
These direct actions on nAChRs contribute to the complex physiological and pharmacological effects of eserine, influencing processes such as neuromuscular transmission and central nervous system activity.
Interaction with Muscarinic Acetylcholine Receptors (mAChRs)
While the primary effect of eserine on muscarinic receptors is the potentiation of acetylcholine's action, there is also evidence of direct interaction. Research has shown that physostigmine can act as a competitive inhibitor at M1 muscarinic receptors. The central muscarinic effects of physostigmine are responsible for its impact on mood, cardiovascular function, and neuroendocrine release.[5]
Quantitative Data on this compound's Receptor Interactions
The following tables summarize the available quantitative data on the interaction of eserine (physostigmine) with nicotinic and muscarinic receptors. It is important to note that these values are derived from various studies using different experimental systems and conditions.
| Receptor Subtype | Species/Tissue | Parameter | Value | Reference |
| Nicotinic Receptors | ||||
| Muscle-type nAChR | Mouse | KD (Channel Block) | 23 µM | --INVALID-LINK-- |
| α4β2 nAChR | Human (expressed in Xenopus oocytes) | - | Potentiation at low ACh conc. | --INVALID-LINK-- |
| nAChRs | Locusta migratoria (insect neurons) | EC50 (Current) | 3 µM | --INVALID-LINK-- |
| Muscarinic Receptors | ||||
| M1 Muscarinic Receptor | Not Specified | IC50 | 37 µM | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the typical experimental protocols used to characterize the effects of this compound on nicotinic and muscarinic receptors.
Radioligand Binding Assay for Muscarinic Receptors
This protocol is a standard method to determine the binding affinity of a compound to a receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest.
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
Non-labeled competing ligand (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and counter.
-
Glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the target receptor and isolate the membrane fraction through centrifugation.
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a known muscarinic antagonist like atropine).
-
Filtration: After incubation to reach equilibrium, rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) and then calculate the Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology for Nicotinic Receptors
This technique allows for the measurement of ion currents through receptor channels in a whole-cell configuration.
Objective: To characterize the effects of this compound on the function of nicotinic receptors.
Materials:
-
Cells expressing the nicotinic receptor subtype of interest.
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator and microscope.
-
Glass micropipettes.
-
Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).
-
Intracellular (pipette) solution (e.g., containing KCl, MgCl₂, HEPES, EGTA).
-
This compound and acetylcholine solutions.
Procedure:
-
Cell Culture: Culture cells expressing the target nAChR on coverslips.
-
Pipette Preparation: Fabricate glass micropipettes with a specific resistance and fill with the intracellular solution.
-
Seal Formation: Under the microscope, carefully guide the micropipette to a cell and form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Recording: Clamp the cell membrane at a specific holding potential and record the ion currents that flow in response to the application of acetylcholine and/or this compound to the extracellular solution.
-
Data Analysis: Analyze the recorded currents to determine parameters such as current amplitude, activation and deactivation kinetics, and the concentration-response relationship for the effects of this compound.
Signaling Pathways and Visualizations
To visually represent the complex interactions of this compound with nicotinic and muscarinic receptor signaling pathways, the following diagrams have been generated using the DOT language.
Nicotinic Receptor Signaling Pathway
Nicotinic acetylcholine receptors are ligand-gated ion channels. Upon activation by acetylcholine (or directly by eserine in some cases), they allow the influx of cations, primarily Na⁺ and Ca²⁺, leading to membrane depolarization and the activation of various downstream signaling cascades.
Muscarinic Receptor Signaling Pathway
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that are divided into five subtypes (M1-M5). These subtypes couple to different G-proteins and initiate distinct intracellular signaling cascades. Eserine primarily enhances the activation of these pathways by increasing the synaptic concentration of acetylcholine.
Experimental Workflow for Eserine's Effect on nAChR using Patch-Clamp
The following diagram illustrates the logical flow of an experiment designed to measure the direct effects of eserine on nicotinic acetylcholine receptors.
Conclusion
This compound's pharmacological profile is more complex than its classical description as a mere acetylcholinesterase inhibitor. Its direct interactions with both nicotinic and muscarinic acetylcholine receptors as an agonist, allosteric modulator, and channel blocker contribute significantly to its overall effects. A thorough understanding of this dual mechanism of action is critical for the rational design and development of novel therapeutics targeting the cholinergic system. Further research is warranted to fully elucidate the binding affinities of eserine for all subtypes of nicotinic and muscarinic receptors and to explore the downstream consequences of its direct modulatory actions. This technical guide provides a foundational resource for scientists and researchers dedicated to advancing our knowledge in this important area of pharmacology.
References
- 1. benchchem.com [benchchem.com]
- 2. Allosteric modulation of the nicotinic acetylcholine receptor by physostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. Activation and block of the adult muscle-type nicotinic receptor by physostigmine: single-channel studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Whole Cell Patch Clamp Protocol [protocols.io]
Eserine Salicylate: An In-depth Technical Guide to Inducing REM Sleep in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of eserine salicylate (B1505791), a reversible acetylcholinesterase inhibitor, for the induction of rapid eye movement (REM) sleep in preclinical animal models. By increasing synaptic levels of acetylcholine (B1216132), eserine salicylate serves as a powerful pharmacological tool to investigate the cholinergic mechanisms underlying REM sleep regulation. This document outlines the quantitative effects of this compound on sleep architecture, detailed experimental protocols for its administration and monitoring, and the underlying signaling pathways.
Quantitative Data on this compound's Effects on REM Sleep
The administration of this compound, also known as physostigmine (B191203) salicylate, has been shown to modulate REM sleep parameters in a dose-dependent manner across various animal models. The following tables summarize the available quantitative data on the effects of physostigmine on REM sleep latency, duration, and frequency. It is important to note that the specific salt (salicylate) is not always mentioned in the literature; however, physostigmine is commonly used in this form for research.
Table 1: Effects of Physostigmine on REM Sleep in Rats
| Dosage (mg/kg) | Route of Administration | Change in REM Sleep Latency | Change in REM Sleep Duration | Change in Number of REM Episodes | Reference |
| 0.05 - 0.2 | Intramuscular (i.m.) | Dose-dependent decrease | Dose-dependent increase | Increased | [1] |
| 0.1 | Intraperitoneal (i.p.) | Not specified | Not specified | Not specified | [2] |
Table 2: Effects of Neostigmine (a similar acetylcholinesterase inhibitor) on REM Sleep-like State in Mice
| Agent | Route of Administration | Effect on REM Sleep-like State | Notes | Reference |
| Neostigmine | Microinjection into pontine reticular formation | Induces a REM sleep-like state | This effect is mediated by M2 muscarinic receptors. | [3] |
Table 3: Effects of Physostigmine on REM Sleep in Cats
| Dosage | Route of Administration | Change in REM Sleep Latency | Change in REM Sleep Duration | Change in Number of REM Episodes | Reference | | :--- | :--- | :--- | :--- | :--- | | Not specified | Intravenous (i.v.) | Decreased | Increased | Increased |[4] |
Note: Detailed dose-response data for this compound specifically on REM sleep parameters in mice and cats is limited in the publicly available literature. Much of the research has focused on direct cholinergic agonists or has been conducted in humans.
Experimental Protocols
Successful induction and analysis of this compound-induced REM sleep require meticulous surgical and experimental procedures. The following protocols provide a detailed methodology for key experiments in rats, mice, and cats.
Surgical Implantation of EEG/EMG Electrodes
Objective: To enable polysomnographic recording of sleep stages.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical drill
-
Stainless steel screws for EEG electrodes
-
Teflon-coated stainless steel wires for EMG electrodes
-
Dental cement
-
Connectors/headmounts
Procedure:
For Rats (Sprague-Dawley): [5][6]
-
Anesthetize the rat and mount it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill small holes through the skull for the EEG electrodes. Typical coordinates relative to bregma are:
-
Frontal cortex: AP +2.0 mm, ML ±2.0 mm
-
Parietal cortex: AP -2.0 mm, ML ±2.5 mm
-
Reference electrode over the cerebellum.
-
-
Gently screw the EEG electrodes into the burr holes until they make contact with the dura mater.
-
For EMG, insert two flexible wires into the nuchal (neck) muscles.
-
Solder the electrode wires to a connector plug.
-
Secure the entire assembly to the skull using dental cement.
-
Allow for a 7-10 day recovery period post-surgery.
-
The procedure is similar to that for rats, but with smaller dimensions.
-
Typical EEG electrode coordinates relative to bregma are:
-
Frontal cortex: AP +1.5 mm, ML ±1.5 mm
-
Parietal cortex: AP -1.5 mm, ML ±1.5 mm
-
-
EMG wires are inserted into the trapezius muscles.
-
A pre-fabricated headmount is often used and secured with dental cement.
-
Allow for a 7-day recovery period.
-
Anesthesia is induced and maintained throughout the surgery.
-
EEG electrodes (stainless steel screws) are implanted into the skull over the frontal, parietal, and occipital cortices.
-
EMG electrodes are placed in the nuchal muscles.
-
Electrodes for recording eye movements (electrooculogram - EOG) can be placed near the outer canthus of the eyes.
-
The entire assembly is secured with dental cement.
-
A longer recovery period of 1-2 weeks is typically required.
This compound Administration and Sleep Recording
Objective: To induce REM sleep and record the corresponding physiological signals.
Materials:
-
This compound (Physostigmine salicylate)
-
Sterile saline (vehicle)
-
Syringes and needles for administration
-
Polysomnography recording system (EEG/EMG amplifiers, data acquisition software)
-
Sound-attenuated and light-controlled recording chambers
Procedure:
-
Habituate the surgically implanted animals to the recording chamber and cables for at least 2-3 days.
-
On the day of the experiment, connect the animal to the recording setup and allow for a baseline sleep recording period (typically 2-4 hours).
-
Prepare a fresh solution of this compound in sterile saline.
-
Administer the desired dose of this compound or vehicle via the chosen route (e.g., intraperitoneal, subcutaneous, or intravenous). Administration is often timed to occur during a period of established non-REM sleep to observe the transition to REM sleep.
-
Immediately following injection, continue recording EEG and EMG signals for a predetermined period (e.g., 4-6 hours).
-
For dose-response studies, different groups of animals are typically used for each dose level, or a within-subjects design with a sufficient washout period between administrations is employed.
Sleep Stage Analysis
Objective: To quantify the effects of this compound on sleep architecture.
Procedure:
-
The recorded EEG and EMG data are typically divided into 10-30 second epochs.
-
Each epoch is visually or automatically scored as one of three states:
-
Wakefulness: Low-amplitude, high-frequency EEG; high-amplitude EMG.
-
Non-REM (NREM) Sleep: High-amplitude, low-frequency (delta waves) EEG; low-amplitude EMG.
-
REM Sleep: Low-amplitude, high-frequency (theta waves) EEG; muscle atonia (lowest EMG amplitude).[7]
-
-
The following parameters are then calculated:
-
REM Sleep Latency: Time from sleep onset or drug administration to the first epoch of REM sleep.
-
Total REM Sleep Duration: The total time spent in REM sleep during the recording period.
-
Number of REM Episodes: The frequency of transitions into REM sleep.
-
Mean Duration of REM Episodes: The average length of a single REM sleep period.
-
Signaling Pathways and Experimental Workflows
The induction of REM sleep by this compound is initiated by the inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft. This increased cholinergic tone primarily acts on M2 muscarinic receptors in the pontine reticular formation to trigger the downstream events of REM sleep.[3][11]
Signaling Pathway of Eserine-Induced REM Sleep
References
- 1. In vivo dose response relationship between physostigmine and cholinesterase activity in RBC and tissues of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. M2 muscarinic receptors in pontine reticular formation of C57BL/6J mouse contribute to rapid eye movement sleep generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Component-specific effects of physostigmine on the cat visual evoked potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ndineuroscience.com [ndineuroscience.com]
- 6. ndineuroscience.com [ndineuroscience.com]
- 7. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple classifier systems for automatic sleep scoring in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. teams.semel.ucla.edu [teams.semel.ucla.edu]
- 10. Chronic morphine administration in cats: effects on sleep and EEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of specific M1, M2 muscarinic receptor agonists on REM sleep generation - PubMed [pubmed.ncbi.nlm.nih.gov]
Eserine Salicylate: A Technical Guide to its Neuroprotective Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eserine salicylate (B1505791), the salicylate salt of eserine (also known as physostigmine), is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh).[1] By increasing the synaptic concentration of ACh, eserine salicylate enhances cholinergic neurotransmission.[1] This mechanism has historically been leveraged for treating conditions like glaucoma and anticholinergic poisoning.[1] More recently, its ability to cross the blood-brain barrier has made it a subject of investigation for its neuroprotective potential in the context of neurodegenerative diseases, most notably Alzheimer's disease, where cholinergic deficits are a key pathological feature.
This technical guide provides an in-depth examination of the neuroprotective effects of this compound, detailing its mechanisms of action, summarizing key quantitative data, providing exemplar experimental protocols, and visualizing the core signaling pathways and workflows.
Core Mechanisms of Neuroprotection
The neuroprotective effects of this compound are multifaceted, extending beyond simple acetylcholinesterase inhibition. The primary and secondary mechanisms include:
-
Enhanced Cholinergic Signaling: The principal mechanism is the reversible inhibition of AChE, leading to an accumulation of acetylcholine in the synaptic cleft. This enhances the activation of both nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors, which are coupled to downstream signaling pathways crucial for neuronal survival and function.[1]
-
Anti-Inflammatory Effects: Through the activation of α7 nicotinic acetylcholine receptors (α7nAChR) on microglia and macrophages, eserine modulates the "cholinergic anti-inflammatory pathway." This pathway is a critical link between the nervous and immune systems and plays a significant role in mitigating neuroinflammation, a key driver of neurodegenerative processes.
-
Anti-Apoptotic Activity: Eserine has been shown to directly interfere with the apoptotic cascade. It helps maintain mitochondrial membrane stability, thereby reducing the release of pro-apoptotic factors like cytochrome C and inhibiting the activation of executioner caspases.
-
Contribution of the Salicylate Moiety: The salicylate component of the molecule may exert its own neuroprotective effects. Studies have shown that sodium salicylate can protect neurons from glutamate-induced excitotoxicity by inhibiting the activation of the pro-inflammatory transcription factor NF-κB.[1]
Quantitative Data
The following tables summarize key quantitative data related to the bioactivity of eserine (physostigmine).
Table 1: Acetylcholinesterase (AChE) Inhibition
| Enzyme Source | IC50 Value (µM) | Notes |
| Human AChE | ~0.117 | A common starting point for in vitro assays. |
| Electric Eel AChE | Ki = 0.02 - 0.05 µM | Ki value reported in a study comparing multiple AChE inhibitors. |
| Horse Serum BuChE | IC50 = 0.15 µM | Demonstrates potent inhibition of Butyrylcholinesterase (BuChE) as well. |
IC50: The half-maximal inhibitory concentration. Ki: Inhibitor constant.
Table 2: In Vivo Cholinesterase Inhibition (Rat Model)
| Tissue | Dose (µg/kg, i.m.) | % ChE Inhibition (at 15 min) |
| Red Blood Cells | 50 - 200 | 18 - 42% |
| Brain | 50 - 200 | 23 - 35% |
| Diaphragm | 50 - 200 | 25 - 35% |
Note: This data illustrates the dose-dependent inhibition of cholinesterase activity in various tissues following intramuscular administration of physostigmine (B191203).[2]
Signaling Pathways
The neuroprotective effects of this compound are mediated by complex intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the key pathways.
Cholinergic Anti-Inflammatory Pathway
This pathway is a cornerstone of eserine's ability to quell neuroinflammation. Increased acetylcholine from AChE inhibition activates α7 nicotinic receptors on microglia (the brain's resident immune cells), triggering an anti-inflammatory cascade.
Pro-Survival PI3K/Akt Pathway
Activation of muscarinic acetylcholine receptors is linked to the pro-survival PI3K/Akt pathway. This cascade promotes cell survival by inhibiting key apoptotic proteins.
References
Eserine Salicylate's Role in Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eserine salicylate (B1505791), a reversible acetylcholinesterase inhibitor, plays a significant modulatory role in synaptic plasticity, the cellular basis of learning and memory. By increasing the synaptic concentration of acetylcholine (B1216132), eserine salicylate influences both long-term potentiation (LTP) and long-term depression (LTD), primarily through the activation of muscarinic and nicotinic acetylcholine receptors. This technical guide provides an in-depth analysis of the mechanisms of action, quantitative effects, and experimental protocols related to the influence of this compound on synaptic plasticity. Detailed signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding for research and drug development applications.
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for neural circuit development and function. Acetylcholine (ACh) is a key neurotransmitter that modulates synaptic plasticity.[1] Acetylcholinesterase (AChE) inhibitors, such as this compound (also known as physostigmine (B191203) salicylate), prevent the breakdown of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[2] This enhancement has profound effects on the induction and maintenance of both LTP and LTD, making AChE inhibitors a subject of intense research, particularly in the context of neurodegenerative diseases like Alzheimer's disease, which are characterized by cholinergic deficits.[3] This guide focuses on the specific actions of this compound in modulating these critical neuronal processes.
Mechanism of Action of this compound
This compound is a potent, reversible inhibitor of AChE.[2] Its primary mechanism of action is the formation of a carbamoylated intermediate with the serine hydroxyl group in the active site of AChE, which is hydrolyzed much more slowly than the acetylated intermediate formed with acetylcholine. This temporary inactivation of AChE leads to an accumulation of acetylcholine in the synaptic cleft.[4] The elevated acetylcholine levels result in the prolonged activation of both ionotropic nicotinic acetylcholine receptors (nAChRs) and metabotropic muscarinic acetylcholine receptors (mAChRs), which are widely expressed in brain regions critical for learning and memory, such as the hippocampus.[2]
This compound and Long-Term Depression (LTD)
Recent studies have demonstrated that pharmacological inhibition of AChE with eserine is sufficient to induce LTD at CA3-CA1 synapses in the hippocampus of adult rats.[5] This eserine-induced LTD (eserine-LTD) exhibits distinct properties compared to other forms of LTD.
Quantitative Data on Eserine-Induced LTD
The following table summarizes the quantitative effects of eserine on the field excitatory postsynaptic potential (fEPSP) slope, a measure of synaptic strength.
| Concentration of Eserine | Duration of Application | Animal Model | Synaptic Pathway | fEPSP Slope Depression (% of Baseline) | Reference |
| 100 nM | 10 minutes | Adult Male Rat | Hippocampal CA3-CA1 | 83 ± 8% | [1] |
| 10 µM | 10 minutes | Adult Male Rat | Hippocampal CA3-CA1 | 80 ± 3% | [1] |
Experimental Protocol for Eserine-Induced LTD
This protocol is based on the methodology described by McQuail et al. (2014).[1]
3.2.1. Preparation of Hippocampal Slices
-
Anesthetize an adult male rat (e.g., Sprague-Dawley, 3-4 months old) with isoflurane (B1672236) and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 26 NaHCO₃, 10 dextrose, and 2 CaCl₂.
-
Prepare 400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover for at least 1 hour in an interface chamber at 32°C, continuously perfused with oxygenated aCSF.
3.2.2. Electrophysiological Recording
-
Transfer a slice to a submerged recording chamber perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway (CA3 region) and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.
-
Establish a stable baseline fEPSP recording for at least 20 minutes, stimulating at 0.05 Hz. The stimulus intensity should be set to elicit a response that is 30-40% of the maximal fEPSP amplitude.
3.2.3. Induction of Eserine-LTD
-
Prepare a stock solution of this compound in distilled water.
-
Dilute the stock solution in aCSF to the final desired concentration (e.g., 100 nM or 10 µM).
-
Switch the perfusion to the eserine-containing aCSF for a duration of 10 minutes.
-
After 10 minutes, switch the perfusion back to the standard aCSF.
-
Continue recording fEPSPs for at least 60-90 minutes post-application to observe the induction and maintenance of LTD.
3.2.4. Data Analysis
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the average slope recorded during the 20-minute baseline period.
-
Plot the normalized fEPSP slope over time. LTD is typically defined as a stable depression of the fEPSP slope to below 90% of the baseline value.
Signaling Pathway for Eserine-Induced LTD
Eserine-LTD is mediated by the activation of M3 muscarinic acetylcholine receptors (mAChRs).[5] The increased synaptic acetylcholine resulting from AChE inhibition by eserine leads to the activation of these Gq-coupled receptors. This activation initiates a downstream signaling cascade that results in a long-lasting depression of synaptic transmission. Interestingly, this form of LTD does not appear to depend on the ERK1/2 signaling pathway, which is implicated in other forms of muscarinic LTD.[5] A partial presynaptic mechanism, involving a decrease in glutamate (B1630785) release probability, also contributes to the expression of eserine-LTD.[5]
This compound and Long-Term Potentiation (LTP)
While high concentrations of cholinergic agonists can induce LTD, weaker cholinergic stimulation is known to facilitate LTP. The administration of physostigmine (eserine) has been shown to potentiate LTP in the dentate gyrus of rats when administered shortly before tetanic stimulation.[6] This suggests a dose- and timing-dependent bidirectional control of synaptic plasticity by cholinergic modulation.
Quantitative Data on Eserine-Potentiated LTP
The following table summarizes the quantitative effects of physostigmine (eserine) on LTP.
| Drug | Dose | Administration Time Relative to Tetanus | Animal Model | Brain Region | Effect on LTP | Reference |
| Physostigmine | 0.1 mg/kg (i.v.) | 5 minutes before | Rat | Dentate Gyrus | Significant potentiation | [6] |
| Physostigmine | 0.1 mg/kg (i.v.) | 30 minutes before | Rat | Dentate Gyrus | Significant inhibition | [6] |
Experimental Protocol for Eserine-Potentiated LTP
This protocol is a generalized procedure based on standard in vivo LTP methodologies and the findings of Nabeshima et al. (1991).[6]
4.2.1. Animal Preparation and Surgery
-
Anesthetize a male rat (e.g., Wistar) with urethane (B1682113) (1.25 g/kg, i.p.).
-
Mount the rat in a stereotaxic frame.
-
Implant a stimulating electrode in the perforant path and a recording electrode in the dentate gyrus of the hippocampus.
-
Implant a cannula into the jugular vein for intravenous drug administration.
4.2.2. Electrophysiological Recording
-
Record baseline population spikes in the dentate gyrus in response to single pulse stimulation of the perforant path.
-
Establish a stable baseline for at least 30 minutes.
4.2.3. Drug Administration and LTP Induction
-
Administer this compound (e.g., 0.1 mg/kg) or vehicle intravenously 5 minutes before the tetanic stimulation.
-
Induce LTP using high-frequency tetanic stimulation (e.g., 100 Hz for 1 second).
-
Continue to record population spikes for at least 60 minutes after the tetanus.
4.2.4. Data Analysis
-
Measure the amplitude of the population spike.
-
Express the post-tetanus population spike amplitude as a percentage of the pre-tetanus baseline amplitude.
-
Compare the magnitude of LTP between the eserine-treated and vehicle-treated groups.
Signaling Pathway for Cholinergic Potentiation of LTP
The cholinergic potentiation of LTP is a complex process involving both nicotinic and muscarinic receptors. Activation of presynaptic nAChRs can enhance glutamate release, a key trigger for LTP induction. Postsynaptically, both nAChRs and mAChRs can increase neuronal excitability and calcium influx, lowering the threshold for LTP induction. Muscarinic receptor activation, particularly M1 mAChRs, can potentiate NMDA receptor function, a critical step in many forms of LTP.
Experimental Workflow Overview
The following diagram illustrates a general experimental workflow for investigating the effects of this compound on synaptic plasticity in hippocampal slices.
Conclusion and Future Directions
This compound exerts a powerful, bidirectional influence on synaptic plasticity. Its ability to induce LTD at higher cholinergic tones and potentiate LTP under conditions of moderate cholinergic enhancement highlights the delicate balance of cholinergic modulation in the hippocampus. The distinct signaling pathways involved in these processes offer multiple targets for therapeutic intervention.
For drug development professionals, understanding these mechanisms is crucial for designing novel compounds that can selectively modulate synaptic plasticity to treat cognitive disorders. Future research should focus on elucidating the complete downstream signaling cascades for both eserine-induced LTD and cholinergic-potentiated LTP. Furthermore, investigating the effects of chronic eserine administration on synaptic plasticity in animal models of neurodegenerative diseases will provide valuable insights into its therapeutic potential. The detailed protocols and data presented in this guide serve as a foundational resource for researchers and scientists to further explore the intricate role of this compound and cholinergic modulation in the dynamic processes of learning and memory.
References
- 1. Nicotinic Modulation of Hippocampal Cell Signaling and Associated Effects on Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholinergic modulation of hippocampal network function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An acetylcholinesterase inhibitor, eserine, induces long-term depression at CA3-CA1 synapses in the hippocampus of adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylcholine-sensitive control of long-term synaptic potentiation in hippocampal CA3 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinic receptor-mediated enhancement of long-term potentiation involves activation of metabotropic glutamate receptors and ryanodine-sensitive calcium stores in the dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholinergic activity enhances hippocampal long-term potentiation in CA1 during walking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Eserine Salicylate for Alzheimer's Disease Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of Eserine Salicylate (B1505791) (also known as Physostigmine Salicylate) in mouse models of Alzheimer's disease (AD). This document includes a summary of reported dosages, detailed experimental protocols for assessing therapeutic efficacy, and diagrams of the relevant signaling pathways.
Introduction
Eserine salicylate is a reversible acetylcholinesterase (AChE) inhibitor that readily crosses the blood-brain barrier.[1] By inhibiting AChE, the enzyme responsible for the breakdown of acetylcholine (B1216132) (ACh), this compound increases the concentration and prolongs the action of ACh in the synaptic cleft.[2] This enhancement of cholinergic neurotransmission is a key therapeutic strategy for Alzheimer's disease, as the disease is characterized by a significant loss of cholinergic neurons and a subsequent decline in cognitive function. In vivo studies in various AD mouse models have demonstrated the potential of this compound and other cholinesterase inhibitors to ameliorate cognitive deficits.
Quantitative Data Summary
The following table summarizes the reported in vivo dosages of this compound (physostigmine salicylate) in a mouse model of Alzheimer's disease. Researchers should consider this information as a starting point and optimize the dosage for their specific mouse model and experimental design.
| Mouse Model | Dosage Range | Administration Route | Treatment Duration | Reference |
| Tg2576 | 0.03 - 0.3 mg/kg | Subcutaneous (s.c.) | Daily for 6 weeks | [1] |
| 5xFAD (in vitro brain slices) | 200 µM | N/A (bath application) | N/A | [3] |
Signaling Pathways
This compound primarily exerts its effects by modulating the cholinergic signaling pathway. Increased acetylcholine levels in the synapse activate both muscarinic and nicotinic acetylcholine receptors, which in turn can influence the processing of amyloid precursor protein (APP), a key event in Alzheimer's disease pathology.
Cholinergic Signaling Pathway
Caption: Cholinergic signaling at the synapse and the inhibitory action of this compound on AChE.
Influence of Cholinergic Signaling on APP Processing
Caption: Cholinergic receptor activation influences APP processing, favoring the non-amyloidogenic pathway.
Experimental Protocols
Experimental Workflow
Caption: General experimental workflow for evaluating this compound in an AD mouse model.
Protocol 1: Morris Water Maze (MWM) for Spatial Learning and Memory
Objective: To assess hippocampal-dependent spatial learning and memory.
Materials:
-
Circular pool (120-150 cm in diameter) filled with opaque water (20-22°C).
-
Submerged platform (10-15 cm in diameter), placed 1-2 cm below the water surface.
-
Visual cues placed around the room.
-
Video tracking system and software.
Procedure:
-
Acclimation (Day 0): Allow mice to swim freely in the pool for 60 seconds without the platform to acclimate them to the environment.
-
Visible Platform Training (Day 1):
-
Place a visible flag on the platform.
-
Conduct 4 trials per mouse, with the platform in a different quadrant for each trial.
-
Gently place the mouse into the water facing the pool wall from one of four designated start positions.
-
Allow the mouse to swim for a maximum of 60 seconds to find the platform.
-
If the mouse does not find the platform within 60 seconds, guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Inter-trial interval: 15-20 minutes.
-
-
Hidden Platform Training (Acquisition Phase; Days 2-6):
-
The platform is now submerged and kept in the same target quadrant for all trials.
-
Conduct 4 trials per day for 5 days.
-
Follow the same procedure as the visible platform training, but without the flag.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Memory Retention; Day 7):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located, the number of crossings over the former platform location, and the swim speed.
-
Protocol 2: Acetylcholinesterase (AChE) Activity Assay
Objective: To measure AChE activity in brain tissue homogenates.
Materials:
-
Brain tissue (e.g., hippocampus, cortex).
-
Homogenization buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4).
-
Acetylthiocholine iodide (ATCI) as a substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Spectrophotometer (412 nm).
-
96-well microplate.
Procedure:
-
Tissue Homogenization:
-
Dissect the brain region of interest on ice.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Protein Quantification: Determine the total protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
Assay Reaction:
-
In a 96-well plate, add in the following order:
-
Phosphate buffer.
-
DTNB solution.
-
Sample (supernatant).
-
-
Initiate the reaction by adding the ATCI substrate.
-
-
Measurement: Immediately measure the change in absorbance at 412 nm every minute for 5-10 minutes. The rate of change in absorbance is proportional to the AChE activity.
-
Calculation: Calculate AChE activity and normalize to the total protein concentration.
Protocol 3: Amyloid-β (Aβ) ELISA
Objective: To quantify the levels of soluble and insoluble Aβ40 and Aβ42 in brain tissue.
Materials:
-
Brain tissue.
-
Tissue homogenization buffer.
-
Guanidine-HCl for insoluble Aβ extraction.
-
Commercially available Aβ40 and Aβ42 ELISA kits.
-
Microplate reader.
Procedure:
-
Tissue Homogenization:
-
Homogenize brain tissue in an appropriate buffer containing protease inhibitors.
-
-
Fractionation:
-
Soluble Fraction: Centrifuge the homogenate at 100,000 x g for 1 hour at 4°C. The supernatant contains the soluble Aβ fraction.
-
Insoluble Fraction: Resuspend the pellet in a buffer containing guanidine-HCl to solubilize the aggregated Aβ.
-
-
ELISA:
-
Follow the manufacturer's instructions for the specific Aβ ELISA kit.
-
Briefly, coat the plate with a capture antibody specific for Aβ40 or Aβ42.
-
Add standards and samples (diluted as necessary) to the wells.
-
Incubate, then wash.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubate, then wash.
-
Add the substrate and stop the reaction.
-
Read the absorbance on a microplate reader.
-
-
Quantification: Calculate the concentration of Aβ in the samples based on the standard curve.
Protocol 4: Immunohistochemistry for Amyloid Plaques
Objective: To visualize and quantify amyloid plaque deposition in brain sections.
Materials:
-
Paraffin-embedded or frozen brain sections.
-
Primary antibody against Aβ (e.g., 6E10 or 4G8).
-
Biotinylated secondary antibody.
-
Avidin-biotin-peroxidase complex (ABC) reagent.
-
3,3'-Diaminobenzidine (DAB) substrate.
-
Microscope.
-
Image analysis software.
Procedure:
-
Tissue Preparation:
-
Deparaffinize and rehydrate paraffin-embedded sections.
-
For frozen sections, air dry and fix as required.
-
-
Antigen Retrieval (for paraffin (B1166041) sections): Incubate sections in a formic acid solution to expose the Aβ epitope.
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections with the primary anti-Aβ antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with the biotinylated secondary antibody.
-
Signal Amplification: Incubate with the ABC reagent.
-
Visualization: Develop the signal with the DAB substrate, which will produce a brown precipitate at the location of the amyloid plaques.
-
Counterstaining and Mounting: Counterstain with a suitable nuclear stain (e.g., hematoxylin), dehydrate, and coverslip.
-
Image Analysis: Capture images using a microscope and quantify the plaque burden (e.g., percentage of area covered by plaques) using image analysis software.
References
- 1. Cognitive changes and modified processing of amyloid precursor protein in the cortical and hippocampal system after cholinergic synapse loss and muscarinic receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of α7 nicotinic receptor affects APP processing by regulating secretase activity in SH-EP1-α7 nAChR-hAPP695 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Abnormal [18F]NIFENE binding in transgenic 5xFAD mouse model of Alzheimer’s disease: In vivo PET/CT imaging studies of α4β2* nicotinic acetylcholinergic receptors and in vitro correlations with Aβ plaques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dissolving Eserine Salicylate in Saline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of Eserine salicylate (B1505791) solutions in saline for research and developmental applications. Eserine salicylate, also known as physostigmine (B191203) salicylate, is a reversible cholinesterase inhibitor used in a variety of experimental and clinical settings.[1][2][3] Proper dissolution and handling are critical to ensure the stability and efficacy of the compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the dissolution of this compound.
| Parameter | Value | Solvent/Conditions | Source |
| Solubility | ~1 mg/mL | PBS (pH 7.2) | [4] |
| ≥ 2.08 mg/mL (5.03 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] | |
| ≥ 2.08 mg/mL (5.03 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | [1] | |
| 5 mg/mL (12.09 mM) | PBS (requires ultrasonic and warming) | [1] | |
| Stability | Aqueous solutions should not be stored for more than one day. | Aqueous buffers | [4] |
| Stable at room temperature when protected from light. | Commercial injection (0.4 mg/mL) | [5] | |
| Estimated shelf life of 4 years at room temperature. | Anaerobic aqueous solution at pH 3.4 | [6] | |
| pH for optimal stability | 3.4 (anaerobic) | Aqueous solution | [6] |
| Commercial Injection pH | 3.5 - 5.0 | [7] |
Experimental Protocols
Two primary methods for preparing this compound solutions in saline are presented below. The choice of protocol depends on the desired final concentration and the experimental constraints.
Protocol 1: Direct Dissolution in Saline (for lower concentrations)
This protocol is suitable for preparing lower concentration solutions of this compound directly in saline.
Materials:
-
This compound powder
-
Sterile isotonic saline (0.9% NaCl)
-
Sterile vials or tubes
-
Vortex mixer
-
(Optional) Sonicator
-
(Optional) pH meter and solutions for pH adjustment (e.g., sterile HCl, NaOH)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder using an analytical balance.
-
Reconstitution: Add the weighed powder to a sterile vial. Add the desired volume of sterile isotonic saline to the vial.
-
Dissolution: Vigorously vortex the solution until the powder is completely dissolved. If dissolution is slow, sonication or gentle warming can be used to aid the process.[1]
-
pH Adjustment (Optional but Recommended for Stability): For enhanced stability, adjust the pH of the solution to approximately 3.5-5.0 using sterile, dilute HCl or NaOH.[6][7] Monitor the pH using a calibrated pH meter.
-
Sterilization (Optional): If required for the experiment, filter the final solution through a 0.22 µm sterile filter into a new sterile vial.
-
Storage and Use: It is highly recommended to prepare fresh solutions and use them promptly.[1] Aqueous solutions of this compound are not recommended for storage for more than one day.[4] Protect the solution from light.[5]
Protocol 2: Using a Co-solvent for Higher Concentrations
This protocol is recommended when a higher concentration of this compound in a saline-based vehicle is required.[1] This method utilizes Dimethyl sulfoxide (B87167) (DMSO) as an initial solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), research grade
-
Sterile isotonic saline (0.9% NaCl)
-
Sterile vials or tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO. Ensure the powder is completely dissolved by vortexing.
-
Dilution into Saline: Perform serial dilutions of the DMSO stock solution into sterile isotonic saline to achieve the desired final concentration. It is crucial to ensure that the final concentration of DMSO is low enough to not have a physiological effect in the intended application.[4]
-
Mixing: Gently mix the solution after each dilution step to ensure homogeneity.
-
Storage and Use: As with the direct dissolution method, it is best to use the final solution immediately after preparation. Store the DMSO stock solution at -20°C for short-term storage or -80°C for long-term storage, aliquoted to avoid repeated freeze-thaw cycles.[1] Protect all solutions from light.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
Eserine (physostigmine) acts as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh). By inhibiting AChE, eserine increases the concentration and duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Caption: Mechanism of action of this compound.
Workflow for Preparation of this compound in Saline
The following diagram illustrates the decision-making process and steps for preparing an this compound solution.
Caption: Experimental workflow for saline solution preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Physostigmine - Wikipedia [en.wikipedia.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Physostigmine salicylate (SPECIAL ACCESS PROGRAM) | CHEO ED Outreach [outreach.cheo.on.ca]
- 6. Anaerobic stability of aqueous physostigmine solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physostigmine Salicylate Injection [drugfuture.com]
Application Notes and Protocols: Eserine Salicylate for Microdialysis Studies of Acetylcholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of neuroscience and drug development, understanding the dynamics of neurotransmitter release is paramount. Acetylcholine (B1216132) (ACh), a critical neurotransmitter involved in cognitive functions such as learning and memory, attention, and neuronal plasticity, is a key target of investigation for various neurological and psychiatric disorders.[1][2] However, the rapid enzymatic degradation of ACh in the synaptic cleft by acetylcholinesterase (AChE) presents a significant challenge for its accurate in vivo measurement.[1]
Microdialysis is a widely used technique to sample endogenous molecules from the extracellular fluid of living tissues, providing real-time insights into neurochemical fluctuations.[3] To overcome the challenge of rapid ACh degradation, in vivo microdialysis studies of ACh almost invariably incorporate an AChE inhibitor in the perfusion fluid.[4] Eserine salicylate (B1505791), also known as physostigmine (B191203) salicylate, is a reversible inhibitor of AChE that effectively prevents the breakdown of ACh, enabling its reliable detection and quantification.[5][6] By increasing the synaptic concentration of ACh, eserine salicylate facilitates the study of cholinergic neurotransmission.[5]
These application notes provide a comprehensive guide for utilizing this compound in microdialysis studies to measure ACh levels. This document outlines the mechanism of action, detailed experimental protocols, data presentation, and diagrams of relevant signaling pathways and workflows.
Mechanism of Action of this compound
This compound functions as a reversible inhibitor of acetylcholinesterase (AChE).[5][6] AChE is the primary enzyme responsible for the hydrolysis of acetylcholine into choline (B1196258) and acetate (B1210297) in the synaptic cleft, which terminates its signaling.[7] this compound binds to the active site of AChE, forming a temporary, reversible complex.[5] This inhibition of AChE leads to an accumulation of acetylcholine in the synapse, thereby enhancing and prolonging its action on both nicotinic and muscarinic receptors.[5] Due to its ability to cross the blood-brain barrier, this compound is effective for studying central cholinergic neurotransmission.[6]
Quantitative Data Summary
The inclusion of this compound in the microdialysis perfusate significantly increases the detectable concentration of acetylcholine. The following tables summarize representative quantitative data from microdialysis studies using eserine (physostigmine) in different brain regions.
| Brain Region | Animal Model | Eserine (Physostigmine) Concentration in Perfusate | Basal Acetylcholine Concentration (nM) | Stimulated Acetylcholine Concentration (nM) | Stimulus | Reference |
| Rat Frontal Cortex | Rat | 10 nM | Not specified (relative increase) | 200% increase from baseline | Scopolamine (0.5 mg/kg, i.p.) | [8] |
| Rat Frontal Cortex | Rat | 0.1 µM | Not specified (relative increase) | 270% increase from baseline | Scopolamine (0.5 mg/kg, i.p.) | [8] |
| Rat Frontal Cortex | Rat | 10 µM | Not specified (relative increase) | 510% increase from baseline | Scopolamine (0.5 mg/kg, i.p.) | [8] |
| Rat Hippocampus | Rat | 10 µM | 41-48 | Not specified | - | [9] |
| Rat Hippocampus | Rat | 0 µM (control) | 0.9-2.5 | Not specified | - | [9] |
| Rat Striatum | Rat | 10 µM | 2.5 ± 0.3 | Not specified | - | [1] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for conducting in vivo microdialysis experiments to measure acetylcholine using this compound.
Preparation of Artificial Cerebrospinal Fluid (aCSF) with this compound
Objective: To prepare a sterile, iso-osmotic perfusion solution that mimics the composition of cerebrospinal fluid and contains this compound to prevent acetylcholine degradation.
Materials:
-
High-purity water (e.g., Milli-Q)
-
NaCl, KCl, CaCl₂, MgCl₂
-
Phosphate (B84403) buffer salts (e.g., Na₂HPO₄, NaH₂PO₄)
-
Glucose
-
This compound (Physostigmine salicylate)
-
0.22 µm sterile filter
Protocol:
-
Prepare a stock solution of aCSF containing (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, and 1.0 MgCl₂.[4]
-
Adjust the pH to 7.4 with phosphate buffer.[4]
-
On the day of the experiment, add glucose to a final concentration of 5 mM.[4]
-
Weigh the appropriate amount of this compound and dissolve it in the aCSF to achieve the desired final concentration (e.g., 0.1 - 10 µM).
-
Sterile-filter the final solution using a 0.22 µm syringe filter before use.[4]
-
Note on Stability: Prepare fresh this compound-containing aCSF on the day of the experiment. Protect the solution from light and keep it on ice to minimize degradation.
Surgical Implantation of Microdialysis Probe
Objective: To stereotaxically implant a guide cannula for the subsequent insertion of a microdialysis probe into the target brain region.
Materials:
-
Laboratory animal (e.g., rat, mouse)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Surgical tools
-
Guide cannula and dummy cannula
-
Dental cement and anchor screws
Protocol:
-
Anesthetize the animal and securely place it in the stereotaxic frame.
-
Shave the scalp and clean it with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
Using a stereotaxic atlas, determine the coordinates for the target brain region.
-
Drill a small burr hole in the skull at the determined coordinates.
-
Implant anchor screws into the skull to secure the dental cement.
-
Slowly lower the guide cannula to the desired depth.
-
Fix the guide cannula in place with dental cement.
-
Insert a dummy cannula to keep the guide patent.
-
Allow the animal to recover for at least 48-72 hours post-surgery.[10]
Microdialysis Experiment
Objective: To collect extracellular fluid samples from the target brain region for acetylcholine analysis.
Materials:
-
Recovered animal with implanted guide cannula
-
Microdialysis probe (e.g., 2-4 mm membrane length, 10-20 kDa MWCO)
-
Syringe pump
-
Polyethylene tubing
-
Refrigerated fraction collector or microcentrifuge tubes
-
Prepared aCSF with this compound
Protocol:
-
Gently restrain the animal and remove the dummy cannula.
-
Insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe inlet to a syringe pump containing the aCSF with this compound.
-
Set the perfusion flow rate (e.g., 1-2 µL/min).[10]
-
Allow the system to equilibrate for at least 60-90 minutes.[10]
-
Begin collecting baseline dialysate samples at regular intervals (e.g., every 10-20 minutes) into vials kept on ice or in a refrigerated fraction collector.[10]
-
After collecting a stable baseline, introduce your experimental manipulation (e.g., administration of a drug, behavioral task).
-
Continue collecting dialysate samples at the same intervals.
-
At the end of the experiment, carefully remove the probe.
-
Euthanize the animal and perfuse with saline followed by paraformaldehyde for histological verification of the probe placement.
-
Store the collected dialysate samples at -80°C until analysis.
Quantification of Acetylcholine in Dialysates (HPLC-ECD)
Objective: To accurately quantify the concentration of acetylcholine in the collected microdialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection.
Materials:
-
HPLC system with an electrochemical detector
-
Analytical column for acetylcholine separation
-
Immobilized enzyme reactor (IMER) containing acetylcholinesterase and choline oxidase
-
Mobile phase
-
Acetylcholine standards
-
Internal standard (e.g., ethylhomocholine)
Protocol:
-
Thaw the collected microdialysate samples on ice.
-
Prepare a calibration curve using known concentrations of acetylcholine standards.
-
Add the internal standard to both samples and standards.
-
Inject a small volume (e.g., 5-20 µL) of the sample or standard into the HPLC system.
-
Separate acetylcholine and choline on the analytical column.
-
The eluent from the column is passed through the IMER, where acetylcholine is converted to choline and then to hydrogen peroxide.
-
The hydrogen peroxide is detected by the electrochemical detector.[11]
-
Quantify the acetylcholine concentration in the samples by comparing the peak areas to the calibration curve.
Visualizations
Acetylcholine Signaling Pathway
Caption: Acetylcholine synthesis, release, and signaling at the synapse.
Experimental Workflow for Acetylcholine Microdialysis
Caption: Workflow for an in vivo microdialysis experiment to measure acetylcholine.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No detectable or very low acetylcholine levels | 1. Ineffective AChE inhibition. 2. Probe is not in the correct brain region. 3. Issues with the analytical system. | 1. Ensure fresh this compound solution is used. Increase eserine concentration if necessary. 2. Perform histological verification of probe placement. 3. Check the HPLC-ECD system performance with standards. Ensure the IMER is active. |
| High variability in baseline acetylcholine levels | 1. Insufficient equilibration time. 2. Animal stress. 3. Unstable perfusion flow rate. | 1. Extend the equilibration period before baseline collection. 2. Handle animals gently and allow for acclimatization to the experimental setup. 3. Check the syringe pump for proper functioning and ensure tubing connections are secure. |
| Declining acetylcholine levels over time | 1. Depletion of acetylcholine stores. 2. Degradation of this compound in the perfusate. 3. Clogging of the microdialysis probe. | 1. This may be a physiological effect, especially under prolonged stimulation. 2. Keep the aCSF/eserine solution on ice and protected from light throughout the experiment. 3. Monitor for increased backpressure. If clogging is suspected, the probe may need to be replaced. |
| Unexpected peaks in the chromatogram | 1. Contamination of the sample or mobile phase. 2. Breakdown products of eserine or other compounds. | 1. Use high-purity reagents and water. Filter all solutions. 2. Run a blank aCSF/eserine sample to identify any interfering peaks. |
References
- 1. [Determination of acetylcholine and choline in microdialysates from rat brain by high performance liquid chromatography with electrochemical detection combined with a post-column immobilized enzyme reactor] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KEGG PATHWAY: map04725 [genome.jp]
- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Acetylcholine - Wikipedia [en.wikipedia.org]
- 8. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Choline and Acetylcholine - Antec Scientific [antecscientific.com]
Application Notes and Protocols for Eserine Salicylate in Electrophysiology Slice Recordings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing eserine salicylate (B1505791), a reversible acetylcholinesterase inhibitor, in electrophysiological studies on acute brain slices. Eserine salicylate is a valuable pharmacological tool for investigating the roles of endogenous acetylcholine (B1216132) in synaptic transmission, neuronal excitability, and synaptic plasticity. By preventing the breakdown of acetylcholine (ACh), eserine enhances cholinergic signaling, allowing for the study of its effects on neural circuits.
Mechanism of Action
This compound, also known as physostigmine (B191203) salicylate, functions as a competitive and reversible inhibitor of acetylcholinesterase (AChE).[1][2] AChE is the primary enzyme responsible for the hydrolysis of ACh in the synaptic cleft.[1][2] By inhibiting AChE, eserine leads to an accumulation of ACh, thereby potentiating the action of this neurotransmitter at both nicotinic and muscarinic receptors.[1][2] This enhanced cholinergic transmission can modulate neuronal activity in various ways, including the induction of synaptic plasticity, such as long-term depression (LTD), and alterations in neuronal excitability.[3]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound on synaptic transmission and neuronal properties as reported in slice electrophysiology studies.
Table 1: Effects of this compound on Synaptic Transmission
| Parameter | Brain Region | Neuron Type | This compound Concentration (µM) | Incubation Time (min) | Observed Effect | Reference |
| Excitatory Postsynaptic Potential (EPSP) | Hippocampus (CA3) | Pyramidal Neurons | 0.5 - 10 | 3 - 10 | Elicitation of a slow EPSP | [4] |
| Long-Term Depression (LTD) | Hippocampus (CA3-CA1 synapses) | Pyramidal Neurons | Not specified, but sufficient to inhibit AChE | > 20 | Induction of LTD | [3] |
| Presynaptic Glutamate Release | Hippocampus (CA3-CA1 synapses) | Pyramidal Neurons | Not specified | Not specified | Prolonged decrease | [3] |
| Miniature End-Plate Potential (m.e.p.p.) Frequency | Frog Neuromuscular Junction | 0.7 | Not specified | ~50% reduction | [5] |
Table 2: Effects of this compound on Neuronal Excitability
| Parameter | Brain Region | Neuron Type | This compound Concentration (µM) | Incubation Time (min) | Observed Effect | Reference |
| After-hyperpolarization (AHP) | Hippocampus (CA3) | Pyramidal Neurons | Not specified | Not specified | Reduction of IAHP | [6] |
| Inward Current | Hippocampus (CA3) | Pyramidal Neurons | Not specified | > 60 | Development of a slow inward current leading to burst discharges | [4] |
| Neuronal Firing | Helisoma trivolvis | Buccal Neuron 5 | IC50 of 1.1 | Not specified | Reduction in stimulus-evoked spiking rate | [7] |
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol is a standard procedure for preparing viable brain slices suitable for electrophysiological recordings.
Materials:
-
Solutions:
-
Sucrose-based Artificial Cerebrospinal Fluid (aCSF) for cutting (in mM): 87 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 75 sucrose, 25 glucose, 0.5 CaCl2, 7 MgCl2.
-
Recording aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, 2 CaCl2, 1 MgCl2.
-
All solutions should be continuously bubbled with carbogen (B8564812) (95% O2 / 5% CO2) and have a pH of 7.4.
-
-
Equipment:
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps)
-
Petri dishes
-
Incubation chamber
-
Water bath
-
Procedure:
-
Anesthesia and Dissection:
-
Slicing:
-
Recovery:
Protocol 2: Whole-Cell Patch-Clamp Recording with this compound Application
This protocol describes how to perform whole-cell patch-clamp recordings to investigate the effects of this compound on synaptic transmission and neuronal excitability.
Materials:
-
Solutions:
-
Recording aCSF
-
Internal solution for patch pipette (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine. Adjust pH to 7.3 with KOH.
-
This compound stock solution (e.g., 10 mM in water).
-
-
Equipment:
-
Patch-clamp amplifier and data acquisition system
-
Microscope with DIC optics
-
Micromanipulators
-
Glass micropipettes (3-6 MΩ resistance)
-
Perfusion system
-
Procedure:
-
Slice Preparation and Transfer:
-
Prepare acute brain slices as described in Protocol 1.
-
Transfer a single slice to the recording chamber and continuously perfuse with carbogenated recording aCSF at a rate of 2-3 ml/min. Maintain the temperature at 30-32°C.
-
-
Establishing a Whole-Cell Recording:
-
Baseline Recording:
-
Record baseline synaptic activity (e.g., spontaneous or evoked excitatory/inhibitory postsynaptic currents, EPSCs/IPSCs) or neuronal excitability (e.g., firing rate in response to current injections) for at least 10 minutes to ensure a stable recording.
-
-
This compound Application:
-
Prepare the desired final concentration of this compound in the recording aCSF from the stock solution. A common working concentration range is 0.5-10 µM.[4]
-
Switch the perfusion to the aCSF containing this compound.
-
Record the changes in synaptic activity or neuronal excitability for 15-30 minutes, or until a stable effect is observed.
-
-
Washout:
-
To test for the reversibility of the effect, switch the perfusion back to the control recording aCSF and record for another 15-30 minutes.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways activated by the accumulation of acetylcholine following the inhibition of acetylcholinesterase by this compound.
Caption: Cholinergic signaling pathway modulated by this compound.
Experimental Workflow
This diagram outlines the logical flow of an electrophysiology experiment using this compound.
Caption: Experimental workflow for slice electrophysiology with eserine.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. An acetylcholinesterase inhibitor, eserine, induces long-term depression at CA3-CA1 synapses in the hippocampus of adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potentiation and suppression by eserine of muscarinic synaptic transmission in the guinea-pig hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of cholinergic agents on the release of transmitter at the frog neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potentiation and suppression by eserine of muscarinic synaptic transmission in the guinea-pig hippocampal slice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serotonin-induced modulation of excitability in an identified Helisoma trivolvis neuron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Brain Slice Preparation for electrophysiology recording [protocols.io]
- 9. precisionary.com [precisionary.com]
- 10. en.bio-protocol.org [en.bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. protocols.io [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. Experimental Procedure — Slice Electrophysiology 1.0 documentation [campagnola.github.io]
Application Notes and Protocols for Eserine Salicylate Administration in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eserine salicylate (B1505791), also known as physostigmine (B191203) salicylate, is a well-characterized reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh).[1][2] By inhibiting AChE, eserine salicylate increases the concentration and prolongs the action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[2] This mechanism has made it a valuable pharmacological tool in behavioral neuroscience to investigate the role of the cholinergic system in cognitive functions such as learning and memory.[3][4] this compound's ability to cross the blood-brain barrier allows for the modulation of central cholinergic pathways, making it particularly useful for studying CNS-related processes.[5]
These application notes provide detailed protocols for the use of this compound in common behavioral paradigms, including the Morris water maze, passive avoidance test, and fear conditioning. The accompanying data summarizes the quantitative effects of this compound across different studies, and diagrams illustrate the relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound's primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE).[2] This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in enhanced activation of both nicotinic and muscarinic acetylcholine receptors.[2] In the central nervous system, this heightened cholinergic activity is associated with improvements in cognitive functions like memory and learning.[2] The cholinergic system, particularly projections from the basal forebrain to the hippocampus and cortex, plays a critical role in memory formation and consolidation.[1][4]
Signaling Pathway
The enhanced acetylcholine levels from this compound administration impact downstream signaling cascades crucial for synaptic plasticity and memory formation. Activation of postsynaptic acetylcholine receptors, particularly α7 nicotinic acetylcholine receptors (α7nAChRs), can lead to calcium influx and the activation of signaling pathways such as the phosphoinositide 3-kinase (PI3K)-Akt pathway, which promotes neuronal survival and plasticity.[6]
Caption: this compound inhibits AChE, increasing ACh in the synapse.
Data Presentation
The following tables summarize the quantitative effects of this compound (physostigmine) on performance in various behavioral tasks.
Table 1: Effects of this compound on Morris Water Maze Performance
| Species | Dose (mg/kg) | Administration Route | Timing of Administration | Effect on Escape Latency | Reference |
| Rat | 0.06, 0.19 | Not Specified | 15 min prior to testing | Improved performance (lower dose more effective) | [7] |
| Rat | 0.32 | Not Specified | 15 min prior to testing | Impaired performance | [7] |
| Mouse | 0.1 | i.p. | Daily for 10 days | Significantly decreased | [8][9] |
Table 2: Effects of this compound on Passive Avoidance Task Performance
| Species | Dose (mg/kg) | Administration Route | Timing of Administration | Effect on Learning/Retention | Reference |
| Mouse | 0.1 - 0.3 | i.p. | Pre-training | Dose-dependent increase in acquisition | [10] |
| Mouse | > 0.3 | i.p. | Pre-training | Impaired acquisition | [10] |
| Mouse | 0.025, 0.05 | Not Specified | Pre- or post-training | Improved performance | [11] |
| Rat | 0.1 | i.p. | Pre-trial or pre-retention | Impaired retention | [12][13] |
| Young Rat | 0.0001, 0.0002 (µg) | Intra-amygdaloid | Pre-training | Facilitated acquisition | [14] |
| Young Rat | High doses | Intra-amygdaloid | Pre-training | Impaired acquisition | [14] |
Table 3: Effects of this compound on Fear Conditioning
| Species | Dose (mg/kg) | Administration Route | Timing of Administration | Effect on Freezing Behavior | Reference |
| Rat | 0.025 - 0.2 | Not Specified | Not Specified | Positive, linear increase in defense responses (including freezing) | [15] |
| Rat | 0.037 - 0.3 | i.p. | After atropine (B194438) administration | Dose-dependent reversal of atropine-induced deficits | [16] |
| Mouse (Tg+) | 0.03 - 0.3 | s.c. | Daily for 6 weeks | Improved contextual and cued memory | [5] |
Experimental Protocols
Morris Water Maze (MWM)
The Morris water maze is a widely used task to assess spatial learning and memory.[17]
Objective: To evaluate the effect of this compound on the acquisition and retention of spatial memory.
Materials:
-
Circular pool (120-200 cm in diameter) filled with opaque water (20-24°C).
-
Submerged escape platform (10-15 cm in diameter), 1-2 cm below the water surface.
-
Video tracking system and software.
-
This compound solution.
-
Vehicle control (e.g., saline).
Experimental Workflow:
Caption: Workflow for a Morris water maze experiment with drug administration.
Procedure:
-
Habituation (Day 0): Allow each animal to swim freely in the pool for 60 seconds without the platform to acclimate.
-
Acquisition Phase (Days 1-5):
-
Administer this compound or vehicle at the predetermined time before the first trial of the day (e.g., 15-30 minutes prior).
-
Conduct 4 trials per day for each animal.
-
For each trial, place the animal in the water facing the pool wall from one of four quasi-random start positions.
-
Allow the animal to search for the hidden platform for a maximum of 60-90 seconds.
-
If the animal finds the platform, allow it to remain there for 15-30 seconds.
-
If the animal does not find the platform within the time limit, gently guide it to the platform and allow it to stay for 15-30 seconds.
-
Record the escape latency and path length for each trial using the tracking software.
-
-
Probe Trial (Day 6):
-
24 hours after the final acquisition trial, remove the platform from the pool.
-
Place the animal in the pool at a novel start position.
-
Allow the animal to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
Passive Avoidance Test
This task assesses fear-motivated long-term memory.[10]
Objective: To evaluate the effect of this compound on the acquisition and retention of an inhibitory avoidance response.
Materials:
-
Passive avoidance apparatus (a two-compartment box with a light and a dark chamber, connected by a guillotine door, with an electrified grid floor in the dark compartment).
-
This compound solution.
-
Vehicle control.
Experimental Workflow:
Caption: Workflow for a passive avoidance experiment.
Procedure:
-
Acquisition/Training Trial:
-
Administer this compound or vehicle at the specified time (e.g., 30 minutes before or immediately after the trial).
-
Place the animal in the light compartment of the apparatus.
-
After a brief habituation period (e.g., 60 seconds), open the guillotine door.
-
When the animal enters the dark compartment with all four paws, close the door and deliver a mild, brief footshock (e.g., 0.5 mA for 2 seconds).
-
Record the latency to enter the dark compartment.
-
Return the animal to its home cage.
-
-
Retention Trial (24 hours later):
-
For pre-retention administration, inject the drug or vehicle 30 minutes before the trial.
-
Place the animal back in the light compartment.
-
Open the guillotine door.
-
Measure the step-through latency (the time it takes for the animal to enter the dark compartment). A longer latency indicates better memory of the aversive event. The trial is typically terminated if the animal does not enter within a cut-off time (e.g., 300 seconds).
-
Fear Conditioning
This paradigm is used to study associative fear learning and memory.
Objective: To assess the effect of this compound on the acquisition and expression of conditioned fear.
Materials:
-
Fear conditioning chamber with a grid floor capable of delivering a mild footshock, a speaker to deliver an auditory cue (conditioned stimulus, CS), and a video camera to record behavior.
-
A distinct context for cued fear testing.
-
This compound solution.
-
Vehicle control.
Experimental Workflow:
Caption: Workflow for a fear conditioning experiment.
Procedure:
-
Conditioning Phase:
-
Administer this compound or vehicle.
-
Place the animal in the conditioning chamber and allow a habituation period (e.g., 2-3 minutes).
-
Present a series of conditioned stimulus (CS; e.g., a 30-second tone) and unconditioned stimulus (US; e.g., a 2-second, 0.5 mA footshock) pairings. The US is typically delivered during the final moments of the CS presentation.
-
Repeat the pairings for a set number of trials (e.g., 3-5 times) with an inter-trial interval.
-
Return the animal to its home cage.
-
-
Contextual Fear Testing (24 hours later):
-
Place the animal back into the original conditioning chamber for a set period (e.g., 5 minutes).
-
Record the amount of time the animal spends freezing (complete absence of movement except for respiration).
-
-
Cued Fear Testing (at least 2 hours after contextual testing):
-
Place the animal in a novel context (different shape, flooring, and odor).
-
After a habituation period, present the CS (the tone) for a set duration.
-
Record the percentage of time the animal spends freezing during the CS presentation.
-
Conclusion
This compound is a powerful tool for investigating the role of the cholinergic system in behavior. The protocols and data provided here offer a comprehensive guide for researchers. It is crucial to carefully consider the dose-response effects of this compound, as higher doses can lead to non-specific behavioral impairments.[10] Appropriate control groups and careful experimental design are essential for the valid interpretation of results.
References
- 1. The Cholinergic System Modulates Memory and Hippocampal Plasticity via Its Interactions with Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. The Role of Acetylcholine in Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholinergic modulation of the hippocampal region and memory function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Physostigmine improves water maze performance following nucleus basalis magnocellularis lesions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Memory-enhancing activity of palmatine in mice using elevated plus maze and morris water maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of GABAergic drugs on physostigmine-induced improvement in memory acquisition of passive avoidance learning in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of oxiracetam, physostigmine, and their combination on active and passive avoidance learning in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpp.com [ijpp.com]
- 13. Effect of physostigmine and atropine on the single-trial passive avoidance response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhancement of passive avoidance learning through small doses of intra-amygdaloid physostigmine in the young rat. Its relation to the development of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Physostigmine: effects on fear or defense responses in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cholinergic effects on fear conditioning I: the degraded contingency effect is disrupted by atropine but reinstated by physostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantification of Eserine Salicylate in Brain Tissue by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive methodology for the quantitative analysis of Eserine Salicylate in brain tissue samples using High-Performance Liquid Chromatography (HPLC) with UV detection. Eserine, also known as physostigmine (B191203), is a reversible cholinesterase inhibitor, and its accurate quantification in brain tissue is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies in neuroscience and drug development.
The described method is based on a reverse-phase HPLC system, which offers a reliable and accurate approach for the determination of eserine concentrations in complex biological matrices like brain homogenates.
Experimental Protocol
This section details the step-by-step procedure for sample preparation and HPLC analysis.
Materials and Reagents
-
This compound (Reference Standard)
-
Carbaryl (Internal Standard - IS)[1]
-
Acetonitrile (HPLC Grade)[2]
-
Water (HPLC Grade or equivalent)[2]
-
Trichloroacetic acid (TCA)[1]
-
Chloroform[1]
-
Sodium Acetate[2]
-
Glacial Acetic Acid[2]
-
Phosphate (B84403) buffer[1][2]
-
0.1 M Perchloric acid[3]
Equipment
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)[2]
-
Homogenizer (e.g., probe sonicator or tissue grinder)[3]
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)[2]
-
Analytical balance
-
pH meter
Sample Preparation: Brain Tissue Homogenization and Extraction
-
Tissue Collection and Storage : Rapidly dissect brain tissue in a cold environment and immediately freeze it on dry ice. Samples can be stored at -80°C until analysis.[3]
-
Homogenization : Weigh the frozen brain tissue sample (e.g., 100 mg). Add a 10-fold volume of cold 0.1 M perchloric acid (e.g., 1 mL for 100 mg of tissue) to the frozen sample and homogenize immediately using a probe sonicator.[3]
-
Protein Precipitation : Following homogenization, centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Internal Standard Spiking : Transfer the supernatant to a clean tube. Add a known concentration of the internal standard (Carbaryl) to the supernatant.[1]
-
Liquid-Liquid Extraction :
-
Add an equal volume of chloroform (B151607) to the supernatant.[1]
-
Vortex the mixture vigorously for 1-2 minutes.[2]
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[2]
-
-
Evaporation and Reconstitution :
-
Carefully transfer the organic layer (bottom layer with chloroform) to a new tube.[2]
-
Evaporate the chloroform to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitute the dried residue in a known volume (e.g., 200 µL) of the mobile phase.[1][2]
-
Vortex for 30 seconds to ensure complete dissolution.[2]
-
-
Final Sample for Injection : The reconstituted sample is now ready for injection into the HPLC system.
HPLC Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Column | Reverse-phase C18 (e.g., 4.6 x 250 mm, 5 µm)[2] |
| Mobile Phase | Methanol and water containing octanesulfonic acid and phosphate buffer[1][2] |
| Flow Rate | 1.5 mL/min[2] |
| Injection Volume | 100 µL[2] |
| Detection | UV at 245 nm[1][2] |
| Column Temperature | Ambient[2] |
| Run Time | Approximately 15 minutes[1] |
Data Presentation
The following tables provide an example of how to structure quantitative data for method validation and sample analysis.
Table 1: Method Validation Parameters
This table summarizes the typical validation parameters for the HPLC method.
| Parameter | Result |
| Linearity Range (µg/g of brain) | 0.05 - 0.5[1] |
| Correlation Coefficient (r²) | > 0.999[4][5] |
| Lower Limit of Quantification (LLOQ) (µg/g) | 0.05[1] |
| Precision (%RSD) | Intra-day: < 7%, Inter-day: < 10%[4][5] |
| Accuracy (% Recovery) | 95 - 107%[1] |
Table 2: Sample Quantification Data
This table is an example of how to present the quantitative results from unknown brain tissue samples.
| Sample ID | Brain Tissue Weight (g) | Peak Area (Eserine) | Peak Area (Internal Standard) | Concentration (µg/g) |
| Control_1 | 0.102 | - | 15890 | Not Detected |
| Treated_1 | 0.098 | 8750 | 16012 | 0.15 |
| Treated_2 | 0.105 | 12430 | 15950 | 0.21 |
| Treated_3 | 0.101 | 9860 | 16100 | 0.17 |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the quantification of this compound from brain tissue.
Caption: Workflow for this compound quantification in brain tissue.
Logical Relationship of Analytical Steps
The following diagram outlines the logical progression and rationale behind the key stages of the analytical method.
Caption: Logical flow of the analytical method for Eserine quantification.
References
- 1. Determination of physostigmine in plasma and brain by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cores.emory.edu [cores.emory.edu]
- 4. Revival of physostigmine - a novel HPLC assay for simultaneous determination of physostigmine and its metabolite eseroline designed for a pharmacokinetic study of septic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Revival of physostigmine – a novel HPLC assay for simultaneous determination of physostigmine and its metabolite eseroline designed for a pharmacokinetic study of septic patients | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for In Vitro Acetylcholinesterase Activity Assay Using Eserine Salicylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine, terminating the nerve impulse at cholinergic synapses.[1][2][3][4] Inhibition of AChE is a key therapeutic strategy for various neurological disorders, including Alzheimer's disease, myasthenia gravis, and glaucoma.[5] Eserine (also known as physostigmine) is a well-characterized reversible inhibitor of acetylcholinesterase.[6][7][8] Eserine salicylate (B1505791), a salt of eserine, is commonly used in research settings to study cholinergic neurotransmission and to validate acetylcholinesterase activity assays. This document provides a detailed protocol for determining the in vitro acetylcholinesterase inhibitory activity of eserine salicylate using the colorimetric Ellman's method.[9][10][11]
Principle of the Assay
The most widely used method for measuring AChE activity is the spectrophotometric method developed by Ellman.[4][9][10][11] This assay is based on the hydrolysis of the substrate acetylthiocholine (B1193921) (ATCI) by AChE to produce thiocholine (B1204863) and acetate. The resulting thiocholine is a thiol compound that reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm.[1][2][9] The rate of color formation is directly proportional to the AChE activity.[10] In the presence of an inhibitor like this compound, the rate of ATCI hydrolysis is reduced, leading to a decrease in the rate of color development.
Quantitative Data Summary
The inhibitory potency of this compound against acetylcholinesterase is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The IC50 value can vary depending on the source of the enzyme, substrate concentration, and other experimental conditions.
| Inhibitor | Enzyme Source | Substrate | IC50 Value | Reference |
| Eserine (Physostigmine) | Recombinant Human AChE | Acetylthiocholine iodide | 0.16 µM | [8] |
| Eserine (Physostigmine) | Human (erythrocytes) | 22.91 nM | [12] | |
| Eserine (Physostigmine) | Human (serum) | 22.91 nM | [12] | |
| Eseroline | Electric Eel AChE | 0.15 ± 0.08 µM (Ki) | [13] | |
| Eseroline | Human RBC AChE | 0.22 ± 0.10 µM (Ki) | [13] | |
| Eseroline | Rat Brain AChE | 0.61 ± 0.12 µM (Ki) | [13] |
Experimental Protocols
This protocol is designed for a 96-well microplate format, allowing for high-throughput screening of inhibitors.
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus) or human recombinant
-
This compound
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well clear flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Reagent Preparation
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a solution of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic. Mix the two solutions while monitoring with a pH meter until a pH of 8.0 is achieved.[9]
-
DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of 0.1 M phosphate buffer (pH 7.0-8.0). Store protected from light.[9]
-
ATCI Solution (14 mM): Dissolve 40.2 mg of ATCI in 10 mL of deionized water. Prepare this solution fresh daily.[9]
-
AChE Solution (1 U/mL): Prepare a stock solution of AChE in 0.1 M phosphate buffer (pH 8.0). Immediately before use, dilute the stock solution with the same buffer to a final concentration of 1 U/mL. Keep the enzyme solution on ice. The final concentration in the assay well should be optimized to yield a linear reaction rate for at least 10 minutes (typically 0.02-0.05 U/mL).
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO to create a 10 mM stock solution.
-
Working Inhibitor Solutions: Prepare serial dilutions of the this compound stock solution in 0.1 M phosphate buffer (pH 8.0) to achieve a range of desired concentrations for testing. Ensure the final DMSO concentration in the assay well does not exceed 1% to avoid solvent effects.
Assay Procedure
-
Plate Setup:
-
Blank: 180 µL of phosphate buffer.
-
Control (100% activity): 140 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of phosphate buffer (instead of inhibitor).
-
Inhibitor Samples: 140 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of the respective working inhibitor solution.
-
-
Pre-incubation: Add the components as described above to the respective wells of the 96-well plate. Mix gently and pre-incubate the plate at room temperature (25°C) for 15 minutes.
-
Initiate Reaction: To each well, add 20 µL of the 10 mM DTNB solution followed by 20 µL of the 14 mM ATCI solution to start the reaction. The final volume in each well will be 200 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-20 minutes at a constant temperature (e.g., 37°C).
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
% Inhibition = [(V_control - V_inhibitor) / V_control] * 100
Where:
-
V_control is the rate of reaction in the absence of the inhibitor.
-
V_inhibitor is the rate of reaction in the presence of the inhibitor.
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
Visualizations
Caption: Mechanism of acetylcholinesterase inhibition by this compound at a cholinergic synapse.
Caption: Experimental workflow for the in vitro acetylcholinesterase activity assay.
References
- 1. assaygenie.com [assaygenie.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Reversible inhibition of acetylcholinesterase by eseroline, an opioid agonist structurally related to physostigmine (eserine) and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
Eserine Salicylate: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eserine salicylate (B1505791), also known as physostigmine (B191203) salicylate, is a well-characterized reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). This property makes it a valuable tool in cell culture for a variety of applications, primarily centered on the modulation of cholinergic signaling. By inhibiting AChE, eserine salicylate leads to an accumulation of acetylcholine in the synaptic cleft or cell culture medium, thereby potentiating the activation of both nicotinic and muscarinic acetylcholine receptors on cultured cells.
These application notes provide an overview of the common uses of this compound in cell culture, quantitative data on its activity, and detailed protocols for key experiments. It is important to note that the salicylate component of this compound can have its own biological effects, including the induction of apoptosis at higher concentrations, which should be considered in experimental design.
Data Presentation
Quantitative Data on Eserine (Physostigmine) Activity
The following tables summarize the inhibitory potency of eserine (physostigmine) against cholinesterases from various sources. These values are crucial for determining appropriate working concentrations in cell culture experiments.
Table 1: Inhibitory Potency (IC₅₀) of Eserine (Physostigmine) against Acetylcholinesterase (AChE)
| Enzyme Source | IC₅₀ Value | Reference(s) |
| Human (in vitro) | 43 nM | [1] |
| Human (in vitro) | 40 nM | [1] |
| Human Recombinant | 13.49 nM | [1] |
| Human AChE | 0.117 ± 0.007 µM | [2][3] |
| General (unknown origin) | 2.9 nM | [1] |
Table 2: Inhibition Constant (Kᵢ) of Eserine and its Analogs against Acetylcholinesterase (AChE)
| Compound | Enzyme Source | Kᵢ Value | Reference(s) |
| Eseroline | Human Red Blood Cells | 0.22 ± 0.10 µM | [4] |
| Eseroline | Rat Brain | 0.61 ± 0.12 µM | [4] |
| Phenserine (B12825) | Human Erythrocyte | 0.048 µM | [5] |
Table 3: Effective Concentrations of Salicylate for Apoptosis Induction
| Cell Line | Concentration | Effect | Reference(s) |
| HCT116 (Colon Carcinoma) | 10 mM | Induces caspase-3 activation and apoptosis | [6] |
| HT-1080 (Fibrosarcoma) | 0.4 mM | Induces ~25% apoptosis | [7] |
| Spiral Ganglion Neurons | 1-5 mM | Dose-dependent induction of caspase-mediated apoptosis | |
| Rat Hepatocytes | 1 mM | Potentiates apoptosis |
Signaling Pathways
Cholinergic Signaling Pathway Modulation by Eserine
Eserine's primary mechanism of action is the inhibition of acetylcholinesterase (AChE). This leads to an increased concentration of acetylcholine (ACh) in the vicinity of cholinergic receptors, enhancing downstream signaling.
Caption: this compound inhibits AChE, increasing ACh levels and enhancing signaling through muscarinic and nicotinic receptors.
Salicylate-Induced Apoptosis via p38 MAPK Pathway
The salicylate moiety can induce apoptosis, particularly at higher concentrations. This pathway is often initiated through the activation of the p38 MAPK signaling cascade.
Caption: Salicylate can induce apoptosis through the activation of the p38 MAPK pathway, leading to caspase activation.
Experimental Protocols
General Experimental Workflow
The following diagram outlines a typical workflow for studying the effects of this compound in cell culture.
Caption: A general workflow for assessing the impact of this compound on cultured cells.
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay in Cell Lysates
This protocol is based on the Ellman method, which measures the product of acetylthiocholine (B1193921) hydrolysis.
Materials:
-
This compound
-
Phosphate (B84403) Buffer (0.1 M, pH 8.0)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Lysis:
-
Culture cells (e.g., SH-SY5Y, PC12) to 80-90% confluency.
-
Wash cells with cold PBS and lyse them using an appropriate lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Perform serial dilutions in phosphate buffer to create a range of concentrations (e.g., 1 nM to 10 µM).
-
Prepare a solution of DTNB in phosphate buffer.
-
Prepare a solution of ATCI in deionized water.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
This compound solution at various concentrations (or vehicle control)
-
Cell lysate (ensure equal protein amount in each well)
-
-
Mix gently and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Immediately begin reading the absorbance at 412 nm every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) for each concentration.
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates or flasks.
-
Treat cells with this compound at the desired concentrations for the specified duration. Include a positive control for apoptosis (e.g., staurosporine) and an untreated negative control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Use appropriate controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Protocol 3: Detection of Cleaved Caspase-3 by Western Blot
Activation of executioner caspases, such as caspase-3, is a hallmark of apoptosis. This protocol detects the cleaved (active) form of caspase-3.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture, Treatment, and Lysis:
-
Culture and treat cells with this compound as described in the apoptosis protocol.
-
Lyse the cells in cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
The appearance of a band at ~17/19 kDa indicates cleaved caspase-3.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Densitometry can be used to quantify the changes in cleaved caspase-3 levels.
-
References
- 1. physostigmine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. benchchem.com [benchchem.com]
- 3. Species- and concentration-dependent differences of acetyl- and butyrylcholinesterase sensitivity to physostigmine and neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of human erythrocyte acetylcholinesterase inhibition by a novel derivative of physostigmine: phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium salicylate induces apoptosis in HCT116 colorectal cancer cells through activation of p38MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium salicylate‐mediated apoptosis in human HT‐1080 fibrosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Eserine Salicylate: Application Notes and Protocols for Cognitive Enhancement Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eserine salicylate (B1505791), also known as physostigmine (B191203) salicylate, is a well-characterized reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh).[1] By inhibiting AChE, eserine salicylate increases the concentration and prolongs the action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1] This heightened cholinergic activity in the central nervous system has been shown to play a crucial role in cognitive functions, including learning and memory.[2][3][4][5] Consequently, this compound serves as a valuable pharmacological tool in preclinical research to investigate the role of the cholinergic system in cognition and to evaluate potential therapeutic strategies for cognitive deficits observed in neurodegenerative diseases such as Alzheimer's disease.
These application notes provide detailed protocols for utilizing this compound in preclinical cognitive enhancement studies, focusing on its mechanism of action, relevant signaling pathways, and established behavioral and neurochemical assessment methods.
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the reversible inhibition of acetylcholinesterase. This inhibition leads to an accumulation of acetylcholine in the synapse, which then acts on both nicotinic and muscarinic acetylcholine receptors on postsynaptic neurons.[1] Activation of these receptors triggers downstream signaling cascades that are critical for synaptic plasticity and cognitive processes.[3][4]
The enhanced cholinergic signaling impacts key brain regions involved in memory formation and consolidation, such as the hippocampus and cortex.[4][6][7] The activation of postsynaptic acetylcholine receptors can lead to various cellular responses, including depolarization, increased intracellular calcium, and activation of protein kinases, which are all implicated in learning and memory.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Basal Forebrain Cholinergic Circuits and Signaling in Cognition and Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylcholine - Wikipedia [en.wikipedia.org]
- 6. An acetylcholinesterase inhibitor, eserine, induces long-term depression at CA3-CA1 synapses in the hippocampus of adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetylcholine release in the rat hippocampus as studied by microdialysis is dependent on axonal impulse flow and increases during behavioural activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Models of Cholinergic Dysfunction Using Eserine Salicylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholinergic neurotransmission is fundamental for a myriad of physiological processes, including learning, memory, and attention. Dysfunction of the cholinergic system is a hallmark of several neurological and psychiatric disorders, most notably Alzheimer's disease. Consequently, the development of reliable animal models that recapitulate cholinergic deficits is paramount for both fundamental research and the preclinical evaluation of novel therapeutic agents. Eserine salicylate (B1505791), a reversible acetylcholinesterase (AChE) inhibitor, serves as a valuable pharmacological tool to induce a state of cholinergic hyperactivity, which, at specific doses, can lead to synaptic and cognitive impairments, thereby modeling aspects of cholinergic dysfunction.[1][2]
These application notes provide a comprehensive overview and detailed protocols for utilizing eserine salicylate to create animal models of cholinergic dysfunction. The information is intended to guide researchers in the design and execution of experiments aimed at understanding the cholinergic system and developing novel therapeutics.
Mechanism of Action
This compound, also known as physostigmine (B191203) salicylate, exerts its effects by reversibly inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. By inhibiting AChE, eserine increases the concentration and prolongs the action of ACh at cholinergic synapses.[3] This leads to enhanced activation of both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs), which can, depending on the dose and context, either enhance or impair cognitive function. At higher concentrations, the overstimulation of these receptors can lead to a state of cholinergic crisis, characterized by excitotoxicity and cognitive deficits.[4]
Signaling Pathways
The increased availability of acetylcholine due to eserine administration activates downstream signaling cascades mediated by muscarinic and nicotinic receptors. These pathways play crucial roles in synaptic plasticity, cell survival, and gene expression.
Data Presentation: Dose-Response Effects of this compound
The effects of this compound on cognitive function are highly dose-dependent. While low doses can enhance memory, higher doses can lead to impairment, providing a model for cholinergic dysfunction. The following tables summarize quantitative data from rodent studies.
Table 1: Effects of this compound on Passive Avoidance Learning in Mice
| Dose (mg/kg, i.p.) | Effect on Acquisition | Reference |
| 0.1 - 0.3 | Increased acquisition (Improved memory) | [5][6] |
| > 0.3 | Impaired acquisition of the learned response | [5][6] |
| 0.025 - 0.05 | Improved passive avoidance performance | [7] |
Table 2: Effects of this compound on Other Behavioral Paradigms
| Behavioral Test | Species | Dose (mg/kg) | Route | Effect | Reference |
| Shuttle-box avoidance | Mice (C57BL/6) | 0.01 | i.p. | Enhanced performance | [1] |
| Shuttle-box avoidance | Mice (DBA/2) | 0.05 - 0.1 | i.p. | Enhanced performance | [1] |
| Elevated Plus Maze | Rats | Not specified | - | Anxiogenic effects at high doses (expected) | [8][9] |
| 14-unit T-maze | Rats | 1.5, 3.0, 4.0, 5.0, 10.0 | i.p. | Attenuated scopolamine-induced impairment | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
This compound Administration
This compound can be administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injections.
Protocol for Intraperitoneal (i.p.) Injection in Rodents: [11][12][13][14][15]
-
Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentration. Ensure the solution is at room temperature before injection.
-
Animal Restraint:
-
Mice: Gently restrain the mouse by the scruff of the neck, ensuring a firm but not restrictive grip. The head should be slightly tilted downwards.
-
Rats: Securely restrain the rat. The animal can be gently wrapped in a towel for better control.
-
-
Injection Site: The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Injection Procedure:
-
Use a 25-27 gauge needle for mice and a 23-25 gauge needle for rats.
-
Insert the needle at a 30-45 degree angle with the bevel facing up.
-
Gently aspirate to ensure no fluid (blood or urine) is drawn back.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the animal to its home cage.
-
Monitor the animal for any adverse reactions.
-
Protocol for Subcutaneous (s.c.) Injection in Rodents: [16][17][18][19]
-
Preparation: Prepare the this compound solution as described for i.p. injection.
-
Animal Restraint: Restrain the animal as described for i.p. injection.
-
Injection Site: The loose skin over the shoulders (scruff) or the flank are suitable injection sites.
-
Injection Procedure:
-
Use a 25-27 gauge needle.
-
Lift a fold of skin to form a "tent."
-
Insert the needle at the base of the tent, parallel to the body.
-
Gently aspirate to check for blood.
-
Inject the solution, which will form a small bleb under the skin.
-
Withdraw the needle and gently massage the area to aid dispersal.
-
Return the animal to its cage and monitor.
-
Behavioral Testing
a) Morris Water Maze (MWM) for Spatial Learning and Memory
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (20-22°C). A hidden platform (10 cm in diameter) is submerged 1-2 cm below the water surface.
-
Acquisition Phase:
-
Animals are trained for 5-7 consecutive days with 4 trials per day.
-
For each trial, the animal is released from one of four starting positions and allowed to swim for 60-90 seconds to find the hidden platform.
-
If the animal fails to find the platform, it is gently guided to it.
-
The animal is allowed to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial:
-
24 hours after the last training session, the platform is removed.
-
The animal is allowed to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located).
-
b) Passive Avoidance Test for Fear-Motivated Memory
-
Apparatus: A two-chambered box with a light and a dark compartment connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
-
Training (Acquisition):
-
Place the animal in the light compartment.
-
After a short habituation period (e.g., 60 seconds), the door to the dark compartment is opened.
-
When the animal enters the dark compartment, the door is closed, and a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
The animal is then removed and returned to its home cage.
-
-
Testing (Retention):
-
24 hours later, the animal is placed back into the light compartment.
-
The door to the dark compartment is opened.
-
Record the step-through latency (the time it takes for the animal to enter the dark compartment). A longer latency indicates better memory of the aversive event.
-
c) Elevated Plus Maze (EPM) for Anxiety-Like Behavior
-
Apparatus: A plus-shaped maze elevated above the floor with two open arms and two enclosed arms.
-
Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to freely explore the maze for 5 minutes.
-
Record the number of entries into and the time spent in the open and closed arms.
-
An increase in the time spent in the open arms is indicative of an anxiolytic effect, while a decrease suggests an anxiogenic (anxiety-inducing) effect. High doses of eserine are expected to be anxiogenic.
-
Neurochemical Analysis: Acetylcholine Quantification
-
Tissue Collection: Euthanize the animal at the desired time point after eserine administration. Rapidly dissect the brain region of interest (e.g., hippocampus, cortex) on ice.
-
Sample Preparation: Homogenize the tissue in an appropriate buffer.
-
Quantification: Acetylcholine levels can be measured using various techniques, including:
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED): A sensitive and widely used method.[20]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high specificity and sensitivity.[21]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available kits provide a convenient method.
-
Histological Analysis: Acetylcholinesterase (AChE) Staining
-
Tissue Preparation:
-
Perfuse the animal with saline followed by 4% paraformaldehyde.
-
Post-fix the brain in paraformaldehyde and then transfer to a sucrose (B13894) solution for cryoprotection.
-
Section the brain using a cryostat or vibratome.
-
-
Staining Procedure (Karnovsky-Roots method): [12][22]
-
Incubate the free-floating sections in a solution containing acetylthiocholine (B1193921) iodide. The AChE in the tissue will hydrolyze this substrate.
-
The product of this reaction is then visualized by a subsequent reaction with potassium ferricyanide, resulting in a brown precipitate at the sites of AChE activity.
-
-
Analysis: The intensity and distribution of the staining can be quantified using light microscopy and image analysis software.
Conclusion
The use of this compound provides a robust and adaptable model for studying cholinergic dysfunction in vivo. By carefully selecting the dose and experimental paradigm, researchers can investigate the multifaceted roles of the cholinergic system in cognition and behavior. The protocols and data presented in these application notes are intended to serve as a foundational guide for the successful implementation of this valuable research tool. As with any pharmacological model, careful consideration of dose-response relationships and potential off-target effects is crucial for the accurate interpretation of experimental results.
References
- 1. Effects of low doses of physostigmine on avoidance learning and EEG in two strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An acetylcholinesterase inhibitor, eserine, induces long-term depression at CA3-CA1 synapses in the hippocampus of adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cholinergic Crisis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Effects of GABAergic drugs on physostigmine-induced improvement in memory acquisition of passive avoidance learning in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. Effects of oxiracetam, physostigmine, and their combination on active and passive avoidance learning in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenserine: a physostigmine derivative that is a long-acting inhibitor of cholinesterase and demonstrates a wide dose range for attenuating a scopolamine-induced learning impairment of rats in a 14-unit T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. researchgate.net [researchgate.net]
- 13. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. research.vt.edu [research.vt.edu]
- 16. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. urmc.rochester.edu [urmc.rochester.edu]
- 20. Frontiers | Cognitive comorbidities in the rat pilocarpine model of epilepsy [frontiersin.org]
- 21. meliordiscovery.com [meliordiscovery.com]
- 22. Enhancement of passive avoidance learning through small doses of intra-amygdaloid physostigmine in the young rat. Its relation to the development of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Eserine salicylate solution stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of eserine salicylate (B1505791) solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for eserine salicylate solid and its stock solutions?
A1: Proper storage is crucial to maintain the integrity of this compound. For the solid, crystalline form, long-term storage at -20°C is recommended, which can ensure stability for at least four years.[1] Stock solutions require more stringent conditions to prevent degradation. It is recommended to aliquot solutions after preparation to avoid repeated freeze-thaw cycles.[2]
| Storage Type | Temperature | Duration | Recommendations |
| Solid Compound | -20°C | ≥ 4 years | Store as a crystalline solid.[1] |
| Stock Solution | -80°C | Up to 6 months | Seal tightly, protect from moisture and light.[2] |
| Stock Solution | -20°C | Up to 1 month | Seal tightly, protect from moisture and light.[2] |
| Short-term (Working Sol.) | 0 - 4°C | Days to weeks | Store in a dry, dark environment.[3] |
Q2: Why is my this compound solution turning pink or red?
A2: The discoloration of this compound solutions, typically to a pink or red hue, is a common indicator of degradation. This color change is due to the formation of an oxidation product called rubreserine (B1680255).[1] The process begins with the hydrolysis of physostigmine (B191203) (eserine) to eseroline, which is then oxidized to the colored rubreserine compound.[3][4] This degradation is accelerated by exposure to light, air (oxygen), heat, and alkaline pH.[5]
Q3: How does pH affect the stability of this compound solutions?
A3: The pH of the solution is a critical factor in the stability of this compound. The solution is most stable in an acidic environment, with an optimal pH around 3.0 to 3.4.[6][7] As the pH increases, the rate of degradation, particularly hydrolysis, significantly increases. Therefore, maintaining a low pH is essential for preventing the rapid degradation of the compound in aqueous solutions.
Q4: What stabilizers can be used to prolong the shelf-life of the solution?
A4: To enhance the stability of this compound solutions, antioxidants and other stabilizers can be added. Ascorbic acid has been identified as a highly effective stabilizer, as it helps to prevent oxidative degradation and maintain an optimal acidic pH.[7] Another approach is to minimize exposure to oxygen by preparing solutions under anaerobic conditions, such as by flushing the solution and headspace with nitrogen gas.[6][8] While sodium bisulfite can help prevent discoloration, it is not as effective as ascorbic acid in preventing the actual loss of this compound content.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Solution has a pink or red tint. | Oxidation of eserine to rubreserine. | 1. Discard the solution, as the presence of color indicates significant degradation. 2. When preparing a new solution, add an antioxidant like 0.1% ascorbic acid. 3. Protect the solution from light by using amber vials or covering the container with foil. 4. Minimize headspace oxygen by flushing with an inert gas (e.g., nitrogen). |
| Rapid loss of potency confirmed by analysis. | 1. Incorrect pH of the solution (too high). 2. Storage temperature is too high. 3. Exposure to oxygen. | 1. Ensure the solution is buffered to an acidic pH, ideally between 3.0 and 4.0. 2. Store stock solutions at -20°C or -80°C as recommended. 3. Prepare solutions with deoxygenated water and consider working under anaerobic conditions. |
| Precipitate forms in the solution upon storage. | 1. Solution concentration exceeds solubility at storage temperature. 2. pH shift affecting solubility. | 1. Gently warm and sonicate the solution to redissolve the precipitate. If it persists, the solution may need to be remade at a lower concentration. 2. Ensure the pH of the solution is stable and has not shifted. 3. When preparing stock solutions in organic solvents like DMSO, be aware of potential hygroscopic effects that can impact solubility.[9] |
Degradation and Stability Data
The primary degradation pathway for this compound involves hydrolysis to eseroline, followed by oxidation to rubreserine.
The stability of this compound is highly dependent on pH and temperature. The following table summarizes the percentage of physostigmine remaining after autoclaving at 123°C, which demonstrates the compound's stability under thermal stress at various pH levels.
Table 1: Effect of pH and Aerobic/Anaerobic Conditions on this compound Stability During Autoclaving (123°C) [8]
| pH | Condition | Autoclaving Time (minutes) | % Physostigmine Remaining |
| 3.0 | Anaerobic (N₂ flushed) | 15 | 99.5% |
| 3.0 | Anaerobic (N₂ flushed) | 25 | 98.2% |
| 3.0 | Aerobic | 25 | 95.4% |
| 4.0 | Anaerobic (N₂ flushed) | 25 | 89.1% |
| 4.0 | Aerobic | 25 | 87.5% |
| 5.3 | Anaerobic (N₂ flushed) | 15 | 28.0% |
Experimental Protocols & Workflows
Protocol: Stability-Indicating HPLC Method
This protocol outlines a high-performance liquid chromatography (HPLC) method for quantifying this compound and its degradation products.[9]
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Bondapak C18, 10 µm, 250 x 5 mm i.d.
-
Mobile Phase: Acetonitrile and 0.1 M Ammonium Acetate (pH 6.0) in a 50:50 (v/v) ratio.
-
Flow Rate: 1.2 mL/min.
-
Detection Wavelength: 305 nm (optimal for degradation products).
-
Injection Volume: 20 µL.
2. Standard Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL.
-
Create a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL to generate a calibration curve.
3. Sample Preparation:
-
Dilute the this compound solution under investigation with the mobile phase to fall within the concentration range of the calibration curve.
4. Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples for analysis.
-
The retention time for physostigmine and its degradation products (e.g., eseroline) should be determined. All peaks are expected to elute in under 10 minutes.[9]
5. Quantification:
-
Calculate the concentration of this compound in the samples by comparing the peak area to the calibration curve.
Workflow for a Stability Study
The following diagram illustrates a typical workflow for conducting a stability study on a newly prepared this compound solution.
References
- 1. sciepub.com [sciepub.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Syntheses and anticholinesterase activities of (3aS)-N1, N8-bisnorphenserine, (3aS)-N1,N8-bisnorphysostigmine, their antipodal isomers, and other potential metabolites of phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Physostigmine | C15H21N3O2 | CID 5983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Anaerobic stability of aqueous physostigmine solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physostigmine - Wikipedia [en.wikipedia.org]
- 8. The Effects of Autoclaving on the Stability of Physostigmine Salicylate in Buffer Solutions | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 9. Liquid chromatographic analysis of physostigmine salicylate and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Eserine Salicylate for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Eserine salicylate (B1505791) (also known as Physostigmine salicylate) in in vitro experiments. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to ensure the successful application of this potent cholinesterase inhibitor in your research.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions that may arise during the use of Eserine salicylate in in vitro settings.
Q1: What is the primary mechanism of action for this compound in in vitro systems?
A1: this compound is a potent, reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh).[1][2] By inhibiting AChE, eserine increases the concentration and prolongs the action of ACh in the synaptic cleft or in cell culture medium. This leads to enhanced stimulation of both muscarinic and nicotinic cholinergic receptors on the cells under investigation.[1]
Q2: What is a suitable starting concentration for this compound in a cell-based assay?
A2: A definitive starting concentration is highly dependent on the cell line and the specific experimental endpoint. For initial dose-response experiments, a broad concentration range is recommended, typically from the nanomolar to the micromolar range (e.g., 10 nM to 100 µM). For neuroblastoma cell lines like SH-SY5Y, concentrations for studying effects on cell viability or enzymatic activity often fall within the 1 µM to 100 µM range. It is crucial to perform a pilot experiment to determine the optimal concentration range for your specific model system.
Q3: My cells show high levels of cytotoxicity after treatment with this compound. What are the potential causes and solutions?
A3: High cytotoxicity can stem from several factors:
-
Concentration-dependent toxicity: this compound and its metabolite, eseroline, can be toxic at higher concentrations. The toxic effects can include loss of cell ATP and damage to cell membranes.
-
Solvent toxicity: If using a stock solution dissolved in a solvent like DMSO or ethanol, the final concentration of the solvent in the culture medium may be too high.
-
Contamination: The this compound or the culture medium may be contaminated.
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the IC50 value for cytotoxicity in your specific cell line to identify a non-toxic working concentration range.
-
Check solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level, typically ≤ 0.5%, but ideally ≤ 0.1%.
-
Use appropriate controls: Include a vehicle control (medium with the solvent at the same concentration used for the drug) to assess the effect of the solvent alone.
-
Ensure sterility: Use sterile techniques and filtered solutions to avoid contamination.
Q4: I am observing inconsistent results in my acetylcholinesterase inhibition assay. What could be the issue?
A4: Inconsistent results in enzyme inhibition assays can be due to several factors:
-
Reagent instability: this compound solutions, especially in aqueous buffers, can degrade. It is recommended to prepare fresh working solutions for each experiment.
-
Pipetting errors: Inaccurate pipetting can lead to significant variability in results.
-
Incorrect incubation times: The pre-incubation time of the enzyme with the inhibitor and the reaction time with the substrate are critical parameters.
-
Substrate concentration: The concentration of the substrate (e.g., acetylthiocholine) can influence the apparent IC50 value of the inhibitor.
Troubleshooting Steps:
-
Prepare fresh solutions: Make fresh dilutions of this compound from a frozen stock for each experiment. Do not store aqueous solutions for more than a day.
-
Calibrate pipettes: Ensure that all pipettes are properly calibrated.
-
Optimize incubation times: Standardize the pre-incubation and reaction times for all samples.
-
Maintain consistent substrate concentration: Use a consistent concentration of the substrate across all assays.
Quantitative Data
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: Inhibitory Potency of Eserine (Physostigmine) and its Metabolite Eseroline against Cholinesterases
| Compound | Enzyme | Source | Potency (K_i or IC_50) | Reference |
| Eserine (Physostigmine) | Acetylcholinesterase (AChE) | Rat Brain Homogenates | IC_50: ~0.03–0.1 µM | |
| Eseroline | Acetylcholinesterase (AChE) | Human Red Blood Cells | K_i: 0.22 ± 0.10 µM | |
| Eseroline | Acetylcholinesterase (AChE) | Rat Brain | K_i: 0.61 ± 0.12 µM | |
| Eseroline | Butyrylcholinesterase (BuChE) | Horse Serum | K_i: 208 ± 42 µM |
Table 2: Recommended Starting Concentration Ranges for In Vitro Experiments
| Experiment Type | Cell/System Type | Recommended Starting Range | Key Considerations |
| AChE Inhibition Assay | Purified Enzyme/Cell Lysate | 1 nM - 10 µM | Determine the K_m of the substrate for your enzyme source. |
| Cell Viability Assay (e.g., MTT) | Neuronal Cell Lines (e.g., SH-SY5Y) | 1 µM - 200 µM | Perform a dose-response curve to determine cytotoxicity. |
| Neuronal Signaling Studies | Primary Neurons/Neuronal Cell Lines | 100 nM - 50 µM | Monitor for signs of cytotoxicity at higher concentrations. |
| Synaptic Plasticity Studies | Brain Slices | 1 µM - 20 µM | Ensure adequate tissue penetration. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure for 10 mM Stock Solution:
-
Calculate the mass of this compound needed. The molecular weight of this compound is 413.47 g/mol . To make 1 mL of a 10 mM stock solution, you will need 4.13 mg.
-
Weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration (e.g., 1 mL for 4.13 mg).
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.
Procedure for Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions in the appropriate sterile buffer or cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Ensure the final concentration of DMSO in the assay is below 0.5% (ideally below 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 2: Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
This protocol is adapted for a 96-well plate format.
Materials:
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) substrate solution (10 mM in deionized water, prepare fresh)
-
AChE enzyme solution (from cell lysate or purified)
-
This compound working solutions
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Assay Plate Setup:
-
Blank: 180 µL of phosphate buffer.
-
Control (No Inhibitor): 160 µL of phosphate buffer + 20 µL of enzyme solution.
-
Inhibitor Samples: 140 µL of phosphate buffer + 20 µL of the respective this compound working solution + 20 µL of enzyme solution.
-
-
Pre-incubation: Add the components as described above to the respective wells. Mix gently and pre-incubate the plate at room temperature for 15 minutes.
-
Initiate Reaction: To each well (except the blank), add 20 µL of the 10 mM ATCI substrate solution.
-
Add DTNB: Immediately after adding the substrate, add 20 µL of the 10 mM DTNB solution to all wells. The final volume in each well will be 220 µL.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every minute for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbs/min).
-
Calculate the percentage of inhibition for each this compound concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 3: Cell Viability (MTT) Assay for this compound Cytotoxicity
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
Complete cell culture medium
-
96-well cell culture plate
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration: % Viability = (Abs_treated / Abs_control) * 100.
-
Plot the % viability against the logarithm of the this compound concentration to determine the cytotoxic IC50 value.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound.
Caption: Cholinergic synapse showing Eserine's inhibitory action on AChE.
Caption: Workflow for optimizing this compound concentration.
Caption: Logic diagram for troubleshooting in vitro experiment issues.
References
Technical Support Center: Troubleshooting Eserine Salicylate Dose-Response Curve Variability
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering variability in Eserine salicylate (B1505791) dose-response curve experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question: Why am I seeing significant well-to-well or day-to-day variability in my Eserine salicylate IC50 values?
Answer: Variability in IC50 values for this compound, a reversible acetylcholinesterase (AChE) inhibitor, can stem from several factors related to reagent stability, experimental setup, and procedural inconsistencies.[1] Key areas to investigate include:
-
This compound Solution Instability: this compound solutions can be unstable and are susceptible to degradation from exposure to light, heat, and air.[2] This degradation can lead to a decrease in the effective concentration of the inhibitor, resulting in a rightward shift of the dose-response curve and an artificially high IC50 value.
-
Solution: Prepare fresh this compound solutions for each experiment from a high-purity crystalline solid. Store stock solutions at -20°C in small, single-use aliquots to minimize freeze-thaw cycles.[2] Protect all solutions from light during preparation and incubation.
-
-
Enzyme Activity Fluctuation: The activity of the acetylcholinesterase (AChE) enzyme is critical for reproducible results. Improper storage, handling, or the use of different enzyme lots can lead to variations in activity.
-
Solution: Aliquot the enzyme upon receipt and store it at the recommended temperature (-20°C or -80°C). Avoid repeated freeze-thaw cycles. It is advisable to test the activity of a new batch of AChE before initiating a series of experiments.
-
-
Inconsistent Incubation Times: As this compound is a reversible inhibitor, the pre-incubation time of the enzyme with the inhibitor before adding the substrate is a critical parameter. Variations in this timing can significantly impact the measured inhibition.
-
Solution: Use a multichannel pipette or an automated liquid handler for precise and consistent timing of reagent additions.[3] Ensure that the pre-incubation and reaction times are kept constant across all wells and plates.
-
-
Pipetting Inaccuracies: Small errors in pipetting volumes, especially for the inhibitor and enzyme, can lead to significant concentration errors and, consequently, high variability.
-
Solution: Ensure all pipettes are properly calibrated. Use of a multichannel pipette is recommended for plate-based assays to improve consistency.
-
Question: My dose-response curve for this compound is not sigmoidal or has a very shallow slope. What could be the cause?
Answer: An atypical dose-response curve shape can indicate several potential issues with the assay conditions or the inhibitor itself.
-
Sub-optimal Substrate Concentration: The concentration of the substrate (e.g., acetylthiocholine) can influence the apparent inhibitory potency and the shape of the dose-response curve.
-
Solution: The substrate concentration should be at or below the Michaelis-Menten constant (Km) for the enzyme to ensure competitive inhibition is accurately measured. It is recommended to perform a substrate titration to determine the optimal concentration for your specific assay conditions.
-
-
Compound Precipitation: At higher concentrations, this compound may precipitate out of the assay buffer, leading to a plateau in the dose-response curve that is below 100% inhibition.
-
Solution: Visually inspect the wells with the highest concentrations of this compound for any signs of precipitation. If precipitation is suspected, consider using a lower top concentration or including a low percentage of a solubilizing agent like DMSO (ensure the final DMSO concentration is consistent across all wells and does not affect enzyme activity).
-
-
Assay Interference: Components in your sample or the inhibitor itself might interfere with the detection method (e.g., absorbance at 412 nm in the Ellman assay).
-
Solution: Run a control plate with this compound and the detection reagents but without the enzyme to check for any direct reaction or interference.
-
Question: I am observing a high background signal in my no-enzyme control wells. How can I reduce this?
Answer: A high background signal can mask the true enzyme activity and affect the accuracy of your results.
-
Spontaneous Substrate Hydrolysis: The substrate, acetylthiocholine, can undergo spontaneous, non-enzymatic hydrolysis, which is exacerbated at higher pH.
-
Solution: Ensure the pH of your assay buffer is within the optimal range for AChE activity (typically pH 7.5-8.0). Prepare fresh substrate solution for each experiment.
-
-
Reaction of DTNB with other Thiols: The chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) can react with other thiol-containing compounds in your sample, leading to a false-positive signal.
-
Solution: If your sample contains reducing agents (e.g., DTT, β-mercaptoethanol), they must be removed prior to the assay. Run a blank control containing all reagents except the enzyme to assess the rate of spontaneous substrate hydrolysis and non-enzymatic DTNB reaction.
-
Quantitative Data Summary
The following table summarizes key parameters and potential sources of variability in a typical this compound dose-response experiment.
| Parameter | Recommended Range/Value | Potential Source of Variability | Impact on Dose-Response Curve |
| This compound Purity | >98% | Impurities or degradation | Decreased potency (rightward shift) |
| Enzyme Concentration | 0.02-0.05 U/mL | Inconsistent enzyme activity | Altered IC50 and maximal response |
| Substrate (ATCI) Concentration | ≤ Km value | Non-optimal concentration | Altered IC50 and curve shape |
| Pre-incubation Time | 15 minutes | Inconsistent timing | Variable inhibition levels |
| Assay Buffer pH | 7.5 - 8.0 | Sub-optimal pH | High background, altered enzyme activity |
| Final DMSO Concentration | < 1% | Inconsistent solvent concentration | Altered enzyme activity, compound precipitation |
Experimental Protocol: this compound Acetylcholinesterase Inhibition Assay (96-Well Plate)
This protocol is based on the Ellman method for measuring acetylcholinesterase activity.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel
-
This compound
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) Buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 8.0.
-
DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer. Store protected from light.
-
ATCI Substrate Solution (10 mM): Dissolve 28.9 mg of ATCI in 10 mL of deionized water. Prepare this solution fresh daily.
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10 minutes (a typical final concentration is 0.02-0.05 U/mL).
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO to make a 10 mM stock solution.
-
Working Inhibitor Solutions: Perform serial dilutions of the this compound stock solution in phosphate buffer to achieve a range of desired concentrations for testing.
-
-
Assay Procedure:
-
Plate Setup:
-
Blank: 180 µL of phosphate buffer.
-
Control (100% Activity): 160 µL of phosphate buffer + 20 µL of AChE solution.
-
Inhibitor Samples: 140 µL of phosphate buffer + 20 µL of the respective working inhibitor solution + 20 µL of AChE solution.
-
-
Pre-incubation: Add the components as described above to the respective wells. Mix gently and pre-incubate the plate at room temperature for 15 minutes.[3]
-
Initiate Reaction: To each well (except the blank), add 20 µL of the 10 mM ATCI substrate solution.[3]
-
Add DTNB: Immediately after adding the substrate, add 20 µL of the 10 mM DTNB solution to all wells. The final volume in each well should be 220 µL.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every minute for 10-20 minutes.[3]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Mandatory Visualizations
Signaling Pathway
Caption: Acetylcholine signaling pathway and the mechanism of action of this compound.
Experimental Workflow
References
Technical Support Center: Eserine Salicylate Toxicity in Primary Neuronal Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with eserine salicylate (B1505791) (also known as physostigmine (B191203) salicylate) in primary neuronal cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of eserine salicylate in neuronal cultures?
A1: this compound is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (B1216132) (ACh).[1] By inhibiting AChE, this compound increases the concentration of ACh in the synaptic cleft, leading to hyperstimulation of both nicotinic and muscarinic acetylcholine receptors.[1] This prolonged cholinergic stimulation is the basis of its pharmacological and toxicological effects.
Q2: What are the expected signs of this compound toxicity in primary neuronal cultures?
A2: Signs of toxicity can range from functional changes to overt cell death. Initially, you may observe increased spontaneous neuronal activity, such as bursting and firing rates, due to cholinergic overstimulation. At higher concentrations or with prolonged exposure, this can lead to excitotoxicity, characterized by neuronal swelling, neurite blebbing, and ultimately, cell death through apoptosis and necrosis.
Q3: What concentration range of this compound is typically toxic to primary neuronal cultures?
Q4: How long does it take for this compound to induce toxicity?
A4: The time course of toxicity is also concentration-dependent. Functional changes in neuronal activity can be observed within minutes to hours of exposure. Cytotoxic effects, leading to cell death, are typically assessed after 24 to 72 hours of continuous exposure. It is advisable to conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to characterize the progression of toxicity.
Q5: What are the underlying signaling pathways involved in this compound-induced neurotoxicity?
A5: The primary pathway involves excessive cholinergic stimulation leading to excitotoxicity. This is mediated by the overactivation of glutamate (B1630785) receptors, particularly NMDA receptors, which results in a massive influx of calcium ions (Ca2+).[4] This calcium overload triggers downstream apoptotic pathways, including the activation of caspases, such as caspase-3, leading to programmed cell death.[5][6] Additionally, oxidative stress and mitochondrial dysfunction are also implicated in the toxic effects.
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps |
| No observable effect on neuronal viability at expected toxic concentrations. | 1. Compound degradation: this compound solution may have degraded. 2. Low cell density: Cultures with low neuronal density may be less sensitive. 3. Resistant neuron type: The specific type of primary neurons may be less sensitive. | 1. Prepare fresh this compound solutions for each experiment. 2. Ensure an adequate cell plating density to form a connected neuronal network. 3. Verify the expected sensitivity of your neuron type from literature or preliminary experiments with known neurotoxins. |
| High background cell death in control cultures. | 1. Poor culture health: Suboptimal culture conditions (media, supplements, temperature, CO2). 2. Contamination: Bacterial, fungal, or mycoplasma contamination. 3. Mechanical stress: Rough handling during media changes or treatment application. | 1. Optimize culture conditions and ensure all reagents are of high quality. 2. Regularly check cultures for signs of contamination and test for mycoplasma. 3. Handle cultures gently and pre-warm all solutions to 37°C before adding to cells. |
| Inconsistent results between experiments. | 1. Variability in culture age: Neurons at different developmental stages (days in vitro, DIV) can have different sensitivities. 2. Inconsistent compound concentration: Errors in serial dilutions. 3. Variable incubation times: Inconsistent exposure duration. | 1. Use cultures at a consistent DIV for all experiments. 2. Prepare fresh dilutions for each experiment and verify concentrations. 3. Strictly adhere to the planned incubation times. |
| Sudden and widespread cell death at low concentrations. | 1. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 2. Error in concentration calculation: The final concentration of this compound may be much higher than intended. | 1. Include a vehicle control (solvent only) to assess its toxicity. Ensure the final solvent concentration is non-toxic (typically ≤0.1% for DMSO). 2. Double-check all calculations for dilutions. |
Quantitative Data Summary
Due to the limited availability of direct quantitative data for this compound toxicity in primary neuronal cultures, the following table provides a summary of related data to guide experimental design. Researchers should empirically determine the precise toxic concentrations for their specific model system.
| Compound | Cell Type | Assay | Parameter | Value | Exposure Time |
| Eseroline (Physostigmine metabolite) | Neuroblastoma-glioma hybrid (NG108-15) | LDH Release | 50% Leakage | 40 - 75 µM | 24 hours |
| Physostigmine Salicylate | Sprague-Dawley Rats (in vivo) | Mortality | LD50 (subcutaneous) | 1.78 mg/kg (male) | Acute |
| Physostigmine Salicylate | Sprague-Dawley Rats (in vivo) | Mortality | LD50 (subcutaneous) | 1.54 mg/kg (female) | Acute |
Experimental Protocols
Protocol 1: Assessment of Neuronal Viability using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7]
Materials:
-
Primary neuronal cultures in a 96-well plate
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Plating: Plate primary neurons at a desired density in a 96-well plate and culture for the desired number of days to allow for maturation.
-
Treatment: Prepare serial dilutions of this compound in pre-warmed neuronal culture medium. Carefully remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Assessment of Cytotoxicity using LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[4]
Materials:
-
Primary neuronal cultures in a 96-well plate
-
This compound stock solution
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided with the kit or 1% Triton X-100)
-
Plate reader
Procedure:
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include wells for a maximum LDH release control.
-
Incubation: Incubate the plate for the desired exposure time.
-
Maximum LDH Release Control: One hour before the end of the incubation, add lysis buffer to the maximum LDH release control wells.
-
Supernatant Collection: Carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Signaling Pathways and Experimental Workflows
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. hmlfunctionalcare.com [hmlfunctionalcare.com]
- 4. Central Cholinesterase Inhibition Enhances Glutamatergic Synaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuronal caspase-3 signaling: not only cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize peripheral cholinergic effects of Eserine salicylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the peripheral cholinergic effects of Eserine salicylate (B1505791) (also known as physostigmine (B191203) salicylate) during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is Eserine salicylate and what are its primary effects?
A1: this compound is a reversible acetylcholinesterase (AChE) inhibitor. By preventing the breakdown of acetylcholine (B1216132) (ACh), it increases the concentration of ACh at cholinergic synapses in both the central and peripheral nervous systems.[1] This enhancement of cholinergic transmission is utilized in research to study its effects on cognition and as an antidote for anticholinergic poisoning.[1]
Q2: What are the common peripheral cholinergic side effects of this compound?
A2: The peripheral side effects are due to the overstimulation of muscarinic and nicotinic receptors outside of the central nervous system. Common effects include excessive salivation, lacrimation, urination, defecation, gastrointestinal distress (nausea, vomiting, diarrhea), bradycardia (slowing of heart rate), and muscle fasciculations (twitching).[2][3]
Q3: How can the peripheral cholinergic effects of this compound be minimized?
A3: A common and effective strategy is the co-administration of a peripherally acting muscarinic receptor antagonist. Glycopyrrolate (B1671915) is a preferred agent for this purpose because, as a quaternary ammonium (B1175870) compound, it does not readily cross the blood-brain barrier.[4] This allows it to block the peripheral muscarinic effects of this compound without interfering with its actions in the central nervous system.[4]
Q4: Why is glycopyrrolate preferred over atropine (B194438) for blocking peripheral effects?
A4: While both are muscarinic antagonists, atropine is a tertiary amine that can cross the blood-brain barrier, potentially confounding the central effects of this compound.[4] Glycopyrrolate's limited CNS penetration makes it a more selective tool for isolating and mitigating peripheral cholinergic activity.[4]
Q5: What is a typical starting dose for glycopyrrolate when co-administered with a cholinesterase inhibitor?
A5: In clinical settings and animal studies involving the cholinesterase inhibitor neostigmine, a common dose ratio is 0.2 mg of glycopyrrolate for every 1.0 mg of neostigmine.[5] This ratio can serve as a starting point for dose-ranging studies with this compound to determine the optimal dose for minimizing peripheral effects without compromising central efficacy.
Troubleshooting Guides
Issue 1: Excessive Salivation and Respiratory Secretions in Animal Models
-
Potential Cause: Insufficient dose of the peripherally acting muscarinic antagonist (e.g., glycopyrrolate).
-
Troubleshooting Steps:
-
Verify Dose Calculations: Double-check the calculated doses for both this compound and glycopyrrolate.
-
Increase Glycopyrrolate Dose: Conduct a dose-response study by systematically increasing the dose of glycopyrrolate while keeping the this compound dose constant. Monitor for a reduction in salivation.
-
Optimize Timing of Administration: Administer glycopyrrolate 15-30 minutes prior to this compound to ensure the peripheral muscarinic receptors are blocked before the increase in acetylcholine levels.
-
Issue 2: Significant Bradycardia or Other Cardiovascular Instability
-
Potential Cause: Inadequate blockade of cardiac muscarinic (M2) receptors.
-
Troubleshooting Steps:
-
Continuous Cardiovascular Monitoring: Ensure continuous monitoring of heart rate and blood pressure in your animal model.
-
Evaluate Glycopyrrolate Dose: As with excessive salivation, an increase in the glycopyrrolate dose may be necessary to effectively block cardiac muscarinic receptors. A study in cats showed that the bradycardic effect of physostigmine was highly sensitive to M2 receptor antagonists.[1]
-
Consider Animal Health Status: Pre-existing cardiovascular conditions in the animal model can exacerbate the cholinergic effects. Ensure all animals are healthy before the experiment.
-
Issue 3: Inconsistent or Absent Central Effects of this compound
-
Potential Cause: The dose of the peripheral antagonist is too high and may be interfering with central cholinergic transmission, or the this compound dose is too low.
-
Troubleshooting Steps:
-
Review Literature for Central Efficacy Doses: Confirm that the dose of this compound being used is appropriate for the desired central effect based on published studies.
-
Titrate Glycopyrrolate Dose Downwards: If a high dose of glycopyrrolate is being used, consider reducing it to the minimum effective dose required to control peripheral side effects.
-
Assess Blood-Brain Barrier Integrity: In certain disease models, the integrity of the blood-brain barrier may be compromised, potentially allowing a higher concentration of glycopyrrolate to enter the CNS.
-
Quantitative Data Summary
The following tables summarize dose-response data for physostigmine-induced peripheral effects in rats.
Table 1: Dose-Dependent Effects of Physostigmine on Endurance and Thermoregulation in Rats
| Physostigmine Dose (µg/kg) | % of Control Run Time | % of Control Rise in Core Temperature |
| 50 | 80% | 116% |
| 100 | 64% | 180% |
| 200 | 48% | 214% |
Data adapted from Matthew, C. B., et al. (1992). Physostigmine: dose-response effects on endurance and thermoregulation during exercise. Life sciences, 50(1), 39-44.[6]
Table 2: Dose-Response of Physostigmine on Salivary Secretion in Healthy Volunteers (Intraoral Spray)
| Physostigmine Concentration | Increase in Salivary Output (Area Under the Curve) |
| 0.5% | 61% |
| 1% | 91% |
| 2% | 66% |
Data adapted from Andersson, R. G., et al. (2007). Intraoral stimulation of salivary secretion with the cholinesterase inhibitor physostigmine as a mouth spray: a pilot study in healthy volunteers. Archives of oral biology, 52(11), 1055-1059.[7] Note: Nausea was reported at the highest concentration, suggesting systemic absorption.
Experimental Protocols
Protocol 1: Assessing the Mitigation of Eserine-Induced Salivation by Glycopyrrolate in Rats
-
Animal Model: Male Wistar rats (250-300g).
-
Acclimation: House animals in a controlled environment for at least one week prior to the experiment.
-
Drug Preparation:
-
Dissolve this compound in sterile saline to the desired concentrations.
-
Dissolve Glycopyrrolate in sterile saline to the desired concentrations.
-
-
Experimental Groups (n=6-8 per group):
-
Group 1: Vehicle (Saline)
-
Group 2: this compound (e.g., 0.1 mg/kg, i.p.)
-
Group 3: Glycopyrrolate (e.g., 0.1 mg/kg, i.p.) + this compound (0.1 mg/kg, i.p.)
-
Group 4: Glycopyrrolate (e.g., 0.2 mg/kg, i.p.) + this compound (0.1 mg/kg, i.p.)
-
-
Procedure:
-
Fast animals overnight with free access to water.
-
Anesthetize rats (e.g., with urethane).
-
Place a pre-weighed cotton ball in the animal's mouth.
-
Administer glycopyrrolate (or saline) via intraperitoneal (i.p.) injection.
-
After 15 minutes, administer this compound (or saline) via i.p. injection.
-
Remove and weigh the cotton ball at 5, 15, 30, and 60 minutes post-Eserine salicylate injection to determine the amount of saliva secreted.
-
-
Data Analysis: Compare the mean salivary output between the groups using an appropriate statistical test (e.g., ANOVA).
Protocol 2: Evaluation of Eserine's Effect on Gastrointestinal Motility and its Reversal by Glycopyrrolate in Mice
-
Animal Model: Male C57BL/6 mice (20-25g).
-
Acclimation: As in Protocol 1.
-
Drug and Marker Preparation:
-
Prepare this compound and Glycopyrrolate solutions as in Protocol 1.
-
Prepare a charcoal meal: 5% activated charcoal and 10% gum acacia in distilled water.
-
-
Experimental Groups (n=8-10 per group):
-
Group 1: Vehicle (Saline)
-
Group 2: this compound (e.g., 0.2 mg/kg, s.c.)
-
Group 3: Glycopyrrolate (e.g., 0.2 mg/kg, s.c.) + this compound (0.2 mg/kg, s.c.)
-
-
Procedure:
-
Fast mice for 18-24 hours with free access to water.
-
Administer glycopyrrolate (or saline) via subcutaneous (s.c.) injection.
-
After 15 minutes, administer this compound (or saline) via s.c. injection.
-
After 15 minutes, administer the charcoal meal (0.2 mL) orally via gavage.
-
After 30 minutes, euthanize the mice by cervical dislocation.
-
Carefully dissect the small intestine from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
-
Data Analysis: Calculate the percentage of intestinal transit for each animal: (distance traveled by charcoal / total length of small intestine) x 100. Compare the mean transit percentage between groups.
Visualizations
Caption: Mechanism of this compound and its peripheral blockade by Glycopyrrolate.
Caption: General experimental workflow for assessing peripheral cholinergic effects.
Caption: Simplified M3 muscarinic receptor signaling pathway leading to peripheral effects.
References
- 1. Bradycardia produced by pyridostigmine and physostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physostigmine-induced salivary secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Physostigmine: dose-response effects on endurance and thermoregulation during exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intraoral stimulation of salivary secretion with the cholinesterase inhibitor physostigmine as a mouth spray: a pilot study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Eserine Salicylate Degradation in Aqueous Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation products of eserine salicylate (B1505791) in aqueous solutions. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to support your experiments.
Troubleshooting Guide
Common issues encountered during the handling and analysis of eserine salicylate aqueous solutions are addressed below.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Rapid discoloration (red/pink tint) of the solution. | Oxidation of the primary degradation product, eseroline (B613827), to form rubreserine (B1680255). This is accelerated by exposure to light, alkaline pH, and oxygen.[1][2][3] | Prepare solutions fresh and protect them from light using amber vials or by covering the container with aluminum foil.[4] Use deoxygenated solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).[5] Adjust the pH of the solution to be slightly acidic (pH 3.4 has been shown to be optimal for anaerobic stability) for storage.[5] |
| Precipitation in the stock solution. | The solubility of this compound can be affected by the solvent and temperature. | If using organic solvents like DMSO for a stock solution, ensure it is fully dissolved before making further dilutions into aqueous buffers.[6] For aqueous solutions, do not store for more than one day.[6] If precipitation occurs upon preparation, gentle heating and/or sonication can aid dissolution.[4] |
| Inconsistent results in cholinesterase inhibition assays. | Degradation of this compound into less active or inactive products like eseroline and rubreserine.[7] | Always use freshly prepared solutions for biological experiments. Quantify the concentration of the active this compound before each experiment using a validated analytical method like HPLC. |
| Appearance of unexpected peaks in HPLC chromatograms. | Formation of various degradation products such as eseroline, rubreserine, or even eserine blue under certain conditions.[1][5] | Use a stability-indicating HPLC method capable of resolving this compound from its known degradation products.[8] Perform forced degradation studies to identify the retention times of potential degradation products. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound in an aqueous solution?
A1: The primary degradation pathway involves two main products. First, eserine undergoes hydrolysis of its methylcarbamate group to form eseroline (also known as physostigmol).[3][7] Eseroline is then susceptible to oxidation, especially in the presence of air and alkaline conditions, to form rubreserine , a red-colored o-quinone compound.[1][2][9] In the presence of ammonia, further reactions can lead to a blue-colored compound known as "eserine blue".[1][2]
Q2: What is the main mechanism of eserine degradation?
A2: The degradation of eserine is primarily initiated by the hydrolysis of the methylcarbamate ester linkage.[3] This reaction yields eseroline and unstable N-methyl-carbamic acid.[3] Following this, the phenolic intermediate, eseroline, is readily oxidized to rubreserine.[1][7] This process is catalyzed by basic conditions and exposure to atmospheric oxygen.[1]
Q3: How does pH affect the stability of this compound solutions?
A3: this compound is most stable in slightly acidic conditions. Studies have shown that under anaerobic conditions, the minimum degradation rate is observed at pH 3.4.[5] Alkaline solutions significantly accelerate the degradation process, leading to rapid oxidation and the characteristic red coloration due to rubreserine formation.[1] The degradation is suggested to be subject to specific acid-base catalysis.[5]
Q4: How should I store aqueous solutions of this compound to minimize degradation?
A4: To minimize degradation, aqueous solutions should be prepared fresh before use.[4][6] If short-term storage is necessary, it is recommended to store the solution at -20°C or -80°C, protected from light, and in a tightly sealed container to minimize exposure to air.[4][10] For longer-term stability, preparing the solution under anaerobic conditions at an acidic pH of around 3.4 can significantly extend its shelf life.[5] It is not recommended to store aqueous solutions for more than a day under normal laboratory conditions.[6]
Q5: Are the degradation products of eserine active as cholinesterase inhibitors?
A5: No, the primary degradation products, eseroline and rubreserine, have been shown to lack significant anticholinesterase activity at concentrations that would be achievable in vivo.[7] Therefore, the degradation of this compound leads to a loss of its therapeutic or experimental efficacy.
Quantitative Data on Degradation
The stability of physostigmine (B191203) (eserine) is highly dependent on pH and the presence of oxygen. The following table summarizes data from a study on the anaerobic stability of physostigmine.
| Temperature | pH for Minimum Degradation | Estimated Shelf Life (Anaerobic, Room Temp) |
| 45°C, 55°C, 70°C | 3.4 | 4 years |
| Data sourced from Chen et al., 2000.[5] |
The study also determined the activation energies for anaerobic degradation to be 9.4 kcal/mol (for acid catalysis), 8.3 kcal/mol (for base catalysis), and 17.9 kcal/mol (observed).[5] The ratios of aerobic to anaerobic degradation rate constants were found to be between 2 and 33 at 88°C, indicating that the presence of oxygen significantly accelerates degradation, especially as the pH increases.[5]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound and its Degradation Products
This protocol is adapted from a published method for the analysis of physostigmine salicylate and its degradation products.[8]
-
Objective: To separate and quantify this compound in the presence of its degradation products.
-
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector or a photodiode array (PDA) detector.
-
Chromatographic Conditions:
-
Column: Bondapak C18, 250 x 5 mm i.d., 10 µm particle size.[8]
-
Mobile Phase: A 50:50 (v/v) mixture of acetonitrile (B52724) and 0.1 M ammonium (B1175870) acetate (B1210297) buffer (pH 6.0).[8]
-
Flow Rate: 1.2 mL/min.[8]
-
Detection Wavelength: 305 nm is optimal for detecting degradation products, while eserine can also be monitored at other wavelengths.[8]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
-
Procedure:
-
Prepare the mobile phase by mixing equal volumes of acetonitrile and the prepared ammonium acetate buffer. Filter and degas the mobile phase before use.
-
Prepare standard solutions of this compound at known concentrations in the mobile phase.
-
Prepare sample solutions by diluting the aqueous this compound solution with the mobile phase to a suitable concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the peaks based on the retention times and peak areas of the standards. In a similar system, physostigmine, eseroline, and rubreserine were identified with retention times of approximately 12.4, 9.2, and 7.9 minutes, respectively.[5]
-
Visualizations
Degradation Pathway of Eserine
Caption: Degradation pathway of this compound in aqueous solution.
Experimental Workflow for Stability Analysis
Caption: Workflow for assessing the stability of this compound.
References
- 1. Formation Mechanism of the Colored Compounds Derived from Eserine (Physostigmine) [pubs.sciepub.com]
- 2. sciepub.com [sciepub.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Anaerobic stability of aqueous physostigmine solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Syntheses and anticholinesterase activities of (3aS)-N1, N8-bisnorphenserine, (3aS)-N1,N8-bisnorphysostigmine, their antipodal isomers, and other potential metabolites of phenserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatographic analysis of physostigmine salicylate and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing Brain Delivery of Eserine Salicylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming the poor blood-brain barrier (BBB) penetration of Eserine salicylate (B1505791) (also known as physostigmine (B191203) salicylate).
Frequently Asked Questions (FAQs)
Q1: My systemic administration of Eserine salicylate is showing low efficacy for central nervous system (CNS) targets. What is the likely cause?
A1: The primary reason for the low CNS efficacy of systemically administered this compound is its poor penetration across the blood-brain barrier (BBB).[1] The BBB is a highly selective barrier that protects the brain from harmful substances, but it also restricts the entry of many therapeutic agents.[1] Additionally, this compound is susceptible to first-pass metabolism, which reduces its systemic bioavailability when administered orally.[2]
Q2: What are the primary strategies to enhance the delivery of this compound to the brain?
A2: The main strategies focus on either bypassing the BBB or improving the transport of the drug across it. Key approaches include:
-
Nanoparticle-Based Delivery Systems: Encapsulating this compound in nanoparticles, such as Solid Lipid Nanoparticles (SLNs) or Poly(lactic-co-glycolic acid) (PLGA) nanoparticles, can protect the drug from degradation, improve its pharmacokinetic profile, and facilitate its transport across the BBB.[3][4][5]
-
Intranasal Administration: This non-invasive method allows for direct drug delivery to the brain via the olfactory and trigeminal nerves, bypassing the BBB.[6][7] Studies in rats have shown that the nasal bioavailability of physostigmine can be as high as 100% compared to intravenous administration.[2]
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more lipophilic prodrug can enhance its ability to diffuse across the BBB. Once in the brain, the prodrug is metabolized back to its active form.
Q3: What are the advantages of using Solid Lipid Nanoparticles (SLNs) for this compound delivery?
A3: SLNs are a promising option for brain drug delivery due to several advantages:
-
Biocompatibility and Biodegradability: They are made from physiological lipids, reducing the risk of toxicity.[3]
-
Controlled Release: The solid lipid matrix can provide sustained release of the encapsulated drug, prolonging its therapeutic effect.[3]
-
Improved Stability: SLNs can protect the encapsulated drug from chemical degradation.[8]
-
Scalability: The production of SLNs can be scaled up for industrial manufacturing.[9]
Q4: How does intranasal delivery compare to nanoparticle-based intravenous delivery for brain targeting?
A4: Both are effective strategies, but they have different mechanisms and considerations. Intranasal delivery offers a direct, non-invasive route to the brain, potentially leading to rapid onset of action and reduced systemic side effects.[6] Nanoparticle-based intravenous delivery can improve the circulation time of the drug and enhance its accumulation in the brain through various mechanisms, including receptor-mediated transcytosis if the nanoparticles are surface-modified with specific ligands.[10] The choice between these methods may depend on the desired pharmacokinetic profile and the specific application.
Troubleshooting Guides
Nanoparticle Formulation and Characterization
Issue 1: Low Encapsulation Efficiency (%EE) of this compound
| Possible Causes | Solutions & Troubleshooting Steps |
| Poor drug solubility in the lipid/polymer matrix | - Select a lipid or polymer in which this compound has higher solubility. - Consider using a co-solvent during the formulation process to improve drug dissolution. |
| Drug partitioning into the external aqueous phase | - Optimize the pH of the aqueous phase to reduce the ionization and aqueous solubility of this compound. - Increase the viscosity of the internal phase to slow drug diffusion. |
| Rapid drug leakage during formulation | - For emulsion-based methods, use a rapid solidification/precipitation step to "trap" the drug inside the nanoparticles. - Optimize the concentration of the stabilizer (e.g., surfactant) to ensure a stable interface. |
Issue 2: Inconsistent Particle Size or High Polydispersity Index (PDI)
| Possible Causes | Solutions & Troubleshooting Steps |
| Inadequate homogenization/sonication energy | - Increase the homogenization pressure/time or sonication amplitude/duration. - Ensure the formulation is processed at the optimal temperature (e.g., above the lipid's melting point for hot homogenization). |
| Particle aggregation | - Optimize the concentration of the surfactant/stabilizer. A concentration that is too low may not provide sufficient steric or electrostatic stabilization. - Measure the zeta potential of the nanoparticles. A value greater than |±30 mV| generally indicates good colloidal stability.[11] |
| Inconsistent process parameters | - For microfluidic-based synthesis, precisely control the total flow rate and flow rate ratio, as these can significantly impact particle size. - Ensure consistent mixing speeds and addition rates of different phases. |
In-Vivo Experiments
Issue 3: Low Brain Concentration of this compound After Intranasal Administration
| Possible Causes | Solutions & Troubleshooting Steps |
| Improper administration technique | - Ensure the animal's head is properly positioned to facilitate delivery to the olfactory region.[12][13] - Administer the formulation in small droplets, alternating between nostrils, to allow for inhalation rather than swallowing.[12] |
| Rapid mucociliary clearance | - Incorporate mucoadhesive agents (e.g., chitosan) into the formulation to increase its residence time in the nasal cavity.[14] - Formulate the drug in a gel or nanoparticle-based system to slow its clearance. |
| Formulation properties | - Optimize the pH and viscosity of the formulation for nasal administration. - Consider the use of permeation enhancers, but carefully evaluate their potential for nasal irritation. |
Data Summary Tables
Table 1: Comparison of Eserine (Physostigmine) Bioavailability via Different Administration Routes in Rats
| Administration Route | Bioavailability Compared to IV | Reference |
| Intravenous (IV) | 100% | [2] |
| Intranasal (IN) | 100% | [2] |
| Oral | ~3% (in humans) | [6] |
Table 2: Illustrative Brain Targeting Efficiency of Nanoparticle Systems (Data from various drugs)
| Nanoparticle System | Drug/Cargo | Improvement in Brain Accumulation | Reference |
| OX26-conjugated Nanoparticles | NC1900 (peptide) | 2.62-fold higher than unmodified nanoparticles | [10] |
| Glutathione-modified Liposomes | Doxorubicin | 4-fold higher than unmodified liposomes | [10] |
| Lactoferrin-conjugated Nanoparticles | Urocortin (peptide) | 2.98-fold higher than unmodified nanoparticles | [10] |
| Surface-modified PLGA Nanoparticles | Bacoside-A | ~9.35-fold higher than pure drug solution | [5] |
Table 3: Typical Physicochemical Properties of Nanoparticles for Brain Delivery
| Parameter | Typical Range | Significance |
| Particle Size (Diameter) | 70 - 200 nm | Influences cellular uptake and biodistribution. Smaller particles may have longer circulation times.[15] |
| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow and uniform particle size distribution.[16] |
| Zeta Potential | > |±30 mV| | Predicts the colloidal stability of the nanoparticle suspension.[11] |
| Encapsulation Efficiency (%EE) | 50 - 95% | The percentage of the initial drug that is successfully encapsulated in the nanoparticles. |
| Drug Loading (%DL) | 1 - 20% | The weight percentage of the drug relative to the total weight of the nanoparticle. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot High-Pressure Homogenization
This protocol is a representative method based on established techniques for SLN preparation.[11]
Materials:
-
This compound
-
Solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
Procedure:
-
Preparation of Lipid Phase: Melt the solid lipid at a temperature 5-10°C above its melting point. Dissolve the accurately weighed this compound in the molten lipid with continuous stirring.
-
Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase under high-speed stirring (e.g., 10,000 rpm with an Ultra-Turrax) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to the same temperature. Homogenize the emulsion for 3-5 cycles at a pressure of 500-1500 bar.[3]
-
Cooling and SLN Formation: Cool the resulting hot nanoemulsion in an ice bath or at room temperature under gentle stirring. The lipid will recrystallize and form solid nanoparticles.
-
Purification (Optional): To remove unencapsulated drug, the SLN dispersion can be centrifuged or dialyzed.
Protocol 2: In-Vivo Evaluation of Brain Delivery via Intranasal Administration in Rodents
This protocol is a standardized procedure for intranasal delivery.[12][13][17]
Materials:
-
This compound formulation (solution or nanoparticle suspension)
-
Anesthetic agent (e.g., isoflurane)
-
Micropipette with fine tips
-
Experimental animals (rats or mice)
Procedure:
-
Animal Preparation: Anesthetize the animal according to the approved institutional animal care and use committee (IACUC) protocol. Anesthesia is recommended to ensure accurate dosing and prevent injury.[13]
-
Positioning: Place the anesthetized animal on its back in a supine position. Gently tilt the head back to ensure the nasal passages are accessible and to facilitate delivery to the upper nasal cavity, which is connected to the olfactory pathways.
-
Dosing:
-
Using a micropipette, draw up the calculated volume of the this compound formulation. The maximum recommended volume per nostril is typically 5-10 µL for mice and 10-25 µL for rats.[12]
-
Slowly dispense a small droplet at the tip of the pipette and bring it close to one nostril, allowing the animal to inhale the droplet. Do not insert the pipette tip into the nostril.
-
Wait for a few seconds to allow for absorption before administering the next droplet.
-
Alternate between the left and right nostrils until the full dose is administered.[12]
-
-
Recovery: Keep the animal in the supine position for a few minutes post-administration to allow for absorption. Monitor the animal continuously until it has fully recovered from anesthesia.
-
Sample Collection: At predetermined time points post-administration, euthanize the animals and collect blood and brain tissue for quantitative analysis of this compound concentration using a validated analytical method (e.g., LC-MS/MS).
Visualizations
References
- 1. Recent advances in drug delivery and targeting to the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intranasal absorption of physostigmine and arecoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. mdpi.com [mdpi.com]
- 5. plga nanoparticles prepared: Topics by Science.gov [science.gov]
- 6. scispace.com [scispace.com]
- 7. Quantitative analysis of drug delivery to the brain via nasal route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. storage.imrpress.com [storage.imrpress.com]
- 10. Progress and perspectives on targeting nanoparticles for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. research-support.uq.edu.au [research-support.uq.edu.au]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. A Comprehensive Study on Nanoparticle Drug Delivery to the Brain: Application of Machine Learning Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Comparative Studies of the Uptake and Internalization Pathways of Different Lipid Nano-Systems Intended for Brain Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Eserine Salicylate-Induced Tremors in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for managing eserine (physostigmine) salicylate-induced tremors in animal models. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and reproducible experiments.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with eserine salicylate-induced tremors.
| Problem | Possible Causes | Recommended Solutions |
| No tremor or weak tremor observed | Incorrect Dose: The administered dose of eserine salicylate (B1505791) may be too low for the specific animal strain, age, or sex. | Gradually increase the dose in pilot studies to determine the optimal dose for your experimental conditions. Doses can range from 0.2-0.8 mg/kg IP for rats and 0.03-0.3 mg/kg SC for mice.[1] |
| Route of Administration: The chosen route of administration may result in slow or poor absorption. | Intraperitoneal (IP) or subcutaneous (SC) injections are common. Ensure proper injection technique to avoid administration into adipose tissue or the gastrointestinal tract. | |
| Animal Strain Variability: Different rodent strains can exhibit varying sensitivities to cholinergic agents. | Be aware of the strain you are using and consult the literature for typical responses. If possible, use a strain known to be sensitive to eserine. | |
| Drug Stability: this compound solutions can degrade over time, especially when exposed to light or high temperatures. | Prepare fresh solutions of this compound for each experiment. Protect the solution from light and store it appropriately. | |
| Excessive Toxicity or Animal Death | Dose Too High: The administered dose may be approaching the median lethal dose (LD50). The LD50 for this compound in Sprague-Dawley rats is approximately 1.78 mg/kg for males and 1.54 mg/kg for females via subcutaneous injection.[2] | Reduce the dose of this compound. If high doses are necessary, have an antagonist like atropine (B194438) readily available. |
| Animal Health Status: Underlying health issues can increase an animal's sensitivity to the toxic effects of eserine. | Ensure all animals are healthy and properly acclimated before the experiment. Monitor for signs of distress such as excessive salivation, lacrimation, diarrhea, and respiratory depression. | |
| High Variability in Tremor Response | Inconsistent Dosing: Inaccurate or inconsistent administration of this compound will lead to variable results. | Ensure accurate weighing of the compound and precise calculation of doses based on individual animal body weights. Use calibrated equipment for administration. |
| Environmental Factors: Stress from handling or a novel environment can influence the tremor response. | Acclimate animals to the testing environment and handling procedures before the experiment. Maintain a consistent and controlled environment (e.g., temperature, lighting, noise). | |
| Subjective Scoring: Visual scoring of tremors can be subjective and lead to inter-observer variability. | Use a standardized scoring scale and ensure all observers are trained on the scale. Whenever possible, supplement visual scoring with objective measures like accelerometry. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound-induced tremors?
A1: this compound, also known as physostigmine (B191203) salicylate, is a reversible inhibitor of the enzyme acetylcholinesterase (AChE).[3] By blocking AChE, eserine increases the concentration of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. This leads to enhanced stimulation of both muscarinic and nicotinic acetylcholine receptors in the central and peripheral nervous systems, resulting in tremors and other cholinergic signs.[3][4]
Q2: What is the typical time course of tremors induced by this compound in rodents?
A2: In rats, tremors induced by physostigmine (0.25-1.5 mg/kg) typically begin within 3-5 minutes of administration and last for 30-35 minutes.[5] The latency to onset can decrease as the dose increases.[5]
Q3: How can I quantify the intensity of this compound-induced tremors?
A3: Tremor intensity can be quantified using both subjective and objective methods.
-
Visual Scoring: A trained observer can rate the tremor severity using a standardized scale. An example of a visual rating scale is as follows:
-
0: No tremor.
-
1: Mild, intermittent tremor.
-
2: Moderate tremor, consistently present.
-
3: Severe, continuous tremor affecting the whole body.
-
-
Accelerometry: A more objective method involves using an accelerometer attached to the animal to measure the frequency and amplitude of the tremors.[2][6][7][8][9]
Q4: What are some common drugs used to modulate this compound-induced tremors?
A4: Several drugs can be used to study the pharmacology of eserine-induced tremors:
-
Antagonists: The cholinergic antagonist atropine (0.3 mg/kg SC in rats) can effectively block eserine-induced tremors.[1]
-
Modulators: Nicotine has been shown to decrease the amplitude of physostigmine-induced tremors in rats.[3][10] Various serotonergic drugs can also modulate the tremor response; for example, 5-HT2 receptor antagonists like cyproheptadine (B85728) and metergoline (B1676345) can decrease the intensity and duration of the tremors.[5]
Q5: Are there alternative models for inducing tremors in animals?
A5: Yes, besides this compound, other cholinomimetics like oxotremorine (B1194727) and pilocarpine (B147212) can induce tremors.[11] Another widely used model is harmaline-induced tremor, which is considered a model for essential tremor and acts on the olivocerebellar system.[11][12][13]
Experimental Protocols
Protocol for Induction of Tremors with this compound in Rats
-
Animal Preparation: Use adult male Wistar or Sprague-Dawley rats (200-250g). Acclimate the animals to the laboratory conditions for at least one week before the experiment.
-
Drug Preparation: Prepare a fresh solution of this compound in sterile 0.9% saline on the day of the experiment. Protect the solution from light.
-
Dosing and Administration:
-
Weigh each rat immediately before dosing.
-
Calculate the injection volume based on the desired dose (e.g., 0.5 mg/kg) and the concentration of the this compound solution.
-
Administer the solution via intraperitoneal (IP) injection.
-
A control group should receive an equivalent volume of saline.
-
-
Observation:
-
Place the rat in an observation cage immediately after injection.
-
Observe the onset, intensity, and duration of tremors for at least 60 minutes.
-
Protocol for Quantification of Tremors using Accelerometry
-
Equipment: A lightweight, tri-axial accelerometer and a data acquisition system.
-
Animal Preparation:
-
Lightly anesthetize the animal (e.g., with isoflurane) to attach the accelerometer.
-
Securely attach the accelerometer to the animal's back or head using a non-toxic adhesive or a small harness.
-
Allow the animal to fully recover from anesthesia before proceeding.
-
-
Data Recording:
-
Place the animal in the testing arena.
-
Start recording baseline accelerometer data for a few minutes before administering this compound.
-
After drug administration, continue recording for the duration of the expected tremor response (e.g., 60 minutes).
-
-
Data Analysis:
Quantitative Data on Drug Interactions
The following tables summarize the effects of various pharmacological agents on this compound-induced tremors.
Table 1: Cholinergic Agents and their Effect on Eserine-Induced Tremors in Rats
| Drug | Dose (mg/kg) | Route | Effect on Tremor | Reference |
| Atropine | 0.3 | SC | Antagonized | [1] |
| Methylatropine | 0.3 | SC | Potentiated | [1] |
| Scopolamine | 0.1 - 0.2 | SC | Reversed | [14] |
| Nicotine | 0.1 - 1.0 | - | Decreased amplitude | [3][10] |
Table 2: Serotonergic Agents and their Effect on Physostigmine-Induced Tremors in Rats
| Drug | Dose (mg/kg) | Route | Effect on Tremor | Reference |
| 8-OH-DPAT (5-HT1A agonist) | 2.5 | - | Augmented | [5] |
| Buspirone (5-HT1A agonist) | 5 | - | Augmented | [5] |
| Metergoline (5-HT1/2 antagonist) | 1 | - | Decreased duration (40%) and intensity (45-50%) | [5] |
| Cyproheptadine (5-HT2 antagonist) | 10 | - | Decreased duration (40%) and intensity (45-50%) | [5] |
| Ritanserin (5-HT2A/2C antagonist) | 5 | - | Decreased duration (60%) | [5] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Eserine-Induced Tremor
References
- 1. Quantification of tremor in rats induced by physostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A standardized accelerometry method for characterizing tremor: Application and validation in an ageing population with postural and action tremor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotine pretreatment diminished physostigmine-induced tremor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of Striatal Cholinergic Interneurons and M1 and M4 Muscarinic Receptors in Motor Symptoms of Parkinson's Disease | Journal of Neuroscience [jneurosci.org]
- 5. Effects of serotoninergic drugs on tremor induced by physostigmine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantifying Tremor in Essential Tremor Using Inertial Sensors—Validation of an Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A standardized accelerometry method for characterizing tremor: Application and validation in an ageing population with postural and action tremor | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
- 11. Animal Models of Tremor: Relevance to Human Tremor Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rodent models of tremor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Harmaline-Induced Tremor in Mice: Videotape Documentation and Open Questions About the Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Scopolamine reversal of tremor produced by low doses of physostigmine in rats: evidence for a cholinergic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Eserine Salicylate Off-Target Effects in Research
This guide provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of eserine salicylate (B1505791) (also known as physostigmine (B191203) salicylate). Understanding these effects is critical for accurate data interpretation and avoiding experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is the primary, on-target mechanism of action of eserine salicylate?
A1: this compound is a salt of eserine (physostigmine), a reversible inhibitor of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, eseri[1][2]ne increases the concentration and duration of action of acetylcholine at cholinergic synapses. This leads to the stimula[1]tion of both muscarinic and nicotinic acetylcholine receptors. It also inhibits butyrylc[1]holinesterase (BChE), another cholinesterase enzyme.
Q2: What are the princ[3][4]ipal known off-target effects of eserine?
A2: Beyond its canonical role as a cholinesterase inhibitor, eserine has been shown to directly interact with other proteins. The most well-documented off-target effect is its interaction with nicotinic acetylcholine receptors (nAChRs). Eserine can act as a dire[5][6][7]ct, albeit weak, agonist at nAChRs, binding to a site distinct from the acetylcholine binding site. At higher concentrations,[5][6] it can also act as a channel blocker for these receptors. Some evidence also sugges[5]ts it may inhibit protein kinase C.
Q3: How can I differen[8]tiate between on-target (AChE inhibition) and off-target effects in my experiments?
A3: Distinguishing between these effects is crucial. Here are some strategies:
-
Use of a non-cholinergic antagonist: If the observed effect is due to increased acetylcholine, it should be blockable by co-administration of muscarinic and/or nicotinic receptor antagonists (e.g., atropine (B194438) for muscarinic, mecamylamine (B1216088) for nicotinic). If the effect persists, it is likely an off-target action.
-
Direct measurement of AChE activity: Confirm that the concentrations of this compound used in your experiments are sufficient to inhibit AChE. This can be done using an Ellman's assay.
-
Use of a structurally different AChE inhibitor: Compare the effects of eserine with another AChE inhibitor that does not share its off-target profile (e.g., donepezil). If both produce the same effect, it is more likely to be mediated by AChE inhibition.
-
Experiments in receptor-knockout or knockdown models: If you hypothesize an off-target interaction with a specific receptor, using a cell line or animal model lacking that receptor can provide definitive evidence.
Q4: What are the common stability and solubility issues with this compound?
A4: this compound is a salt form of eserine, which improves its water solubility compared to the free base. However, eserine and its [9]salts are susceptible to degradation, particularly through hydrolysis and oxidation. Aqueous solutions can bec[10]ome colored (turning pink or red, forming rubreserine) upon exposure to light, air, and heat, indicating degradation and loss of activity. It is recommended to prep[10]are fresh solutions for each experiment and store stock solutions protected from light at low temperatures. This compound is incompatible with strong oxidizing agents.
Troubleshooting Guid[11]e
Problem: I'm observing unexpected cytotoxicity at concentrations that should only inhibit AChE.
-
Possible Cause 1: Cholinergic Overstimulation. Excessive stimulation of acetylcholine receptors, particularly in sensitive cell types, can lead to excitotoxicity and cell death. This is technically an on[11][12]-target effect but can be an undesired outcome.
-
Troubleshooting Step: Try co-incubating with a broad-spectrum cholinergic antagonist. If this rescues the cells, the toxicity is due to cholinergic receptor activation.
-
-
Possible Cause 2: Off-Target Receptor Interaction. Eserine's interaction with other receptors could trigger cytotoxic signaling pathways independent of AChE inhibition.
-
Troubleshooting Step: Review the literature for known off-target effects of eserine in your specific cell or tissue type. Consider performing a broad receptor screening panel if the effect is pronounced and unexplained.
-
-
Possible Cause 3: Degradation Products. The degradation products of eserine, such as eseroline, may have their own distinct and potentially neurotoxic pharmacology.
-
Troubleshooting[2] Step: Ensure you are using freshly prepared solutions. If solutions are discolored, discard them. Use HPLC to check the purity of your compound if you suspect degradation.
-
Problem: My results with this compound are inconsistent or not reproducible.
-
Possible Cause 1: Compound Degradation. As mentioned in the FAQ, this compound is unstable in solution. Variability in solution p[10]reparation, storage time, and light exposure can lead to different effective concentrations of the active compound between experiments.
-
Troubleshooting Step: Standardize your solution preparation protocol. Always use fresh solutions, store them on ice, and protect them from light during the experiment. Prepare stock solutions in a stable solvent and dilute into aqueous media immediately before use.
-
-
Possible Cause 2: Species-Specific Differences. The sensitivity of both AChE and BChE to eserine can vary significantly between species (e.g., human vs. rat). This can lead to differen[3]t outcomes when using cell lines or animals from different species.
-
Troubleshooting Step: Be aware of the species of your experimental model. If possible, confirm the IC50 of eserine for AChE and BChE from your specific source material to ensure you are using an appropriate concentration.
-
Problem: I'm seeing ef[3]fects that are not consistent with the known downstream signaling of acetylcholine receptors.
-
Possible Cause: Direct nAChR Modulation. Eserine can directly activate or block nicotinic acetylcholine receptors (nAChRs) without involving AChE inhibition. This can lead to rapid io[5][6]n channel fluxes and signaling events that may differ from those induced by a general increase in synaptic acetylcholine.
-
Troubleshooting Step: Investigate the effect of specific nAChR antagonists. For example, use mecamylamine (a non-selective nAChR antagonist) or more specific antagonists if you have a hypothesis about the nAChR subtype involved. Compare the effects of eserine to a direct nAChR agonist like nicotine.
-
Quantitative Data Summary
The following table summarizes key quantitative data regarding the on-target and off-target interactions of eserine (physostigmine). Values can vary based on experimental conditions and species.
| Target | Interaction Type | Species | Value (IC50 / KD) | Reference |
| Acetylcholinesterase (AChE) | Inhibition (On-Target) | Human | 0.117 µM (IC50) | |
| Butyrylcholineste[3]rase (BChE) | Inhibition (On-Target) | Human | 0.059 µM (IC50) | |
| Nicotinic Acetylc[3]holine Receptor (nAChR) | Channel Block (Off-Target) | Mouse | 23 µM (KD) | |
| Nicotinic Acetylc[5]holine Receptor (nAChR) | Agonism (Off-Target) | Locusta migratoria | 3 µM (EC50) |
Experimental P[14]rotocols
Protocol 1: Control Experiment to Differentiate On-Target vs. Off-Target Effects
This protocol is designed to determine if an observed cellular response to this compound is due to its intended AChE inhibition or a direct off-target effect.
Materials:
-
This compound
-
Atropine (muscarinic antagonist)
-
Mecamylamine (nicotinic antagonist)
-
Your cell culture or tissue model
-
Assay reagents for measuring your specific endpoint (e.g., cell viability, gene expression, protein phosphorylation)
Procedure:
-
Determine Optimal Eserine Concentration: First, perform a dose-response curve with this compound alone to determine the minimum concentration that produces your effect of interest.
-
Pre-treatment with Antagonists: Prepare four experimental groups:
-
Group A: Vehicle control
-
Group B: this compound (at the pre-determined effective concentration)
-
Group C: Atropine (e.g., 1 µM) + Mecamylamine (e.g., 10 µM) followed by this compound
-
Group D: Atropine + Mecamylamine alone
-
-
Incubation: Pre-incubate cells/tissue with the antagonists (or vehicle) for 30-60 minutes before adding this compound.
-
Assay: After the appropriate incubation time with eserine, perform your primary assay to measure the endpoint.
-
Interpretation:
-
If the effect in Group C is significantly reduced or abolished compared to Group B, the effect is likely mediated by AChE inhibition (on-target).
-
If the effect in Group C is similar to Group B, the effect is likely independent of cholinergic receptor activation and thus an off-target effect.
-
Group D serves as a control to ensure the antagonists themselves do not cause the effect.
-
Visual Guides and Pathways
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Physostigmine - Wikipedia [en.wikipedia.org]
- 3. Species- and concentration-dependent differences of acetyl- and butyrylcholinesterase sensitivity to physostigmine and neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of physostigmine analogues and evaluation of their anticholinesterase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation and block of the adult muscle-type nicotinic receptor by physostigmine: single-channel studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physostigmine, galanthamine and codeine act as 'noncompetitive nicotinic receptor agonists' on clonal rat pheochromocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physostigmine and galanthamine bind in the presence of agonist at the canonical and noncanonical subunit interfaces of a nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. What are the side effects of this compound? [synapse.patsnap.com]
- 12. Physostigmine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
Validation & Comparative
Eserine Salicylate vs. Donepezil: A Comparative Analysis in Preclinical Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent acetylcholinesterase inhibitors, Eserine Salicylate and Donepezil, based on their performance in preclinical models of Alzheimer's disease (AD). We delve into their mechanisms of action, comparative efficacy supported by experimental data, and detailed methodologies of key experiments.
Executive Summary
Both this compound (also known as physostigmine (B191203) salicylate) and Donepezil are reversible inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, both drugs increase acetylcholine levels in the brain, a primary strategy for symptomatic treatment of Alzheimer's disease.[1][2] While Donepezil is a widely prescribed, second-generation AChE inhibitor, Eserine is a naturally derived alkaloid that has been foundational in the development of cholinergic therapies.[3] Preclinical studies in various AD animal models reveal nuances in their efficacy, particularly concerning their effects on core Alzheimer's pathologies like amyloid-beta (Aβ) plaques and tau hyperphosphorylation.
Mechanism of Action
This compound and Donepezil share the primary mechanism of reversibly inhibiting acetylcholinesterase.[1][2] However, their profiles differ in terms of enzyme selectivity and potential secondary, disease-modifying effects.
-
This compound (Physostigmine Salicylate): This compound acts as a competitive inhibitor at the active site of AChE.[1] Some analogues of physostigmine have shown varying selectivity for acetylcholinesterase (AChE) versus butyrylcholinesterase (BChE), another enzyme that hydrolyzes acetylcholine.[4] Beyond its cholinergic action, studies suggest that physostigmine and its analogues, like phenserine, may also impact the underlying pathology of Alzheimer's disease by reducing the levels of amyloid-beta (Aβ) peptides.[5][6] This is thought to occur through the modulation of amyloid precursor protein (APP) synthesis.[5]
-
Donepezil: A non-competitive, reversible inhibitor, Donepezil exhibits a high degree of selectivity for AChE over BChE.[2] Its primary therapeutic effect is attributed to the enhancement of cholinergic neurotransmission. However, a growing body of preclinical evidence suggests that Donepezil may also exert neuroprotective effects beyond cholinesterase inhibition. These include attenuating Aβ-mediated toxicity and reducing neuroinflammation.
Comparative Efficacy in Alzheimer's Disease Models
The following tables summarize quantitative data from preclinical studies, offering a side-by-side comparison of this compound and Donepezil's performance in validated AD mouse models.
Table 1: Effects on Cognitive Function
| Compound | Animal Model | Behavioral Test | Dosage | Key Findings | Reference |
| This compound | Tg2576 Mice | Contextual Fear Conditioning | 0.03-0.3 mg/kg (s.c.) | Improved deficits in contextual and cued memory. More prominent effect on contextual memory than Donepezil. | [3] |
| Donepezil | Tg2576 Mice | Contextual Fear Conditioning | 0.1-1.0 mg/kg (s.c.) | Improved deficits in contextual and cued memory. More effective than Eserine in improving spatial learning acquisition. | [3] |
Table 2: Effects on Amyloid-β Pathology
| Compound | Animal Model | Measurement | Dosage | Key Findings | Reference |
| This compound | Guinea Pig | Cortical AβN-40 & AβN-42 levels | Not specified (s.c.) | Reduced cortical AβN-40 to 57% and AβN-42 to 72% of control levels. | [6] |
| Donepezil | 5xFAD Mice | Aβ Plaque Number (Cortex & Hippocampus) | 1 mg/kg (i.p.) | Significant reduction in Aβ plaque number. | |
| Donepezil | Tg2576 Mice | Soluble Aβ1-40 & Aβ1-42, Plaque Burden | 4 mg/kg (in drinking water) | Significantly reduced soluble Aβ levels and Aβ plaque number and burden. | [7] |
| Phenserine (Eserine analogue) | Mice | Brain Aβ40 & Aβ42 levels | ≥15 mg/kg (daily) | Significantly lowered Aβ40 and Aβ42 levels. |
Table 3: Effects on Tau Pathology and Neuroinflammation
| Compound | Animal Model | Measurement | Dosage | Key Findings | Reference |
| Donepezil | 5xFAD Mice | Tau Phosphorylation | 1 mg/kg (i.p. or oral) | Did not alter tau phosphorylation at several key sites. | |
| Donepezil | 5xFAD Mice | Microglial & Astrocytic Activation | 1 mg/kg (i.p.) | Reduced Aβ-mediated microglial and, to a lesser extent, astrocytic activation. |
Experimental Protocols
Detailed methodologies for the key experiments cited above are crucial for the interpretation and replication of findings.
Animal Models
-
Tg2576 Mice: These mice overexpress a mutant form of human amyloid precursor protein (APP) with the Swedish (K670N/M671L) double mutation, leading to age-dependent development of Aβ plaques and cognitive deficits.
-
5xFAD Mice: This model expresses five familial Alzheimer's disease mutations in human APP and presenilin-1 (PSEN1) genes, resulting in an aggressive and rapid accumulation of Aβ pathology.
-
Guinea Pig: Used in some studies due to a sequence of Aβ that is identical to humans.
Drug Administration
-
This compound & Donepezil (Tg2576 study): Administered via subcutaneous (s.c.) injection daily for 6 weeks, with escalating doses.[3]
-
Donepezil (Tg2576 study): Administered in drinking water for 6 months.[7]
-
Donepezil (5xFAD study): Administered via intraperitoneal (i.p.) injection.
Behavioral Testing: Contextual Fear Conditioning
This test assesses fear-associated learning and memory, which is dependent on the hippocampus and amygdala.
-
Training Phase: A mouse is placed in a novel chamber and, after a period of exploration, receives a mild foot shock (unconditioned stimulus) paired with an auditory cue (conditioned stimulus).
-
Contextual Testing: 24 hours later, the mouse is returned to the same chamber (the context) without the auditory cue or foot shock. The amount of time the mouse spends "freezing" (a natural fear response) is measured as an indicator of memory for the context in which the shock was received.
-
Cued Testing: The mouse is placed in a different chamber with altered sensory cues. The auditory cue is presented without the foot shock, and freezing behavior is again measured to assess memory of the association between the cue and the shock, independent of the original context.
Histological Analysis: Immunohistochemistry for Aβ Plaques
This technique is used to visualize and quantify Aβ plaques in brain tissue.
-
Tissue Preparation: Mice are anesthetized and perfused transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde). The brain is then removed, post-fixed, and cryoprotected.
-
Sectioning: The brain is sectioned using a cryostat or vibratome.
-
Staining:
-
Sections are incubated with a primary antibody that specifically binds to Aβ (e.g., 6E10).
-
A secondary antibody, which is conjugated to an enzyme or a fluorescent molecule and binds to the primary antibody, is then applied.
-
For enzymatic detection, a substrate is added that reacts with the enzyme to produce a colored precipitate at the location of the Aβ plaques. For fluorescent detection, the section is viewed under a fluorescence microscope.
-
-
Quantification: Images of the stained sections are captured, and software is used to measure the number of plaques and the percentage of the area covered by plaques (plaque burden) in specific brain regions like the cortex and hippocampus.
Discussion and Conclusion
The preclinical data presents a compelling, albeit complex, picture of this compound and Donepezil.
-
Cognitive Enhancement: Both drugs demonstrate efficacy in improving cognitive deficits in the Tg2576 mouse model, a key requirement for symptomatic AD therapies.[3] The observation that Eserine may have a more pronounced effect on contextual memory, while Donepezil is more effective for spatial learning acquisition, suggests subtle differences in their impact on different memory circuits.[3]
-
Amyloid Pathology: Donepezil has shown the ability to reduce Aβ plaque burden and soluble Aβ levels in multiple mouse models, particularly at higher doses.[7] Evidence for Eserine's effect on Aβ is also emerging, with studies showing a reduction in cortical Aβ in guinea pigs and its analogue, phenserine, lowering Aβ levels in mice.[6] This points to a potential disease-modifying capability for both compounds, moving beyond simple symptomatic relief.
-
Tau and Neuroinflammation: Current data suggests that Donepezil may not directly impact tau pathology in the 5xFAD model, but it does appear to quell the neuroinflammatory response associated with Aβ plaques. The effect of Eserine on tau pathology has been less extensively studied in these models.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparative inhibitory effects of various physostigmine analogs against acetyl- and butyrylcholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenserine Efficacy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduction of cortical amyloid beta levels in guinea pig brain after systemic administration of physostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Mouse Models of Alzheimer’s Disease [frontiersin.org]
- 7. The experimental Alzheimer's disease drug posiphen [(+)-phenserine] lowers amyloid-beta peptide levels in cell culture and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Eserine Salicylate and Rivastigmine in Cholinesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent cholinesterase inhibitors: Eserine Salicylate (also known as Physostigmine Salicylate) and Rivastigmine. Both compounds are significant in the study and treatment of neurodegenerative diseases, particularly Alzheimer's disease, due to their ability to modulate cholinergic neurotransmission. This document summarizes their mechanisms of action, presents quantitative data on their inhibitory activities, details relevant experimental protocols, and visualizes key pathways to facilitate a comprehensive understanding for research and development purposes.
Mechanism of Action and Biochemical Efficacy
This compound is a reversible inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh).[1][2] By reversibly binding to AChE, Eserine increases the concentration and duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic signaling.[1]
Rivastigmine is a pseudo-irreversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3] Its dual inhibitory action is a distinguishing feature, as BuChE also plays a role in ACh hydrolysis, particularly in the brains of individuals with Alzheimer's disease where AChE activity may be decreased.[3]
The inhibitory potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower value indicates greater potency.
Table 1: Comparative Inhibitory Potency (IC50/Ki) of this compound and Rivastigmine against Cholinesterases
| Compound | Target Enzyme | IC50/Ki Value (µM) | Source Organism/Enzyme |
| This compound (Physostigmine) | Acetylcholinesterase (AChE) | 0.22 (Ki) | Human Red Blood Cell |
| Acetylcholinesterase (AChE) | 0.61 (Ki) | Rat Brain | |
| Butyrylcholinesterase (BuChE) | 208 (Ki) | Horse Serum | |
| Rivastigmine | Acetylcholinesterase (AChE) | 4.15 | Not Specified |
| Butyrylcholinesterase (BuChE) | 0.037 | Not Specified |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as enzyme source, substrate concentration, and assay methodology. The data presented here are compiled from various sources for comparative purposes.
Clinical Efficacy in Alzheimer's Disease
Both this compound and Rivastigmine have been investigated for their therapeutic potential in Alzheimer's disease. Clinical trials for Rivastigmine have demonstrated its efficacy in improving cognitive function and activities of daily living in patients with mild to moderate Alzheimer's.[4][5] Clinical studies on this compound have been more limited due to its short half-life and adverse effects, though it has shown some cognitive improvement.[6]
Table 2: Summary of Clinical Trial Findings
| Feature | This compound (Physostigmine) | Rivastigmine |
| Primary Indication | Anticholinergic toxicity, glaucoma[1] | Mild to moderate dementia of the Alzheimer's type and Parkinson's disease dementia[4] |
| Cognitive Function | Evidence of improvement, but limited by adverse effects.[6] | Statistically significant improvement in cognitive subscales (e.g., ADAS-cog).[4][5] |
| Global Function | Limited data from controlled trials. | Significant improvement in clinician-based global impression of change.[4] |
| Activities of Daily Living | Not a primary endpoint in most older studies. | Improvement observed in patient's ability to perform daily activities.[4] |
| Common Adverse Events | Nausea, vomiting, diarrhea, dizziness, abdominal pain.[6] | Nausea, vomiting, diarrhea, anorexia, headache.[4] |
Experimental Protocols
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
A standard and widely used method for determining the inhibitory potential of compounds against AChE and BuChE is the spectrophotometric method developed by Ellman.[7]
Principle: This assay measures the activity of cholinesterase by monitoring the production of thiocholine (B1204863) from the hydrolysis of acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BuChE). The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the enzyme activity.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) enzyme
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
Test inhibitor (this compound or Rivastigmine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, DTNB, and test inhibitors in the appropriate buffer.
-
Assay Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and varying concentrations of the test inhibitor. A control well without the inhibitor is also prepared.
-
Enzyme Addition: Add the AChE or BuChE solution to each well to initiate the reaction.
-
Substrate Addition: Add the ATCI or BTCI solution to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a specified period using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the control. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Clinical Trial Methodology for a Cholinesterase Inhibitor in Alzheimer's Disease (Based on Rivastigmine Trials)
This section outlines a typical methodology for a randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy and safety of a cholinesterase inhibitor in patients with mild to moderate Alzheimer's disease.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Participants: Patients diagnosed with probable Alzheimer's disease according to established criteria (e.g., NINCDS-ADRDA), with a Mini-Mental State Examination (MMSE) score typically between 10 and 26.
Intervention:
-
Treatment Group: Oral or transdermal administration of the cholinesterase inhibitor (e.g., Rivastigmine) with a dose-titration phase followed by a maintenance phase.
-
Control Group: Placebo administered in the same formulation and schedule as the active drug.
Outcome Measures:
-
Primary Efficacy Endpoints:
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog) to assess cognitive function.
-
Clinician's Interview-Based Impression of Change-Plus (CIBIC-Plus) to assess global change.
-
-
Secondary Efficacy Endpoints:
-
Activities of Daily Living (ADL) scale to measure functional ability.
-
Neuropsychiatric Inventory (NPI) to assess behavioral symptoms.
-
Mini-Mental State Examination (MMSE) for a brief cognitive assessment.
-
Safety Assessments: Monitoring and recording of all adverse events, vital signs, laboratory tests, and electrocardiograms (ECGs).
Statistical Analysis: Efficacy analyses are typically performed on the intent-to-treat (ITT) population. The primary endpoints are analyzed using appropriate statistical models, such as an analysis of covariance (ANCOVA), with treatment and other relevant factors as covariates.
Visualizing the Mechanism of Action and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Cholinergic signaling pathway and points of inhibition.
Caption: Experimental workflow for the Ellman's assay.
Conclusion
This compound and Rivastigmine are both effective cholinesterase inhibitors, but they exhibit different pharmacological profiles. This compound is a potent, reversible inhibitor primarily of AChE, while Rivastigmine offers dual and pseudo-irreversible inhibition of both AChE and BuChE. This dual inhibition may offer a broader mechanism of action in the context of Alzheimer's disease, where BuChE activity becomes more significant. While direct comparative clinical trials are limited, the available data suggest that Rivastigmine has a more established efficacy and safety profile for the long-term treatment of Alzheimer's disease. The choice of inhibitor for research and therapeutic development will depend on the specific scientific questions being addressed and the desired pharmacological properties.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Clinical pharmacology of rivastigmine: a new-generation acetylcholinesterase inhibitor for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Is Rivastigmine Effective in the Treatment of Alzheimer’s Disease?" by Beena Patel [digitalcommons.pcom.edu]
- 5. Rivastigmine for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the effects of eserine and neostigmine on the leech muscle preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validating Acetylcholinesterase Inhibition by Eserine Salicylate In Vitro: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust in vitro validation of enzyme inhibitors is a cornerstone of preclinical research. This guide provides a comprehensive comparison of Eserine salicylate (B1505791) (physostigmine salicylate), a well-established acetylcholinesterase (AChE) inhibitor, with other commercially available alternatives. We present supporting experimental data, detailed protocols for key assays, and visual aids to elucidate the underlying mechanisms and workflows.
Eserine salicylate is a reversible inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1][2] By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[2] This mechanism of action has made it a valuable tool in neuroscience research and a therapeutic agent for various conditions.
Comparative Analysis of AChE Inhibitors
The efficacy of acetylcholinesterase inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the in vitro IC50 values for this compound and several other widely used AChE inhibitors. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the source of the enzyme and the assay used.[3]
| Inhibitor | IC50 (nM) | Enzyme Source | Notes |
| This compound (Physostigmine) | 0.67 | Not Specified | A naturally occurring carbamate (B1207046) and a well-known AChE inhibitor.[3] |
| Donepezil (B133215) | 6.7 | Not Specified | A piperidine-based, reversible, and selective AChE inhibitor.[3] |
| Rivastigmine | 4.3 | Not Specified | A pseudo-irreversible inhibitor of both acetylcholinesterase and butyrylcholinesterase.[3] |
| Galantamine | ~5000[3] | Normal Human Brain Cortex | A tertiary alkaloid that acts as a competitive and reversible AChE inhibitor.[3] |
Note: The IC50 values presented are from a comparative study to ensure consistency in experimental conditions where possible. The value for Galantamine is from a separate study and is provided for comparative purposes.
Experimental Protocols
The most common method for determining AChE activity and inhibition in vitro is the spectrophotometric method developed by Ellman.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of AChE by monitoring the formation of thiocholine (B1204863) when acetylthiocholine (B1193921) is hydrolyzed by the enzyme. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
This compound and other test inhibitors
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) Buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Prepare a 10 mM DTNB solution in the phosphate buffer.
-
Prepare a 14 mM ATCI solution in deionized water. This solution should be prepared fresh daily.
-
Prepare a stock solution of AChE in phosphate buffer and dilute to the desired working concentration.
-
Prepare stock solutions of this compound and other inhibitors in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the phosphate buffer.
-
-
Assay in 96-Well Plate:
-
Blank: Add 180 µL of phosphate buffer to the well.
-
Control (No Inhibitor): Add 160 µL of phosphate buffer and 20 µL of the AChE solution.
-
Inhibitor Samples: Add 140 µL of phosphate buffer, 20 µL of the respective inhibitor dilution, and 20 µL of the AChE solution.
-
-
Pre-incubation:
-
Mix the contents of the wells gently and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
To each well (except the blank), add 20 µL of the 10 mM ATCI solution to start the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for a duration of 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizing the Process
To better understand the mechanism of action and the experimental procedure, the following diagrams have been created using Graphviz (DOT language).
References
Cross-Validation of Eserine Salicylate Effects in Different Animal Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Eserine Salicylate (B1505791) (also known as Physostigmine (B191203) Salicylate) across various animal species. Eserine Salicylate is a reversible acetylcholinesterase inhibitor that potentiates cholinergic neurotransmission.[1] By preventing the breakdown of acetylcholine, it enhances signaling at both nicotinic and muscarinic receptors.[1] This guide summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to facilitate cross-species analysis and inform future research and drug development.
Quantitative Data Summary
The following tables provide a comparative summary of the inhibitory potency and toxicity of this compound in different animal species.
Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition
| Animal Species | Tissue/Enzyme Source | IC50 (µM) | Reference(s) |
| Rat | Brain | 0.61 | [2] |
| Electric Eel | - | 0.15 | [2] |
| Crab (Chasmagnathus granulata) | - | 533 | [3] |
| Shrimp (Farfantepenaeus paulensis) | - | 433 | [3] |
| Fish (Odontesthes bonaeriensis) | Larvae | 0.0743 | [3] |
Table 2: Acute Toxicity (LD50)
| Animal Species | Route of Administration | LD50 (mg/kg) | Reference(s) |
| Rat (Sprague-Dawley, Male) | Subcutaneous | 1.78 | [4] |
| Rat (Sprague-Dawley, Female) | Subcutaneous | 1.54 | [4] |
Physiological and Behavioral Effects: A Cross-Species Comparison
This compound elicits a range of dose-dependent physiological and behavioral effects, primarily due to the enhancement of cholinergic activity.
Cognitive Enhancement:
In mice, subcutaneous administration of physostigmine has been shown to enhance memory retention in inhibitory avoidance tasks at doses ranging from 35 to 150 µg/kg.[5] This effect is attributed to its action on central cholinergic pathways involved in memory consolidation.[6]
Motor Activity:
In rats, the effects of physostigmine on locomotor activity are complex. While it can attenuate the expression of morphine-induced locomotor sensitization at a dose of 0.1 mg/kg, it may enhance the development of conditioned hyperactivity.[1]
Thermoregulation:
In rats, physostigmine administration demonstrates a dose-dependent effect on body temperature during exercise. Doses of 50, 100, and 200 µg/kg led to an increased rate of rise in core temperature.[7] In a cool environment (5°C), intraperitoneal injections of sodium salicylate in rats (30 to 300 mg/kg) caused a significant drop in rectal temperature.[8]
Other Cholinergic Effects:
Dose-dependent cholinergic symptoms such as salivation, tremors, and defecation have been observed in rats following physostigmine administration.[7]
Experimental Protocols
This section outlines standardized methodologies for key experiments involving this compound administration and effect evaluation.
Protocol 1: Assessment of Cognitive Enhancement in Mice (Inhibitory Avoidance Task)
Objective: To evaluate the effect of this compound on memory consolidation.
Materials:
-
This compound solution in sterile saline
-
Male Swiss mice (25-30 g)
-
Inhibitory avoidance apparatus (a two-chambered box with a gate, one chamber illuminated and the other dark, with an electrifiable grid floor in the dark chamber)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Habituation: Allow mice to acclimate to the testing room for at least one hour before the experiment.
-
Training:
-
Place a mouse in the illuminated chamber of the apparatus.
-
After a 30-second habituation period, open the gate.
-
When the mouse steps into the dark chamber with all four paws, close the gate and deliver a brief, mild footshock (e.g., 0.8 mA for 1 second).
-
Immediately after the footshock, remove the mouse from the apparatus.
-
-
Administration:
-
Immediately following the training trial, administer this compound (e.g., 35, 70, or 150 µg/kg) or vehicle (saline) via subcutaneous injection.[5]
-
-
Retention Test:
-
48 hours after the training and injection, place the mouse back into the illuminated chamber.[5]
-
Open the gate and measure the latency to enter the dark chamber (step-through latency). A longer latency is indicative of better memory retention of the aversive experience.
-
Protocol 2: In Vivo Measurement of Acetylcholinesterase (AChE) Inhibition
Objective: To determine the degree of AChE inhibition in brain tissue following this compound administration.
Materials:
-
This compound solution in sterile saline
-
Rodents (e.g., rats or mice)
-
Brain tissue homogenization buffer
-
Acetylthiocholine (B1193921) (ATC) as a substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Spectrophotometer
Procedure:
-
Administration: Administer this compound or vehicle to the animals via the desired route (e.g., subcutaneous or intraperitoneal injection).
-
Tissue Collection: At a predetermined time point after administration, euthanize the animals and rapidly dissect the brain tissue of interest (e.g., hippocampus, cortex).
-
Homogenization: Homogenize the brain tissue in ice-cold buffer.
-
AChE Activity Assay (Ellman's Method):
-
In a microplate, add the brain homogenate, DTNB solution, and phosphate (B84403) buffer.
-
Initiate the reaction by adding the substrate, acetylthiocholine.
-
The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored compound (5-thio-2-nitrobenzoate).
-
Measure the rate of color change at 412 nm using a spectrophotometer. The rate is proportional to the AChE activity.
-
-
Calculation of Inhibition: Compare the AChE activity in the this compound-treated group to the vehicle-treated control group to calculate the percentage of inhibition.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: Mechanism of this compound Action.
References
- 1. Effects of physostigmine on the conditioned hyperactivity and locomotor sensitization to morphine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of physostigmine upon consolidation of memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urncst.com [urncst.com]
- 4. In vivo dose response relationship between physostigmine and cholinesterase activity in RBC and tissues of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The post-training memory enhancement induced by physostigmine and oxotremorine in mice is not state-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Memory facilitation with posttrial injection of oxotremorine and physostigmine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physostigmine: dose-response effects on endurance and thermoregulation during exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Salicylate: action on normal body temperature in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Eserine Salicylate and Neostigmine on Peripheral Cholinesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Seminal Cholinesterase Inhibitors
Eserine (commonly known as physostigmine) and neostigmine (B1678181) are both reversible inhibitors of cholinesterases, enzymes critical for the degradation of the neurotransmitter acetylcholine (B1216132).[1][2] Their inhibitory action leads to an accumulation of acetylcholine at cholinergic synapses, thereby potentiating its effects.[3][4] This guide provides a detailed comparison of eserine salicylate (B1505791) and neostigmine, focusing on their inhibitory potency against peripheral cholinesterases, their pharmacokinetic profiles, and the experimental methodologies used for their characterization. While both are carbamate (B1207046) inhibitors, their distinct chemical structures—eserine as a tertiary amine and neostigmine as a quaternary ammonium (B1175870) compound—dictate significant differences in their pharmacological properties, particularly their ability to cross the blood-brain barrier.[1][2][5] Eserine can penetrate the central nervous system (CNS), whereas neostigmine's effects are predominantly confined to the periphery.[1][2]
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of these compounds against the two primary peripheral cholinesterases, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a critical determinant of their pharmacological activity. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.
A 2016 study meticulously compared the concentration-response effects of physostigmine (B191203) (eserine) and neostigmine on cholinesterases in human whole blood. The results, determined using a spectrophotometric method based on Ellman's reagent, are summarized below.
Table 1: Inhibitory Potency (IC50) Against Human Cholinesterases
| Compound | Target Enzyme | IC50 Value (μM) |
| Eserine (Physostigmine) | Acetylcholinesterase (AChE) | 0.117 ± 0.007[6] |
| Butyrylcholinesterase (BChE) | 0.059 ± 0.012[6] | |
| Neostigmine | Acetylcholinesterase (AChE) | 0.062 ± 0.003[6] |
| Butyrylcholinesterase (BChE) | 0.373 ± 0.089[6] |
Data sourced from a study on human whole blood cholinesterases.[6]
From this data, neostigmine demonstrates approximately twofold greater potency for AChE compared to eserine. Conversely, eserine is significantly more potent—by about sixfold—at inhibiting BChE than neostigmine. This differential selectivity can have implications for their therapeutic applications and side-effect profiles.
Pharmacokinetic and Pharmacodynamic Comparison
The onset and duration of action are key clinical differentiators between these two inhibitors. These parameters are influenced by their chemical nature and metabolic pathways.
Table 2: Comparative Pharmacokinetic and Pharmacodynamic Profile
| Parameter | Eserine (Physostigmine) | Neostigmine |
| Chemical Structure | Tertiary Amine[1][2] | Quaternary Ammonium Compound[1][2] |
| Blood-Brain Barrier | Crosses[1][2] | Does not cross[1] |
| Onset of Action | 3–8 minutes (parenteral)[1][7] | 7–11 minutes (parenteral)[1][7] |
| Duration of Effect | 45–60 minutes[1] | 60–120 minutes[1][7] |
| Elimination Half-life | ~22 minutes[1] | ~70 minutes[8] |
| Primary Clinical Use | Anticholinergic syndrome[1][7] | Reversal of neuromuscular blockade, Myasthenia Gravis[1][5][7] |
Mechanism of Cholinesterase Inhibition
Both eserine and neostigmine function by reversibly carbamylating the serine hydroxyl group within the active site of the cholinesterase enzyme. This process temporarily inactivates the enzyme, preventing it from hydrolyzing acetylcholine. The accumulation of acetylcholine in the synaptic cleft enhances neurotransmission at both nicotinic and muscarinic receptors.
Experimental Protocols
The determination of cholinesterase activity and its inhibition is most commonly performed using the spectrophotometric method developed by Ellman.
Ellman's Method for Cholinesterase Inhibition Assay
Principle: This colorimetric assay measures the activity of cholinesterase based on the rate of formation of the yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to produce thiocholine (B1204863).[9] This thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield TNB, which is quantified by measuring its absorbance at 412 nm.[2][9] The rate of color change is directly proportional to the enzyme activity.
Materials:
-
0.1 M Phosphate (B84403) Buffer (pH 8.0)
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) solution
-
10 mM DTNB solution in phosphate buffer
-
14 mM Acetylthiocholine Iodide (ATCI) solution in deionized water
-
Test inhibitors (Eserine salicylate, Neostigmine) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 412 nm
Procedure (96-well plate format):
-
Plate Setup: Prepare wells for Blank (no enzyme), Control (100% activity, with solvent), and Test Samples (with inhibitor).
-
Reagent Addition:
-
To all wells, add 140 µL of Phosphate Buffer.
-
To Control and Test Sample wells, add 10 µL of the enzyme solution.
-
To all wells, add 10 µL of the DTNB solution.
-
To Test Sample wells, add 10 µL of the test inhibitor solution at various concentrations. To Control wells, add 10 µL of the inhibitor's solvent.
-
-
Pre-incubation: Mix the contents of the plate gently and incubate for 10 minutes at 25°C to allow the inhibitor to interact with the enzyme.[9]
-
Initiate Reaction: Add 10 µL of the ATCI substrate solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm over a period of 5-10 minutes, taking readings every 30-60 seconds.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Structural and Functional Distinctions
The fundamental difference between eserine and neostigmine lies in their chemical structure, which directly impacts their pharmacokinetic properties and clinical applications.
References
- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. globalmedprep.com [globalmedprep.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Species- and concentration-dependent differences of acetyl- and butyrylcholinesterase sensitivity to physostigmine and neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Eserine Salicate and Galantamine for Cholinergic Neuromodulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of eserine salicylate (B1505791) (physostigmine salicylate) and galantamine, two prominent cholinesterase inhibitors. This analysis is supported by experimental data to objectively evaluate their performance and mechanisms of action, offering valuable insights for research and drug development in the field of cholinergic neurotransmission.
Executive Summary
Eserine salicylate and galantamine are both reversible inhibitors of acetylcholinesterase (AChE), the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, both compounds increase the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling.[1][2] While sharing this primary mechanism, a key distinction lies in galantamine's dual mode of action: it also acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[3][4][5] This unique property of galantamine enhances the receptor's sensitivity to acetylcholine, further amplifying cholinergic transmission.[6] Eserine, a tertiary amine, can cross the blood-brain barrier, enabling its effects on the central nervous system.[7] Galantamine has demonstrated efficacy in improving cognitive function in patients with mild to moderate Alzheimer's disease.[8][9][10] While historically explored for similar indications, eserine's use has been limited by its side effect profile.[11]
Mechanism of Action
Cholinesterase Inhibition
Both this compound and galantamine competitively and reversibly inhibit acetylcholinesterase.[1][2] This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, resulting in enhanced activation of both muscarinic and nicotinic acetylcholine receptors.
Allosteric Modulation of Nicotinic Acetylcholine Receptors by Galantamine
Galantamine possesses a distinct secondary mechanism of action as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[3][4][5] It binds to a site on the nAChR that is different from the acetylcholine binding site.[6] This binding induces a conformational change in the receptor, increasing its sensitivity to acetylcholine.[6] This potentiation of nAChR activity is believed to contribute significantly to galantamine's therapeutic effects, particularly in conditions characterized by a deficit in nicotinic cholinergic transmission, such as Alzheimer's disease.[3] This allosteric modulation has been observed for various nAChR subtypes, including α4β2, α7, α3β4, and α6β4.[6]
Comparative Pharmacokinetics
The pharmacokinetic profiles of this compound and galantamine exhibit notable differences in bioavailability, metabolism, and half-life.
| Parameter | This compound (Physostigmine) | Galantamine |
| Bioavailability | Oral: ~3%[12] | Oral: ~90%[13][14] |
| Time to Peak Plasma Concentration (Tmax) | IV: Rapid; IM: 20-30 min delay in onset[15] | Oral (Immediate Release): ~1 hour[14][16] |
| Protein Binding | Data not readily available | Low (~18%)[14][17] |
| Metabolism | Hydrolyzed by esterases in blood and liver[1][15] | Primarily hepatic via CYP2D6 and CYP3A4[13][17] |
| Elimination Half-life | IV: ~22 minutes[15] | Oral: ~7 hours[14][17] |
| Excretion | Primarily metabolized, minor renal excretion[18] | ~20% unchanged in urine[14][17] |
Comparative Inhibitory Potency
The inhibitory potency of this compound and galantamine against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a critical determinant of their pharmacological activity. The half-maximal inhibitory concentration (IC50) values from various studies are presented below. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
| Compound | Target Enzyme | IC50 (nM) | Enzyme Source | Reference |
| Eserine (Physostigmine) | Acetylcholinesterase (AChE) | 0.67 | Not Specified | [19] |
| Galantamine | Acetylcholinesterase (AChE) | ~5000 | Normal Human Brain Cortex | [19] |
| Galantamine | Acetylcholinesterase (AChE) | 4960 ± 450 | Normal Human Brain Cortex | [20] |
| Galantamine | Butyrylcholinesterase (BuChE) | 9900 (9.9 µM) | Not Specified | [21] |
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the in vitro inhibitory activity of test compounds on acetylcholinesterase.
Principle: This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine (B1204863) from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.[22]
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compounds (this compound, Galantamine) at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare fresh solutions of ATCI, DTNB, and AChE in phosphate buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Phosphate buffer
-
Test compound solution (or vehicle for control)
-
DTNB solution
-
AChE enzyme solution
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[22]
-
Reaction Initiation: Add the ATCI substrate solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the control (no inhibitor). The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Nicotinic Acetylcholine Receptor Binding Assay
Objective: To determine the binding affinity of a test compound to nicotinic acetylcholine receptors.
Principle: This is a competitive binding assay where the unlabeled test compound competes with a radiolabeled ligand (e.g., [³H]epibatidine) for binding to nAChRs in a membrane preparation from a cell line or tissue expressing the receptor subtype of interest. The amount of bound radioligand is measured, and the displacement by the test compound is used to determine its binding affinity (Ki).[23]
Materials:
-
Membrane preparation containing the nAChR subtype of interest
-
Radiolabeled ligand (e.g., [³H]epibatidine)
-
Unlabeled test compound (e.g., Galantamine) at various concentrations
-
Binding buffer
-
Wash buffer
-
Glass fiber filters
-
Scintillation cocktail and scintillation counter
Procedure:
-
Assay Setup: In microcentrifuge tubes or a 96-well plate, combine the following in triplicate:
-
Binding buffer
-
Membrane preparation
-
Unlabeled test compound at various concentrations (or buffer for total binding, or a saturating concentration of a known ligand for non-specific binding)
-
Radiolabeled ligand
-
-
Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the bound from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined from a competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.
Signaling Pathways
Cholinergic Signaling Pathway
The primary mechanism of both this compound and galantamine involves the potentiation of cholinergic signaling. By inhibiting AChE, they increase the availability of acetylcholine in the synapse, leading to enhanced activation of postsynaptic muscarinic and nicotinic receptors.
Caption: Cholinergic signaling pathway and the inhibitory action of Eserine and Galantamine on AChE.
Galantamine's Allosteric Potentiation of nAChR
Galantamine's unique dual mechanism involves the allosteric potentiation of nAChRs. This diagram illustrates how galantamine enhances the receptor's response to acetylcholine.
Caption: Allosteric potentiation of nAChR by Galantamine, enhancing acetylcholine-mediated ion influx.
Clinical Efficacy and Safety
This compound
Historically, physostigmine (B191203) (eserine) was investigated for the treatment of Alzheimer's disease. However, its clinical utility has been hampered by a narrow therapeutic window and a high incidence of adverse effects, including nausea, vomiting, diarrhea, and abdominal pain.[19] Its short half-life also necessitates frequent dosing.[15]
Galantamine
Galantamine is approved for the treatment of mild to moderate Alzheimer's disease.[11] Clinical trials have demonstrated its efficacy in improving cognitive function, activities of daily living, and behavioral symptoms in patients with Alzheimer's.[8][9][10] Head-to-head trials comparing galantamine with other cholinesterase inhibitors, such as donepezil (B133215), have shown comparable efficacy, with some studies suggesting potential advantages for galantamine in certain cognitive domains.[10] The most common adverse events associated with galantamine are gastrointestinal in nature, including nausea and vomiting, which are often transient and can be minimized by slow dose titration.[13]
Conclusion
This compound and galantamine are both effective inhibitors of acetylcholinesterase. However, galantamine's dual mechanism of action, combining AChE inhibition with positive allosteric modulation of nAChRs, provides a unique pharmacological profile. This, coupled with its more favorable pharmacokinetic properties and better-tolerated side effect profile in clinical practice, has established galantamine as a valuable therapeutic option for Alzheimer's disease, while the clinical use of this compound for this indication has largely been superseded. For researchers, the distinct mechanisms of these two compounds offer valuable tools to probe the complexities of the cholinergic system and its role in health and disease.
References
- 1. Physostigmine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galantamine is an allosterically potentiating ligand of the human alpha4/beta2 nAChR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allosteric sensitization of nicotinic receptors by galantamine, a new treatment strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treating disorders across the lifespan by modulating cholinergic signaling with galantamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adverse Effects of Physostigmine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of donepezil, galantamine, and rivastigmine for the treatment of Alzheimer’s disease: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Long-Term Study Suggests Lower Mortality in Alzheimer's Patients Treated with Galantamine Versus Placebo [jnj.com]
- 10. A long-term comparison of galantamine and donepezil in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 12. Pharmacokinetics of physostigmine in man following a single application of a transdermal system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical pharmacokinetics of galantamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of physostigmine after intravenous, intramuscular and subcutaneous administration in surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A review of clinical pharmacokinetics and pharmacodynamics of galantamine, a reversible acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, in healthy subjects and patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Galantamine - Wikipedia [en.wikipedia.org]
- 18. Physostigmine | C15H21N3O2 | CID 5983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. d-nb.info [d-nb.info]
- 21. benchchem.com [benchchem.com]
- 22. japsonline.com [japsonline.com]
- 23. benchchem.com [benchchem.com]
Eserine Salicylate: A Comparative Analysis of its Specificity for Acetylcholinesterase over Butyrylcholinesterase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Eserine salicylate's inhibitory activity on Acetylcholinesterase (AChE) versus Butyrylcholinesterase (BuChE), supported by experimental data. Eserine, also known as physostigmine (B191203), is a well-established reversible cholinesterase inhibitor. Its salicylate (B1505791) salt is commonly used in research and clinical settings. Understanding its specificity is crucial for applications targeting the cholinergic system, particularly in the development of therapies for neurological disorders such as Alzheimer's disease.
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of Eserine (physostigmine) is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates greater potency. The following table summarizes IC50 values for Eserine against both AChE and BuChE from various sources.
| Inhibitor | Target Enzyme | IC50 Value (µM) | Source Organism/Assay Condition | Reference |
| Eserine (Physostigmine) | Acetylcholinesterase (AChE) | 0.117 ± 0.007 | Human | [1] |
| Eserine (Physostigmine) | Butyrylcholinesterase (BuChE) | 0.059 ± 0.012 | Human | [1] |
| Eserine (Physostigmine) | Acetylcholinesterase (AChE) | 0.85 ± 0.0001 | In vitro assay | [2][3] |
| Eserine (Physostigmine) | Butyrylcholinesterase (BuChE) | 0.04 ± 0.0001 | In vitro assay | [2][3] |
| Physostigmine | Acetylcholinesterase (AChE) | 0.057 | Torpedo californica | [4] |
| Physostigmine | Butyrylcholinesterase (BuChE) | 0.130 | Human | [4] |
Note: IC50 values can vary between studies due to differences in experimental conditions, such as enzyme source, substrate concentration, and buffer composition.
Mechanism of Action: Reversible Cholinesterase Inhibition
Eserine functions as a reversible inhibitor of both AChE and BuChE. It binds to the active site of these enzymes, forming a carbamylated intermediate that is hydrolyzed much more slowly than the acetylated enzyme formed with the natural substrate, acetylcholine (B1216132). This transient inactivation of the enzyme leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[5]
References
- 1. Species- and concentration-dependent differences of acetyl- and butyrylcholinesterase sensitivity to physostigmine and neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. physostigmine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. benchchem.com [benchchem.com]
Replicating Key Findings of Eserine Salicylate on Memory Enhancement: A Comparative Guide
Eserine salicylate (B1505791), also known as physostigmine (B191203) salicylate, has long been a subject of interest in the field of neuroscience for its potential to enhance cognitive function, particularly memory. As a reversible inhibitor of acetylcholinesterase (AChE), its mechanism of action provides a foundational model for understanding the role of cholinergic neurotransmission in memory processes. This guide offers a comparative analysis of eserine salicylate's efficacy, supported by experimental data, and contrasts it with other memory-enhancing alternatives for researchers, scientists, and drug development professionals.
Mechanism of Action: Enhancing Cholinergic Signaling
This compound's primary effect is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.[1][2] By reversibly binding to and temporarily inactivating AChE, this compound increases the concentration and prolongs the action of ACh.[2] This leads to enhanced stimulation of both muscarinic and nicotinic acetylcholine receptors, which are crucial for synaptic plasticity and the consolidation of memories.[1][3] This enhanced cholinergic activity in the central nervous system is believed to be the primary mechanism behind its memory-enhancing effects.[1]
Key Experimental Findings on Memory Enhancement
Clinical and preclinical studies have demonstrated the effects of this compound on memory, particularly in tasks involving long-term memory storage and retrieval.
Table 1: Summary of Key Findings for this compound in Memory Enhancement
| Study Population | Dosage & Administration | Key Findings | Reference |
| Normal Human Subjects | 1.0 mg, slow intravenous infusion | Significantly enhanced storage and retrieval of information in long-term memory; no significant effect on short-term memory. | [4] |
| Patients with Amnesic Syndrome | 0.8 mg, subcutaneous injection | Reproducible enhancement of long-term storage and retrieval as measured by the Selective Reminding Test. | [5] |
| Patients with Alzheimer's Disease | 2.0 or 2.5 mg, oral (with lecithin) | Improvement in total recall and retrieval from long-term storage, with a decrease in memory intrusions. | [6] |
| Adults with Traumatic Brain Injury | Oral administration | 44% of subjects showed an improvement in memory scores, particularly in long-term storage on the Selective Reminding Test. | [7] |
| Transgenic Mice (Alzheimer's Model) | 0.03, 0.1, and 0.3 mg/kg, subcutaneous, daily for 6 weeks | Tended to normalize contextual memory deficits. | [8] |
Comparative Analysis with Alternative Memory Enhancers
While this compound was a pioneering compound in the study of cholinergic memory enhancement, several other acetylcholinesterase inhibitors and drugs with different mechanisms of action are now available.
Table 2: Comparison of this compound with Other Memory-Enhancing Drugs
| Drug | Mechanism of Action | Key Clinical Findings | Common Side Effects |
| Eserine (Physostigmine) Salicylate | Reversible AChE inhibitor | Improves long-term memory in various populations, but has a short half-life and was ultimately abandoned for Alzheimer's treatment due to poor tolerability.[4][5][9] | Nausea, vomiting, diarrhea, bradycardia, excessive salivation, and sweating.[10][11] |
| Donepezil | Selective, reversible AChE inhibitor | Modest benefits on cognition and behavior in mild-to-moderate Alzheimer's disease.[12] | Nausea, diarrhea, insomnia.[13] |
| Rivastigmine | Reversible inhibitor of both AChE and Butyrylcholinesterase (BuChE) | Used for mild-to-moderate Alzheimer's and Parkinson's disease dementia. | Nausea, vomiting, dizziness.[9][13] |
| Galantamine | Reversible AChE inhibitor and allosteric modulator of nicotinic receptors | Used for mild-to-moderate Alzheimer's disease.[9][14] | Nausea, vomiting, decreased appetite.[13] |
| Huperzine A | Selective, reversible AChE inhibitor | Shows higher oral bioavailability and potency compared to some other AChEIs; considered a drug of choice in China for memory disorders.[9] | Nausea, diarrhea, sweating. |
| Memantine | NMDA receptor antagonist | Used for moderate-to-severe Alzheimer's disease; works by blocking glutamatergic NMDA receptors.[13] | Dizziness, headache, confusion, agitation.[13] |
Experimental Protocols
Replicating the key findings of this compound requires standardized and well-defined experimental protocols.
Preclinical Protocol: Contextual Fear Conditioning in Mice
This protocol is designed to assess the effect of this compound on contextual memory in a mouse model of Alzheimer's disease.
-
Subjects: Transgenic mice exhibiting Alzheimer's-like pathology and age-matched wild-type controls.
-
Drug Administration: this compound (0.03-0.3 mg/kg) or saline is administered subcutaneously daily for a predefined period (e.g., 6 weeks).[8]
-
Training Phase:
-
Place a mouse in a conditioning chamber.
-
Allow a 2-minute exploration period.
-
Deliver a mild foot shock (e.g., 2 seconds, 0.5 mA).
-
The mouse remains in the chamber for another 30 seconds before being returned to its home cage.
-
-
Testing Phase (24 hours after training):
-
Return the mouse to the same conditioning chamber.
-
Record freezing behavior (a measure of fear and memory of the context) for a 5-minute period.
-
No foot shock is delivered during the testing phase.
-
-
Data Analysis: Compare the percentage of time spent freezing between the this compound-treated and saline-treated groups for both transgenic and wild-type mice. An increase in freezing time in the treated group indicates enhanced contextual memory.
Clinical Protocol: Double-Blind, Placebo-Controlled Crossover Trial in Humans
This protocol is designed to evaluate the effects of this compound on long-term memory in human subjects.
-
Participants: Healthy adult volunteers or patients with a specific memory deficit.
-
Design: A double-blind, placebo-controlled crossover design where each participant receives both the active drug and a placebo on separate occasions, with a washout period in between.
-
Intervention:
-
Memory Assessment:
-
Use a standardized memory test such as the Selective Reminding Test.
-
Present a list of words to the participant and ask for immediate recall.
-
In subsequent trials, remind the participant only of the words they failed to recall in the previous trial.
-
Measure parameters such as total recall, long-term storage (LTS), and long-term retrieval (LTR).
-
-
Data Analysis: Compare the memory performance scores (LTS and LTR) after this compound administration with the scores after placebo administration using appropriate statistical tests (e.g., paired t-test).
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. An acetylcholinesterase inhibitor, eserine, induces long-term depression at CA3-CA1 synapses in the hippocampus of adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physostigmine: improvement of long-term memory processes in normal humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Memory enhancement after physostigmine treatment in the amnesic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral physostigmine and lecithin improve memory in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral physostigmine and impaired memory in adults with brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. New Acetylcholinesterase Inhibitors for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physostigmine for dementia due to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are the side effects of this compound? [synapse.patsnap.com]
- 12. Mechanisms of Memory Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. static1.squarespace.com [static1.squarespace.com]
- 14. Cholinesterase Inhibitors from Plants and Their Potential in Alzheimer’s Treatment: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Eserine Salicylate and Huperzine A for Neuroscientific Research
For researchers and drug development professionals navigating the landscape of cholinergic modulators, Eserine (Physostigmine) Salicylate and Huperzine A represent two pivotal compounds. Both are potent acetylcholinesterase (AChE) inhibitors, yet they exhibit distinct pharmacological profiles that dictate their suitability for different research and clinical applications. This guide provides an objective, data-driven comparison of their mechanisms, potency, selectivity, and pharmacokinetics to aid in informed decision-making.
Mechanism of Action: Beyond Acetylcholinesterase Inhibition
Both compounds primarily function by inhibiting AChE, the enzyme that degrades the neurotransmitter acetylcholine (B1216132) (ACh), thereby increasing ACh levels in the synaptic cleft and enhancing cholinergic transmission.[1][2] However, their molecular interactions and broader target engagement differ significantly.
Eserine Salicylate (Physostigmine Salicylate) is a reversible carbamate (B1207046) inhibitor that acts by carbamylating a serine residue in the active site of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3][4] This carbamylated enzyme is inactive until the carbamate group is slowly hydrolyzed, restoring enzyme function.[5] Its action is largely confined to cholinesterase inhibition.[4][6]
Huperzine A is a Lycopodium alkaloid that acts as a potent, reversible, and highly selective inhibitor of AChE.[2][7] Its inhibition is characterized as a mixed-competitive type.[8] Crucially, Huperzine A possesses a multi-target profile, notably acting as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which may contribute to its neuroprotective effects by mitigating glutamate-induced excitotoxicity.[9][10][11] Furthermore, studies have shown it can protect neurons against oxidative stress and apoptosis.[2][9]
Potency and Selectivity: A Quantitative Comparison
The inhibitory potency (IC50) and selectivity for AChE over BChE are critical parameters. High selectivity for AChE is often desirable to minimize peripheral side effects associated with BChE inhibition.
| Parameter | Eserine (Physostigmine) | Huperzine A | Reference(s) |
| AChE Inhibition (IC50) | 0.117 µM (Human AChE) | 82 nM (Rat Cortex AChE) | [12][13] |
| 0.67 nM | [14] | ||
| BChE Inhibition (IC50) | 0.059 µM (Human BChE) | ~20-40 µM (Mammalian BChE) | [12][15] |
| Selectivity (BChE IC50 / AChE IC50) | ~0.5 - 0.88 | ~900 | [12][13] |
| Inhibition Type | Reversible (Carbamylation) | Reversible (Mixed-Competitive) | [8][16] |
| NMDA Receptor Antagonism (IC50) | Not established | 65 ± 7 µM (MK-801 binding) | [11][13] |
| 126 µM (NMDA-induced current) | [10] |
Note: IC50 values can vary based on experimental conditions and enzyme source.
Huperzine A demonstrates significantly higher selectivity for AChE compared to eserine, which inhibits both cholinesterases with similar potency.[12][13] This high selectivity may contribute to a more favorable side-effect profile in some applications.[17]
Pharmacokinetics: Duration of Action and Bioavailability
The pharmacokinetic profiles of these two inhibitors differ dramatically, particularly concerning their duration of action.
| Parameter | This compound | Huperzine A | Reference(s) |
| Administration Route | IV, IM, Oral, Transdermal | Oral | [4][9][13] |
| Bioavailability (Oral) | Poor (~3%) | High | [13][18] |
| Tmax (Oral) | N/A (due to poor bioavailability) | ~58 minutes | [6][19] |
| Cmax (Oral) | N/A | 1.5 - 2.6 ng/mL (0.4 mg dose) | [4][6] |
| Elimination Half-life (t½) | ~22 minutes (IV) | ~10 - 12 hours | [4][9][19] |
| Blood-Brain Barrier | Crosses | Crosses | [3][4] |
Eserine is characterized by a very short plasma half-life, necessitating frequent administration to maintain therapeutic levels.[9] In contrast, Huperzine A has a much longer half-life, allowing for less frequent dosing schedules, and exhibits high oral bioavailability.[4][6][18]
Experimental Protocols
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is the standard method for quantifying AChE and BChE activity and inhibition.
Principle: The enzyme hydrolyzes a substrate (acetylthiocholine for AChE or butyrylthiocholine (B1199683) for BChE) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow anion, 5-thio-2-nitrobenzoate (TNB), which is measured colorimetrically at 412 nm. The rate of color formation is proportional to enzyme activity.[7][15]
Detailed Protocol (96-well plate format):
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.
-
DTNB Solution: 10 mM DTNB in assay buffer.
-
Substrate Solution: 14 mM Acetylthiocholine Iodide (ATCI) in deionized water.
-
Enzyme Solution: Acetylcholinesterase (e.g., from human erythrocytes) diluted in assay buffer to a working concentration (e.g., 0.1 U/mL).
-
Inhibitor Solutions: Prepare serial dilutions of this compound and Huperzine A in the appropriate solvent (e.g., DMSO, then diluted in buffer).
-
-
Assay Procedure:
-
To each well, add: 140 µL of Assay Buffer, 10 µL of Enzyme solution, 10 µL of DTNB solution, and 10 µL of the inhibitor solution (or solvent for control).
-
Pre-incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately measure the increase in absorbance at 412 nm in a microplate reader, taking readings every minute for 10-15 minutes (kinetic mode).[7]
-
Calculate the rate of reaction (V = ΔAbsorbance/min) for each concentration.
-
Percentage of inhibition is calculated as: [1 - (V_inhibitor / V_control)] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
NMDA Receptor Antagonism Assay (Whole-Cell Patch-Clamp)
This electrophysiological technique directly measures ion flow through NMDA receptors in response to an agonist, and how this flow is modulated by an antagonist like Huperzine A.
Principle: A glass micropipette forms a high-resistance seal with the membrane of a single neuron or a cell expressing NMDA receptors (e.g., HEK293 cells). The membrane patch is then ruptured to gain electrical access to the cell's interior ("whole-cell" configuration). The cell's membrane potential is clamped at a set voltage (e.g., -70 mV), and the currents flowing through the NMDA receptors are recorded upon application of NMDA and its co-agonist, glycine.[1][2][10]
Detailed Protocol:
-
Cell Preparation: Use primary cultured neurons or a cell line (e.g., HEK293) transfected to express specific NMDA receptor subunits.
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 0.1 Glycine. pH adjusted to 7.2.
-
Internal (Pipette) Solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES. pH adjusted to 7.2.
-
Agonist Solution: External solution containing NMDA (e.g., 100 µM).
-
Antagonist Solution: Agonist solution containing various concentrations of Huperzine A.
-
-
Recording Procedure:
-
Establish a stable whole-cell recording from a target cell, clamping the holding potential at -70 mV.
-
Using a fast perfusion system, apply the agonist solution to the cell for a brief period to evoke a stable inward NMDA current.
-
After a washout period, co-apply the antagonist solution (agonist + Huperzine A) and record the inhibited current.
-
Repeat this process for a range of Huperzine A concentrations.
-
-
Data Analysis:
Summary and Conclusion
This compound and Huperzine A, while both effective AChE inhibitors, are not interchangeable.
-
This compound is a non-selective, short-acting cholinesterase inhibitor. Its rapid onset and reversal make it suitable as an antidote for anticholinergic toxicity and for diagnostic purposes, but its poor oral bioavailability and short half-life limit its therapeutic use for chronic conditions.[9][13]
-
Huperzine A is a highly selective, long-acting AChE inhibitor with excellent oral bioavailability.[4][18] Its unique secondary mechanism as an NMDA receptor antagonist provides an additional layer of potential neuroprotection, making it a compound of significant interest for research into neurodegenerative diseases like Alzheimer's.[9]
For researchers, the choice between these two compounds will depend entirely on the experimental goals. Eserine is a classic tool for inducing broad and acute cholinergic effects, while Huperzine A offers a more selective, sustained, and multi-faceted approach to modulating both cholinergic and glutamatergic systems.
References
- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 2. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adverse Effects of Physostigmine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Clinical pharmacokinetics of salicylates: A reassessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of physostigmine after intravenous, intramuscular and subcutaneous administration in surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Species- and concentration-dependent differences of acetyl- and butyrylcholinesterase sensitivity to physostigmine and neostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of physostigmine in man following a single application of a transdermal system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Huperzine A Study – ADCS [adcs.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity | MDPI [mdpi.com]
- 19. japsonline.com [japsonline.com]
Eserine Salicylate's Efficacy in Reversing Scopolamine-Induced Amnesia: A Comparative Analysis
For researchers, scientists, and drug development professionals, the scopolamine-induced amnesia model is a cornerstone for evaluating potential cognitive enhancers. This guide provides a comprehensive comparison of Eserine Salicylate (B1505791) (also known as Physostigmine (B191203) Salicylate) and other prominent cholinesterase inhibitors in their ability to reverse the cognitive deficits induced by scopolamine (B1681570). The following analysis is supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Scopolamine, a muscarinic acetylcholine (B1216132) receptor antagonist, effectively creates a transient model of cholinergic deficit, mimicking some cognitive impairments seen in conditions like Alzheimer's disease.[1][2] The reversal of these deficits by cholinesterase inhibitors, which function by increasing the synaptic availability of acetylcholine, serves as a critical paradigm for assessing their therapeutic potential.[1][2] This guide focuses on a comparative evaluation of eserine salicylate against newer generation cholinesterase inhibitors such as donepezil (B133215), rivastigmine (B141), and galantamine.
Comparative Efficacy of Cholinesterase Inhibitors
The following tables summarize quantitative data from various preclinical studies, offering a direct comparison of the effectiveness of this compound and its alternatives in reversing scopolamine-induced memory impairment across different animal models and behavioral tasks.
Table 1: Reversal of Scopolamine-Induced Amnesia by this compound (Physostigmine)
| Animal Model | Behavioral Test | Scopolamine Dose | This compound Dose | Key Findings |
| Rats | Three-Panel Runway Task | 3.2 µ g/side (intradorsal hippocampal) | 1.0 and 3.2 µ g/side (intradorsal hippocampal) | Co-injection of physostigmine salicylate with scopolamine significantly reduced the number of errors, indicating a reversal of working memory deficit.[1][2] |
| Zebrafish | Passive Avoidance Response | 200 µM | 20 µM | Pretreatment with physostigmine ameliorated the scopolamine-induced learning deficit, with crossing times similar to the control group.[3] |
| Humans | Regional Cerebral Blood Flow (rCBF) | 7.2 µg/kg i.v. | 22 µg/kg i.v. | Physostigmine, but not the peripherally acting neostigmine, reversed the scopolamine-induced reduction in cortical perfusion and the associated memory impairment.[4][5] |
Table 2: Reversal of Scopolamine-Induced Amnesia by Other Cholinesterase Inhibitors
| Drug | Animal Model | Behavioral Test | Scopolamine Dose | Drug Dose | Key Findings |
| Donepezil | Monkeys | Delayed Matching-to-Sample (DMTS) | Not specified | ~70 µg/kg | Significantly reversed the scopolamine-induced decrease in task accuracy, particularly at short and medium delay trials.[6] |
| Mice | Morris Water Maze & Radial-Arm Water Maze | Not specified | 10 mg/kg | Only slightly improved cognitive performance in both spatial memory tasks.[7] | |
| Mice | Y-Maze | 1.0 mg/kg, i.p. | 3-10 mg/kg | Pretreatment with donepezil ameliorated the scopolamine-induced reduction in spontaneous alternations.[8] | |
| Rivastigmine | Rats | Morris Water Maze & Passive Avoidance | 0.5 mg/kg or 1 mg/kg, i.p. | 0.5-2.5 mg/kg, i.p. | Dose-dependently reversed scopolamine-induced deficits in spatial learning and memory retention.[1][9] |
| Rats | Active & Passive Avoidance | Not specified | Not specified | Increased conditioned responses and latency of reaction in scopolamine-treated rats.[10] | |
| Galantamine | Planaria | Classical Pavlovian Conditioning | 1 mM | 0.01 mM | Reversed the scopolamine-induced impairment in learning and memory retention.[1] |
| Mice | Spontaneous Alternation & Object Recognition | 1 mg/kg, i.p. | 0.1 mg/kg, s.c. (in combination with memantine) | A sub-active dose of galantamine, in combination with a sub-active dose of memantine (B1676192), rescued the memory impairment.[11][12] |
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of scientific findings. Below are the protocols for key experiments cited in this guide.
Three-Panel Runway Task (for this compound)
-
Surgery: Rats were anesthetized and implanted with bilateral guide cannulae targeting the dorsal hippocampus.[1][2]
-
Drug Administration: Scopolamine hydrobromide (3.2 µ g/side ) was dissolved in saline and injected bilaterally into the dorsal hippocampus. Physostigmine salicylate (1.0 and 3.2 µ g/side ) was dissolved in saline and co-injected with scopolamine.[1][2]
-
Behavioral Testing: The apparatus consisted of a start box, a goal box, and a runway with three panels. One panel was designated as the correct choice. The primary measure was the number of errors, defined as pushing incorrect panels, to assess working memory.[1][2]
Morris Water Maze (for Rivastigmine)
-
Subjects: Male Sprague-Dawley rats.[1]
-
Drug Administration: Scopolamine hydrobromide (0.5 mg/kg or 1 mg/kg) was administered intraperitoneally (i.p.). Rivastigmine (0.5-2.5 mg/kg) was also administered i.p.[1]
-
Behavioral Testing: A circular pool was filled with opaque water, and a hidden platform was submerged below the surface. Rats were trained to find the hidden platform. This test assesses spatial working and reference memory by measuring the escape latency (time to find the platform).[1]
Passive Avoidance Test (for Rivastigmine)
-
Subjects: Male Sprague-Dawley rats.[1]
-
Drug Administration: Scopolamine hydrobromide (0.5 mg/kg or 1 mg/kg) was administered i.p. Rivastigmine (0.5-2.5 mg/kg) was administered i.p.[1]
-
Behavioral Testing: A two-compartment box (one light, one dark) was used. During training, rats received a foot shock upon entering the dark compartment. Memory retention was measured by the latency to enter the dark compartment in a subsequent trial.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the cholinergic signaling pathway targeted by scopolamine and cholinesterase inhibitors, and a generalized workflow for experiments investigating the reversal of scopolamine-induced amnesia.
Caption: Cholinergic signaling pathway and points of intervention.
Caption: Generalized experimental workflow for assessing amnesia reversal.
References
- 1. benchchem.com [benchchem.com]
- 2. Rivastigmine as an alternative in physostigmine shortage for anticholinergic toxicity treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scopolamine-induced learning impairment reversed by physostigmine in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physostigmine reversal of scopolamine-induced hypofrontality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. The Revival of Scopolamine Reversal for the Assessment of Cognition-Enhancing Drugs - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effects of rivastigmine and memantine alone and in combination on learning and memory in rats with scopolamine-induced amnesia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic effects of galantamine and memantine in attenuating scopolamine-induced amnesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Eserine Salicylate
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, extending from the handling of chemical reagents to their final disposal. Eserine salicylate (B1505791), a potent alkaloid, requires stringent disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe and compliant disposal of eserine salicylate waste.
Hazard Profile and Regulatory Classification
This compound is classified as a hazardous substance due to its high acute toxicity.[1] It is fatal if swallowed or inhaled.[1][2] In the United States, under the Resource Conservation and Recovery Act (RCRA), discarded commercial chemical products, off-specification species, container residues, and spill residues of physostigmine (B191203) salicylate are designated as acutely hazardous waste, with the EPA waste number P188.[3]
| Identifier | Classification | Description |
| UN Number | UN1544 | Alkaloids, solid, n.o.s. (Physostigmine salicylate)[2][4] |
| Hazard Class | 6.1 | Toxic substances[2][4] |
| Packing Group | I | High danger[2][4] |
| EPA Waste No. | P188 | Acutely hazardous waste for discarded commercial chemical products[3] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste, from personal protective equipment to final disposal arrangements.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to wear appropriate PPE to prevent exposure.[5]
-
Gloves: Chemical-resistant gloves, such as nitrile rubber.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[5]
-
Respiratory Protection: A NIOSH/MSHA-approved respirator is required when dusts are generated.[4]
-
Protective Clothing: A lab coat and other protective clothing to prevent skin contact.[3][4]
Waste Segregation and Collection
Proper segregation of hazardous waste is critical to prevent dangerous chemical reactions and ensure compliant disposal.
-
Solid Waste:
-
Liquid Waste:
-
Contaminated Labware and PPE:
-
Sharps Waste:
-
Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.[5]
-
Labeling and Storage
Accurate and clear labeling is a legal requirement and essential for safety.
-
Labeling:
-
Storage:
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the hazard.
-
Minor Spills:
-
Evacuate the immediate area.[3]
-
Wearing appropriate PPE, cover the spill with an absorbent material.[5]
-
Carefully collect the absorbent material and any contaminated debris.[5]
-
Place all contaminated materials into a labeled hazardous waste container.[3][5]
-
Clean the spill area with a suitable cleaning agent.[5]
-
-
Major Spills:
-
Evacuate the laboratory and notify your institution's Environmental Health and Safety (EHS) office immediately.[3]
-
Final Disposal
The final disposal of this compound waste must be handled by qualified professionals.
-
Professional Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[5]
-
Waste material must be disposed of in accordance with national and local regulations.[2]
-
Do not dispose of this compound down the drain or in regular trash.[5][6]
-
-
Container Decontamination:
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
References
- 1. Page loading... [wap.guidechem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. web.mit.edu [web.mit.edu]
- 7. mtu.edu [mtu.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling Eserine salicylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Eserine Salicylate (B1505791) (also known as Physostigmine Salicylate). Adherence to these procedures is essential for ensuring laboratory safety and minimizing exposure risk.
Hazard Identification and Personal Protective Equipment (PPE)
Eserine salicylate is classified as acutely toxic and is fatal if swallowed or inhaled.[1][2] It is crucial to handle this compound with appropriate engineering controls and personal protective equipment.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile or powder-free latex gloves.[3][4] | Prevents skin contact with the hazardous substance. Double gloving provides an extra layer of protection.[3] |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from dust particles and potential splashes. |
| Respiratory Protection | NIOSH-approved respirator with a HEPA filter.[2][3] To be used in poorly ventilated areas or when dust may be generated. | Prevents inhalation of the highly toxic dust particles.[1] |
| Body Protection | A disposable, low-permeability laboratory coat or coveralls.[3] | Protects skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes and protective shoe covers.[3] | Prevents contamination of personal footwear. |
Operational Plan for Handling this compound
This step-by-step guide outlines the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Work in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
-
Have a spill kit readily available.
2. Donning Personal Protective Equipment (PPE):
-
Before handling the compound, put on all required PPE in the following order: shoe covers, inner gloves, lab coat or coveralls, outer gloves over the cuffs of the lab coat, respiratory protection, and finally, eye protection.
3. Handling and Weighing:
-
Handle this compound as a solid to avoid generating dust.
-
If weighing is necessary, perform this task within a chemical fume hood or a balance enclosure to contain any airborne particles.
-
Use dedicated spatulas and weighing boats.
4. Dissolution:
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
If sonication or heating is required to aid dissolution, ensure the container is properly sealed.[5]
5. Post-Handling:
-
After handling, decontaminate all surfaces and equipment.
-
Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first.
-
Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
-
Waste Chemical: Dispose of this compound waste in a clearly labeled, sealed container as hazardous chemical waste, following all local, state, and federal regulations. Do not mix with other waste streams.
-
Contaminated Materials: All disposable PPE (gloves, lab coats, shoe covers), weighing boats, and other contaminated materials must be disposed of as hazardous waste. Place these items in a designated, sealed waste bag or container.
Emergency Procedures
| Emergency Situation | Action |
| Skin Contact | Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Seek immediate medical attention.[1] |
| Spill | For minor spills, carefully clean up the material using a HEPA-filtered vacuum or by gently wetting the powder to avoid creating dust before sweeping.[3] For major spills, evacuate the area and contact emergency responders.[3] |
Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
